Technical Documentation Center

Y2-Antagonist-2 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Y2-Antagonist-2
  • CAS: 1262495-12-4

Core Science & Biosynthesis

Foundational

Unlocking Presynaptic Disinhibition: The Mechanism of Action of Y2-Antagonist-2 in NPY Signaling

Executive Summary Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian central nervous system (CNS), playing a critical role in regulating mood, anxiety, and metabolic homeostasis[1]. The physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian central nervous system (CNS), playing a critical role in regulating mood, anxiety, and metabolic homeostasis[1]. The physiological effects of NPY are mediated through a family of Class A G-protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes[1]. Among these, the Y2 receptor (Y2R) is unique: it functions predominantly as a presynaptic auto-receptor. When activated, it exerts negative feedback on the neuron, inhibiting the further release of NPY and other neurotransmitters[1][2].

Y2-Antagonist-2 (CAS# 1262495-12-4) has emerged as a highly selective, non-peptidic small molecule designed to disrupt this feedback loop[3][4]. By penetrating the blood-brain barrier and selectively blocking the Y2 auto-receptor, Y2-Antagonist-2 triggers a state of presynaptic disinhibition, leading to a surge in endogenous NPY release[5][6]. This technical guide dissects the pharmacological profile, intracellular signaling mechanisms, and experimental validation protocols for Y2-Antagonist-2.

Pharmacological Profile and Quantitative Metrics

Unlike early peptide-based Y2 antagonists, Y2-Antagonist-2 is a soluble, non-peptidic modulator optimized for CNS exposure 3[3]. It exhibits sub-nanomolar to low-nanomolar affinity across species and maintains strict selectivity against other NPY receptor subtypes, ensuring that post-synaptic signaling remains uninterrupted 5[5].

Table 1: Pharmacological Properties of Y2-Antagonist-2
ParameterValueSpecies / Context
Target Receptor Neuropeptide Y2 (NPY Y2)Human, Rat
pKi (Human) 6.8 nMHuman brain
pKi (Rat) 7.2 nMRat brain
Molecular Weight 536.03 g/mol Chemical Property
Selectivity High (over Y1 and Y5 receptors)In vitro binding
BBB Penetration High (Favorable brain/plasma ratio)In vivo clearance

Mechanism of Action: The Disinhibition Cascade

The Y2 receptor is coupled to the inhibitory G-protein alpha subunit (Gαi) 1[1]. Under basal conditions, endogenous NPY binds to the presynaptic Y2R, activating Gαi. This activation inhibits adenylate cyclase (AC), leading to a drop in cyclic AMP (cAMP) levels. The reduction in cAMP suppresses Protein Kinase A (PKA) activity, ultimately closing voltage-gated calcium channels (VGCCs) and halting vesicular exocytosis.

Y2-Antagonist-2 acts as a competitive antagonist at the Y2R orthosteric site. The mechanistic causality of this blockade unfolds in five distinct phases:

  • Receptor Blockade: Y2-Antagonist-2 binds the Y2R, preventing endogenous NPY from docking 6[6].

  • Gαi Suppression: The Gαi subunit remains in its inactive GDP-bound state, failing to inhibit adenylate cyclase[1].

  • cAMP Surge: Adenylate cyclase freely converts ATP to cAMP, removing the biochemical brake on the terminal.

  • Calcium Influx & Exocytosis: Elevated cAMP activates PKA, which phosphorylates and opens VGCCs. The resulting Ca²⁺ influx triggers the fusion of NPY-containing vesicles with the presynaptic membrane.

  • Postsynaptic Activation: The newly released endogenous NPY floods the synaptic cleft, hyper-activating postsynaptic Y1 and Y5 receptors to modulate mood and anxiety circuits 5[5].

Furthermore, recent structural and behavioral studies on Y2R antagonists indicate that this disinhibition also recruits downstream intracellular cascades, notably the MAPK/ERK and PI3K pathways, which are heavily implicated in neuroplasticity and antidepressant-like effects 2[2].

Pathway Y2_Antag Y2-Antagonist-2 Y2_Auto Presynaptic Y2 Auto-receptor Y2_Antag->Y2_Auto Competitive Antagonism Gai Gαi Subunit Y2_Auto->Gai Prevents Activation AC Adenylate Cyclase Gai->AC Disinhibition (Removes Block) cAMP cAMP Production AC->cAMP Synthesizes Ca_Chan Voltage-Gated Ca²⁺ Channels cAMP->Ca_Chan PKA Activation / Opens NPY_Rel Endogenous NPY Release Ca_Chan->NPY_Rel Ca²⁺ Influx Triggers Exocytosis Y1_Post Postsynaptic Y1 Receptor NPY_Rel->Y1_Post Enhances Postsynaptic Signaling

Presynaptic disinhibition mechanism of Y2-Antagonist-2 leading to enhanced NPY release.

Experimental Validation: Self-Validating Protocol Systems

To rigorously prove the mechanism of Y2-Antagonist-2, researchers must employ self-validating experimental designs. The following protocols isolate the Gαi-coupled nature of the receptor and quantify the resulting functional disinhibition.

Protocol 1: Forskolin-Induced cAMP Accumulation Assay (TR-FRET)

Causality & Purpose: Because Y2R activation decreases cAMP, we must artificially raise the cAMP baseline using Forskolin (a direct AC activator) to observe the inhibitory effect of NPY and the restorative effect of Y2-Antagonist-2.

  • Cell Preparation: Seed CHO cells stably expressing human Y2 receptors at 10,000 cells/well in a 384-well microplate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Rationale: IBMX prevents premature cAMP degradation, ensuring the signal window remains wide enough for detection.

  • Antagonist Incubation: Add Y2-Antagonist-2 in a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Introduce 10 µM Forskolin simultaneously with an EC80 concentration of exogenous NPY.

  • Detection: Lyse the cells using a TR-FRET cAMP detection kit. Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader.

  • Data Analysis: Plot the data using a Schild analysis. A parallel rightward shift in the NPY dose-response curve without a depression of the maximal response confirms competitive antagonism.

Protocol 2: Synaptosomal NPY Release Quantification

Causality & Purpose: To demonstrate that Y2-Antagonist-2 physically increases endogenous NPY release from presynaptic terminals via auto-receptor blockade[5].

  • Synaptosome Isolation: Homogenize rat cortical tissue in ice-cold sucrose buffer (0.32 M). Isolate the synaptosomal fraction via density gradient ultracentrifugation.

  • Equilibration: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer and incubate at 37°C for 20 minutes.

  • Blockade Establishment: Introduce Y2-Antagonist-2 (100 nM) to the experimental group for 15 minutes.

  • Depolarization & Feedback Trigger: Depolarize the synaptosomes using 30 mM KCl to induce baseline vesicular release, while simultaneously adding 10 nM exogenous NPY to trigger Y2-mediated negative feedback.

  • Quantification: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the synaptosomes. Collect the supernatant and quantify the concentration of released endogenous NPY using a competitive ELISA.

  • Validation: The control group (KCl + NPY) will show suppressed NPY release. The experimental group (KCl + NPY + Y2-Antagonist-2) will show restored or elevated NPY release, validating the disinhibition mechanism.

Workflow S1 1. Synaptosome Isolation (Rat Cortical Tissue) S2 2. Y2-Antagonist-2 Incubation (Establish Receptor Blockade) S1->S2 S3 3. KCl Depolarization + Exogenous NPY (Trigger & Suppress Release) S2->S3 S4 4. Supernatant Collection (Isolate Released Peptides) S3->S4 S5 5. Competitive ELISA (Quantify Endogenous NPY) S4->S5 S6 6. Schild Plot Analysis (Confirm Competitive Antagonism) S5->S6

Step-by-step synaptosomal workflow validating Y2-Antagonist-2 mediated NPY release.

Therapeutic Implications in Drug Development

By artificially elevating endogenous NPY levels in the synaptic cleft, Y2-Antagonist-2 bypasses the pharmacokinetic limitations of administering exogenous peptide agonists (which suffer from rapid proteolytic degradation and poor BBB penetrance)[3][5]. This mechanism holds significant promise for psychiatric drug development. Modulating central neurotransmitter release via Y2R antagonism has demonstrated efficacy in preclinical models of mood disorders, alcohol withdrawal-induced anxiety, and social anxiety associated with nicotine withdrawal 5[5].

References

  • Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC (NIH) -[Link]

  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11 - ACS Publications -[Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of Y2-Antagonist-2: A Technical Whitepaper

Executive Summary Pharmacodynamics (PD): Receptor Pharmacology & Mechanism Y2-Antagonist-2 exhibits high binding affinity for the Y2 receptor, demonstrating pKi values of 6.8 nM in human models and 7.2 nM in rat models ....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pharmacodynamics (PD): Receptor Pharmacology & Mechanism

Y2-Antagonist-2 exhibits high binding affinity for the Y2 receptor, demonstrating pKi values of 6.8 nM in human models and 7.2 nM in rat models . Crucially, the compound maintains a high selectivity profile, avoiding off-target activation of the Y1 and Y5 receptor subtypes .

Mechanistic Causality: By antagonizing the presynaptic Y2 autoreceptor, Y2-Antagonist-2 blocks the negative feedback loop that normally suppresses NPY secretion. This blockade artificially increases the concentration of endogenous NPY in the synaptic cleft. The surplus NPY subsequently binds to and activates postsynaptic Y1 receptors. It is this downstream Y1 activation—driven by the upstream Y2 blockade—that modulates central neurotransmission and produces the compound's signature anxiolytic and antidepressant-like effects .

Pathway Y2_Antagonist Y2-Antagonist-2 Y2_Receptor Presynaptic Y2 Receptor (Autoreceptor) Y2_Antagonist->Y2_Receptor Blocks NPY_Release Endogenous NPY Release Y2_Receptor->NPY_Release Removes Negative Feedback Y1_Receptor Postsynaptic Y1 Receptor NPY_Release->Y1_Receptor Activates Effect Anxiolytic & Antidepressant Effects Y1_Receptor->Effect Modulates Neurotransmission

Fig 1. Mechanism of action showing Y2-Antagonist-2 blocking negative feedback to enhance NPY release.

Table 1: Pharmacodynamic Properties of Y2-Antagonist-2
ParameterValueSpecies/Model
Target Receptor Neuropeptide Y (NPY) Y2-
Binding Affinity (pKi) 6.8 nMHuman
Binding Affinity (pKi) 7.2 nMRat
Selectivity Profile Selective over Y1, Y5Human / Rat

Pharmacokinetics (PK): ADME & CNS Exposure

Developing CNS-active GPCR antagonists is historically hindered by poor blood-brain barrier (BBB) penetration. Y2-Antagonist-2 overcomes this via a highly optimized lipophilic structure (Molecular Weight: 536.04, Formula: C27H33ClF3N5O) .

In vitro metabolic stability assays reveal moderate hepatic microsomal clearance rates of 1.8 mL/min/g in rats and 0.8 mL/min/g in humans, alongside a remarkable 97.2% brain penetration rate .

In vivo, following a single subcutaneous (SC) dose of 2 mg/kg in a rat model, Y2-Antagonist-2 rapidly crosses the BBB. At 1 hour post-dose, it achieves a maximum brain concentration (Cmax) of 73 ng/g and a blood concentration of 32 ng/mL, yielding an exceptionally favorable brain-to-blood ratio of 2.3 . This high free fraction in the brain ensures sustained receptor occupancy.

Table 2: Pharmacokinetic & ADME Profile
ParameterValueMatrix/Model
Hepatic Microsomal Clearance 1.8 mL/min/gRat (In Vitro)
Hepatic Microsomal Clearance 0.8 mL/min/gHuman (In Vitro)
Brain Penetration 97.2%In Vitro BBB Model
Brain-to-Blood Ratio 2.3Rat (1 hr post 2 mg/kg SC)
Cmax (Brain) 73 ng/gRat (1 hr post 2 mg/kg SC)
Cmax (Blood) 32 ng/mLRat (1 hr post 2 mg/kg SC)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are established for evaluating Y2-Antagonist-2 in preclinical models.

Protocol A: In Vivo Formulation & Dosing Workflow

Because Y2-Antagonist-2 is highly lipophilic (a prerequisite for its 97.2% BBB penetration), it exhibits poor aqueous solubility. A multi-component cosolvent system is required to prevent precipitation during in vivo administration .

  • Dissolution: Add 100 μL of the DMSO stock solution to 400 μL PEG300. Mix thoroughly until the solution becomes clear. Causality: DMSO disrupts the crystalline lattice energy, while PEG300 acts as a primary co-solvent to stabilize the hydrophobic core.

  • Micellization: Add 50 μL Tween 80 and mix well until fully clarified. Causality: As a polysorbate surfactant, Tween 80 forms protective micelles around the drug molecules.

  • Aqueous Dilution: Add 450 μL Saline, PBS, or ddH₂O . Causality: The pre-formed micelles prevent the drug from crashing out of solution in the aqueous phase, ensuring a clear, injectable formulation.

  • Administration: Administer subcutaneously (e.g., 2 mg/kg). Subcutaneous routing is chosen over intravenous (IV) delivery to provide a more sustained absorption phase, avoiding acute Cmax toxicity while allowing sufficient time for CNS equilibration.

Workflow Formulation 1. Formulation (DMSO/PEG300/Tween80/Saline) Dosing 2. Subcutaneous Administration (2 mg/kg in Rat Model) Formulation->Dosing Sampling 3. Serial Sampling (Blood & Brain Tissue at 1h) Dosing->Sampling Analysis 4. LC-MS/MS Quantification Sampling->Analysis PK_Calc 5. PK Parameter Calculation (Clearance, Brain/Plasma Ratio) Analysis->PK_Calc

Fig 2. Standardized in vivo PK/PD experimental workflow for evaluating Y2-Antagonist-2 exposure.

Protocol B: Self-Validating Radioligand Binding Assay

To quantify Y2 receptor occupancy and validate the pKi values, a competitive radioligand binding assay using [125I]-PYY must be employed.

  • Membrane Preparation: Isolate cell membranes expressing human or rat Y2 receptors.

  • Incubation: Incubate membranes with a fixed concentration of [125I]-PYY and varying concentrations of Y2-Antagonist-2 (10⁻¹¹ to 10⁻⁵ M).

  • Self-Validating Control: Simultaneously run a parallel assay using a well-characterized reference Y2 antagonist (e.g., JNJ-31020028 or BIIE-0246) .

  • Validation Logic: If the calculated IC50 of the reference standard deviates by more than 0.5 log units from historical baselines, the assay must be flagged for systematic error (e.g., radioligand degradation or membrane denaturation). This internal control prevents the reporting of false-negative or false-positive affinities for Y2-Antagonist-2, ensuring absolute trustworthiness of the PD data.

  • Quantification: Separate bound from free radioligand via rapid filtration and quantify using a gamma counter.

References

Foundational

The Role of Y2-Antagonist-2 in Neuropeptide Y Receptor Modulation: Mechanisms, Pharmacokinetics, and Therapeutic Potential

Executive Summary Neuropeptide Y (NPY) is a highly conserved, abundant neurotransmitter in the mammalian central nervous system (CNS) that regulates a vast array of physiological processes, including neuroplasticity, moo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is a highly conserved, abundant neurotransmitter in the mammalian central nervous system (CNS) that regulates a vast array of physiological processes, including neuroplasticity, mood regulation, and stress response[1]. Modulating this system has long been a major objective in neuropharmacology. This technical guide explores the mechanistic causality, pharmacokinetic profile, and experimental validation of Y2-Antagonist-2 (CAS: 1262495-12-4), a novel, non-peptidic small molecule that overcomes the historical limitations of peptidic NPY modulators.

The NPY System and the Y2 Autoreceptor Paradox

The NPY signaling network operates primarily through a family of G protein-coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 subtypes[2]. While Y1 receptors are largely localized on postsynaptic membranes and directly mediate anxiolytic and antidepressant effects, the Y2 receptor presents a distinct pharmacological paradox.

Y2 receptors function predominantly as presynaptic autoreceptors [1]. When endogenous NPY binds to a Y2 receptor, it triggers a Gi/o​ -protein mediated signaling cascade that inhibits presynaptic calcium channels, thereby suppressing the further release of NPY into the synaptic cleft[1]. Consequently, to therapeutically harness the mood-elevating properties of NPY, one must disinhibit the system by blocking the Y2 autoreceptor[3].

Pharmacological Profile of Y2-Antagonist-2

Historically, validating the Y2 receptor as a therapeutic target was severely bottlenecked by the reliance on peptidic antagonists (such as BIIE0246), which lack oral bioavailability and fail to cross the blood-brain barrier (BBB)[1].

Y2-Antagonist-2 is a highly selective, soluble, non-peptidic modulator specifically engineered for enhanced CNS exposure[4]. By escaping the pharmacokinetic limitations of peptides, it serves as a robust in vivo pharmacological tool for neuropsychiatric research[2].

Quantitative Pharmacokinetic and Affinity Data

The following table synthesizes the critical binding and pharmacokinetic metrics of Y2-Antagonist-2, demonstrating its high affinity and exceptional BBB penetrability[4].

Pharmacological ParameterValueBiological Model / Assay
Target Affinity (pKi) 6.8 nMHuman Y2 Receptor (In Vitro)
Target Affinity (pKi) 7.2 nMRat Y2 Receptor (In Vitro)
Max Brain Concentration ( Cmax​ ) 73 ng/gRat (2 mg/kg s.c., 1h post-dose)
Max Blood Concentration ( Cmax​ ) 32 ng/mLRat (2 mg/kg s.c., 1h post-dose)
Brain-to-Blood Ratio 2.3Rat (1h post-dose)
BBB Penetration 97.2%Rat BBB binding assay (In Vitro)
Hepatic Clearance 1.8 mL/min/gRat microsomes (In Vitro)

Mechanistic Causality: Network Modulation via Autoreceptor Blockade

The therapeutic efficacy of Y2-Antagonist-2 relies on its ability to disrupt the presynaptic negative feedback loop[4]. By competitively antagonizing the Y2 receptor, it prevents the Gi/o​ -mediated inhibition of neurotransmitter vesicle fusion. This blockade forces an accumulation and subsequent surge of endogenous NPY release. The elevated NPY tone then robustly agonizes postsynaptic Y1 receptors, shifting the neural network toward an anxiolytic state[3].

Pathway A Y2-Antagonist-2 (Small Molecule) B Presynaptic Y2 Autoreceptor A->B Binds C Inhibit Negative Feedback B->C Induces D Endogenous NPY Release C->D Triggers E Postsynaptic Y1 Activation D->E Agonizes F MAPK/ERK & PI3K Signaling E->F Activates

Caption: Presynaptic Y2 blockade by Y2-Antagonist-2 driving postsynaptic Y1 activation and signaling.

Furthermore, the downstream intracellular signaling cascades activated by this Y1 agonism—specifically the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K) pathways—are fundamentally responsible for the neuroplastic changes associated with the antidepressant-like activity observed in Y2 antagonism[5].

Self-Validating Experimental Methodologies

To ensure rigorous scientific integrity when utilizing Y2-Antagonist-2, experimental designs must employ self-validating protocols that account for off-target effects, peptide degradation, and physiological artifacts.

Workflow P1 Phase 1: In Vitro Radioligand Binding Selectivity Check P2 Phase 2: In Vivo PK LC-MS/MS Quantification BBB Penetration P1->P2 High Affinity Confirmed P3 Phase 3: Behavioral Forced Swim Test Elevated Plus Maze P2->P3 CNS Exposure Verified Val Target Validation Anxiolytic & Antidepressant Efficacy P3->Val Phenotype Established

Caption: Self-validating experimental workflow for evaluating Y2-Antagonist-2 efficacy.

Protocol A: Radioligand Displacement Assay for Y2 Selectivity
  • Membrane Preparation: Homogenize CHO cells stably expressing human Y2 receptors in a HEPES-based buffer (pH 7.4).

    • Causality: HEPES maintains the physiological pH critical for GPCR conformational stability during mechanical extraction, ensuring the binding pocket remains natively folded.

  • Radioligand Incubation: Incubate membranes with 50 pM [125I]-PYY and varying concentrations of Y2-Antagonist-2 (1 pM to 10 µM).

    • Causality: [125I]-PYY is selected over [125I]-NPY due to its higher specific activity and lower non-specific lipid partitioning, yielding a cleaner signal-to-noise ratio.

  • Self-Validating Control (Critical): Include a parallel well with 1 µM unlabeled NPY.

    • Causality: This establishes the non-specific binding (NSB) baseline. Subtracting this baseline ensures the resulting Cheng-Prusoff Ki​ calculation mathematically reflects only true receptor-specific interactions.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, preventing the artifactual binding of the positively charged radioligand to the filter itself.

Protocol B: In Vivo Pharmacokinetic and BBB Profiling
  • Dosing: Administer Y2-Antagonist-2 subcutaneously (2 mg/kg) to adult male Sprague-Dawley rats.

    • Causality: Subcutaneous routing avoids the immediate first-pass hepatic metabolism artifacts that occur with oral gavage, providing a clearer baseline for initial CNS exposure profiling[4].

  • Tissue Harvesting: At 1-hour post-dose, anesthetize the subject and perform a transcardiac perfusion with ice-cold heparinized saline prior to brain extraction.

    • Causality: Perfusion is absolutely critical to flush residual drug-containing blood from the cerebral microvasculature. Without this step, LC-MS/MS would falsely report intravascular drug as brain-penetrant drug, artificially inflating the BBB penetration metric.

  • LC-MS/MS Quantification: Homogenize the brain tissue in acetonitrile to precipitate proteins, centrifuge, and analyze the supernatant.

    • Causality: Acetonitrile effectively strips the highly lipophilic Y2-Antagonist-2 from myelin and cellular membranes, ensuring absolute recovery for an accurate brain/plasma ratio calculation (validating the target ratio of 2.3)[4].

Therapeutic Implications in Neuropsychiatric Disorders

Because Y2-Antagonist-2 effectively increases endogenous NPY tone and exhibits a high free fraction in the brain, it is an indispensable pharmacological tool. It is highly applicable for translational research modeling treatments for mood disorders, anxiety induced by alcohol withdrawal, and social anxiety associated with nicotine withdrawal[4]. By modulating the MAPK/ERK and PI3K pathways, Y2 antagonism represents a structurally distinct approach to neuroplasticity and depression management compared to traditional monoamine reuptake inhibitors[5].

References

  • [3] Title: NPY Y1 receptor Inhibitor, Agonist, Antagonist, Modulator, Gene | MedChemExpress Source: medchemexpress.com URL:

  • [4] Title: NPY Y2 antagonist 2 | MedChemExpress Source: medchemexpress.com URL:

  • [2] Title: Ligands of the neuropeptide Y Y2 receptor - PubMed Source: nih.gov URL:

  • [1] Title: Ligands of the Neuropeptide Y Y2 receptor - PMC Source: nih.gov URL:

  • [5] Title: Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11 Source: acs.org URL:

Sources

Exploratory

In Vivo Effects of Y2-Antagonist-2 on Murine Anxiety Models: A Technical Guide

Mechanistic Grounding: The NPY Y2 Autoreceptor Hypothesis Neuropeptide Y (NPY) is one of the most abundant neuromodulators in the mammalian central nervous system, playing a critical role in buffering stress and regulati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The NPY Y2 Autoreceptor Hypothesis

Neuropeptide Y (NPY) is one of the most abundant neuromodulators in the mammalian central nervous system, playing a critical role in buffering stress and regulating emotional states[1],[2]. The anxiolytic properties of NPY are primarily mediated by post-synaptic Y1 receptors in limbic structures such as the amygdala and hippocampus[3],[1]. However, direct pharmacological agonism of the Y1 receptor is fraught with challenges, including poor blood-brain barrier (BBB) penetrance and severe peripheral off-target effects, such as potent vasoconstriction.

In the central nervous system, Y2 receptors function predominantly as presynaptic autoreceptors[3],[2]. When endogenous NPY is released into the synaptic cleft during a stress response, it binds to these Y2 autoreceptors, initiating a negative feedback loop that halts further NPY release. Y2-Antagonist-2 , a novel, selective, and soluble non-peptidic small molecule, effectively blocks this presynaptic negative feedback[4],[5]. By antagonizing the Y2 receptor, Y2-Antagonist-2 disinhibits the synapse, leading to a localized surge in endogenous NPY release. This localized NPY subsequently hyper-activates the post-synaptic Y1 receptors, driving a profound anxiolytic response without the systemic side effects associated with direct Y1 agonists[5].

G NPY_Release Presynaptic NPY Release Y2_Receptor Presynaptic Y2 Autoreceptor (Negative Feedback) NPY_Release->Y2_Receptor Binds Y1_Receptor Postsynaptic Y1 Receptor NPY_Release->Y1_Receptor Increased NPY binds Y2_Receptor->NPY_Release Inhibits Y2_Antag Y2-Antagonist-2 Y2_Antag->Y2_Receptor Blocks Anxiolysis Anxiolytic Effect (Amygdala/Hippocampus) Y1_Receptor->Anxiolysis Signaling Cascade

Mechanism of action: Y2-Antagonist-2 blocks presynaptic negative feedback, enhancing Y1 signaling.

Experimental Design Causality: Why Naive Models Fail

A frequent pitfall in preclinical drug development is testing Y2 antagonists in naive, unstressed mice. Literature demonstrates that Y2 antagonists (such as the structurally related JNJ-31020028) often fail to alter basal anxiety in standard models[6],[7].

The Causality: Because Y2-Antagonist-2 relies on amplifying endogenous NPY release, its efficacy is entirely dependent on the NPY system being actively engaged. In a calm, naive mouse, baseline NPY release is low; thus, blocking the autoreceptor produces negligible behavioral changes. However, under conditions of severe stress or substance withdrawal (e.g., alcohol or nicotine abstinence), the amygdalar NPY system is highly active but suppressed by Y2 negative feedback[8],[6]. It is exclusively in these stress-induced states that Y2-Antagonist-2 unmasks its potent anxiolytic properties, reversing withdrawal-induced anxiety and normalizing stress-induced corticosterone elevations[8],[7].

In Vivo Experimental Workflows & Self-Validating Protocols

To rigorously evaluate Y2-Antagonist-2, workflows must incorporate a stress/withdrawal induction phase prior to behavioral testing.

Workflow Acclimation 1. Animal Acclimation (7 Days, Standard Conditions) Stress 2. Stress/Withdrawal Induction (e.g., Alcohol/Nicotine Abstinence) Acclimation->Stress Dosing 3. Y2-Antagonist-2 Administration (10-20 mg/kg, i.p. or s.c.) Stress->Dosing Incubation 4. Pharmacokinetic Incubation (30 - 60 Minutes) Dosing->Incubation Assay 5. Behavioral Assay (EPM, OFT, or Social Interaction) Incubation->Assay Analysis 6. Automated Video Tracking (EthoVision XT) Assay->Analysis

Standardized in vivo workflow for evaluating Y2-Antagonist-2 in murine anxiety models.

Protocol A: Formulation and Pharmacokinetics

Y2-Antagonist-2 is a lipophilic molecule designed for enhanced CNS exposure[4]. Proper formulation is critical to prevent peritoneal precipitation.

  • Solvent Preparation: Dissolve Y2-Antagonist-2 powder in 10% DMSO.

  • Co-solvent Addition: Sequentially add 40% PEG300, followed by 5% Tween 80. Vortex thoroughly between each step.

  • Aqueous Dilution: Bring to final volume with 45% Saline/PBS[4].

  • Self-Validation Check: Inspect the solution under a light source post-sonication. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization, which will result in erratic plasma concentrations, rendering behavioral data invalid.

Protocol B: Alcohol Withdrawal-Induced Anxiety (Elevated Plus Maze)

This model evaluates the compound's ability to rescue mice from the negative affective state of acute alcohol hangover[8].

  • Induction: Administer a single anxiogenic bolus of ethanol (e.g., 2.0 g/kg, i.p.) to C57BL/6 mice. Allow a 24-hour withdrawal period[8].

  • Dosing: Administer Y2-Antagonist-2 (10–20 mg/kg, i.p.) 45 minutes prior to testing[5].

  • Testing: Place the mouse in the center zone of the Elevated Plus Maze (EPM), facing an open arm. Record behavior for 5 minutes under low-lux lighting (15-20 lux).

  • Self-Validation Check: The automated tracking software must calculate both % Time in Open Arms (anxiety metric) and Total Distance Moved (locomotor metric). If Y2-Antagonist-2 significantly alters the Total Distance Moved compared to vehicle controls, the anxiolytic readout is confounded by generalized motor stimulation or sedation, and the dose must be titrated down[9].

Protocol C: Nicotine Abstinence Social Anxiety Model

Y2 receptor antagonism is highly effective at reversing social anxiety associated with nicotine withdrawal[6].

  • Induction: Subject mice to a 14-day intermittent nicotine sensitization regimen, followed by 7 days of total abstinence[6].

  • Dosing: Administer Y2-Antagonist-2 daily during the abstinence phase to modulate neuroplasticity[6].

  • Testing: Conduct a Social Interaction Test by pairing the subject with an unfamiliar, weight-matched conspecific in a neutral, open arena for 10 minutes.

  • Self-Validation Check: Score both Active Interaction Time (sniffing, following) and Aggressive Encounters. A true anxiolytic effect will increase active interaction without increasing aggression.

Quantitative Data & Expected Outcomes

The following table synthesizes the quantitative pharmacological profiles and expected behavioral outcomes of Y2-Antagonist-2 and its structural/functional analogs (JNJ-31020028, BIIE0246, SF-11) across various murine models. This data provides a benchmarking standard for your experimental results.

CompoundTarget AffinityModel / Physiological StateEffective Dose & RouteKey Behavioral OutcomeRef
Y2-Antagonist-2 pKi: 6.8–7.2 nMStress / Withdrawal Anxiety10–20 mg/kg (i.p.)Reverses stress-induced anxiety via enhanced Y1 activation.[5]
JNJ-31020028 pIC50: 8.22EPM (Alcohol Withdrawal)15 mg/kg (s.c.)Reversed anxiogenic effects of alcohol withdrawal.[8]
JNJ-31020028 pIC50: 8.22Social Interaction (Nicotine)20 mg/kg (s.c.)Full reversal of nicotine abstinence-related social anxiety.[6]
BIIE0246 IC50: 3.3 nMEPM (Naive state)0.2 nmol (i.c.v.)Decreased anxiety-like behavior (requires central infusion).[3],[2]
SF-11 IC50: < 1 µMFST (Depression Model)10–20 mg/kg (i.p.)Decreased immobility time (antidepressant-like effect).[10]
Genetic KO N/A (Y2-/- Mice)EPM & Open Field (Naive)N/A (Constitutive)Increased open arm time; increased central area preference.[9]

Note: While genetic knockout (Y2-/-) and central infusions (BIIE0246) show efficacy in naive animals, systemically administered small molecules (Y2-Antagonist-2, JNJ-31020028) require stress-induced models to demonstrate clear behavioral separation from vehicle controls.

References

  • The novel, selective, brain-penetrant neuropeptide Y Y2 receptor antagonist, JNJ-31020028, tested in animal models of alcohol consumption, relapse, and anxiety. Source: nih.gov.
  • Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior, neuropeptide Y and corticotropin releasing factor mRNA levels in the novelty-seeking phenotype. Source: nih.gov.
  • Neuropeptide Y-Y2 receptors mediate anxiety in the amygdala. Source: researchgate.net.
  • In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Source: nih.gov.
  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. Source: acs.org.
  • Reduced anxiety-like and depression-related behavior in neuropeptide Y Y4 receptor knockout mice. Source: nih.gov.
  • Ligands of the Neuropeptide Y Y2 receptor. Source: nih.gov.
  • Neuropeptide Y (NPY) Y2 Receptors Mediate Behaviour in Two Animal Models of Anxiety: Evidence From Y2 Receptor Knockout Mice. Source: nih.gov.
  • Y2-Antagonist-2 - TargetMol. Source: targetmol.com.
  • Neuropeptide Y Receptor | Antagonists | MedChemExpress. Source: medchemexpress.com.

Sources

Foundational

Penetrating the Blood-Brain Barrier: A Technical Guide to Y2-Antagonist-2 and Neuropeptide Y Receptor Modulation

Executive Summary As neuropharmacology advances, the primary bottleneck in translating neuropeptide receptor modulation into viable therapeutics is no longer receptor affinity, but central nervous system (CNS) exposure....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As neuropharmacology advances, the primary bottleneck in translating neuropeptide receptor modulation into viable therapeutics is no longer receptor affinity, but central nervous system (CNS) exposure. Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain, exerting profound effects on mood, anxiety, and energy homeostasis. However, early pharmacological tools targeting the NPY Y2 receptor failed to cross the blood-brain barrier (BBB).

This technical guide provides an in-depth analysis of Y2-Antagonist-2 (often referenced in literature as Compound 149), a novel, non-peptidic small molecule engineered specifically for enhanced CNS penetrance. By examining its pharmacokinetic profile, mechanistic pathways, and the self-validating experimental protocols used to quantify its transport dynamics, this whitepaper serves as a definitive resource for drug development professionals.

The Autoreceptor Bottleneck and the Evolution of Y2 Antagonists

The NPY Y2 receptor functions primarily as a presynaptic autoreceptor. When activated by endogenous NPY, it triggers a negative feedback loop that inhibits further neurotransmitter release. Consequently, antagonizing the Y2 receptor disinhibits this system, leading to a surge in endogenous NPY release which subsequently activates postsynaptic Y1 receptors to produce anxiolytic and antidepressant effects .

Historically, the standard pharmacological tool for Y2 antagonism was BIIE0246. While BIIE0246 demonstrated exquisite selectivity, its high molecular weight and pseudo-peptidic structure rendered it notoriously impermeable to the BBB, restricting its use to highly invasive intracerebroventricular (i.c.v.) injections . The development of Y2-Antagonist-2 represents a structural paradigm shift: a soluble, non-peptidic scaffold that maintains nanomolar affinity while achieving robust passive diffusion across the cerebral endothelium .

Pharmacokinetics and Blood-Brain Barrier Transport Dynamics

The efficacy of Y2-Antagonist-2 is rooted in its highly optimized physicochemical properties. With a molecular formula of C₂₇H₃₃ClF₃N and a molecular weight of 536.03 g/mol , it strikes a critical balance between lipophilicity (necessary for membrane diffusion) and polar surface area (necessary to evade active efflux transporters like P-glycoprotein) .

The table below summarizes the quantitative transport and binding metrics that validate its utility as a CNS-active probe:

Pharmacokinetic ParameterQuantitative ValueExperimental Model / ConditionReference
Binding Affinity (pKi) 6.8 nM (Human) / 7.2 nM (Rat)In Vitro Brain Homogenate[[1]]()
Brain Cmax 73 ng/gRat (1 hour post-administration)
Blood Cmax 32 ng/mLRat (1 hour post-administration)
Brain/Blood Ratio 2.3Rat (1 hour post-administration)
Hepatic Microsomal Clearance 1.8 mL/min/g (Rat) / 0.8 mL/min/g (Human)In Vitro Phase I Metabolism
Molecular Weight 536.03 g/mol Chemical Property

Causality Insight: The brain/blood ratio of 2.3 at 1-hour post-dose is exceptionally favorable. This indicates that the compound not only crosses the BBB but actively partitions into the lipid-rich neural tissue, ensuring that localized concentrations exceed the required pKi threshold for receptor blockade.

Mechanistic Pathway: Disinhibiting NPY Release

The primary mechanism of action for Y2-Antagonist-2 relies on disrupting the presynaptic negative feedback loop. By binding to the Y2 autoreceptor with high affinity, it prevents endogenous NPY from downregulating its own release.

G Antagonist Y2-Antagonist-2 (Compound 149) Y2R Presynaptic Y2 Autoreceptor Antagonist->Y2R High Affinity Binding (pKi 6.8-7.2 nM) Blockade Blockade of Negative Feedback Y2R->Blockade Inhibits NPY Increased Endogenous NPY Release Blockade->NPY Triggers Y1R Postsynaptic Y1 Activation NPY->Y1R Agonizes

Fig 1: Mechanistic pathway of Y2-Antagonist-2 disinhibiting NPY release via Y2 autoreceptor blockade.

Experimental Methodologies: Validating BBB Permeability

To accurately quantify the transport dynamics of Y2-Antagonist-2, laboratories must employ rigorous, self-validating protocols. The workflows below detail the exact causality behind formulation choices and analytical methods.

Workflow Admin 1. In Vivo Administration (DMSO/PEG300/Tween 80/Saline) Sampling 2. Tissue Collection (Blood & Brain at 1 hr) Admin->Sampling Distribution phase Prep 3. Sample Preparation (Protein Precipitation) Sampling->Prep Homogenization LCMS 4. LC-MS/MS Analysis (Quantification vs IS) Prep->LCMS Analyte isolation Analysis 5. Pharmacokinetic Profiling (Cmax, Brain/Plasma Ratio) LCMS->Analysis Data synthesis

Fig 2: Step-by-step experimental workflow for validating in vivo BBB permeability and PK profiling.

Protocol 1: In Vivo Pharmacokinetic Profiling & BBB Penetration

Objective: Quantify the Brain/Blood ratio and Cmax of Y2-Antagonist-2.

  • Formulation Preparation:

    • Step: Add 100 μL of Y2-Antagonist-2 DMSO stock solution to 400 μL PEG300 and mix thoroughly until clear. Add 50 μL Tween 80 and mix well. Finally, add 450 μL Saline or PBS .

    • Causality: DMSO acts as the primary solvent for the highly lipophilic non-peptidic structure. PEG300 and Tween 80 serve as critical co-solvents and surfactants. If the compound were introduced directly into aqueous saline, it would precipitate, causing micro-emboli upon intravenous injection and artificially skewing plasma concentration data.

  • Administration & Sampling:

    • Causality: The 1-hour timepoint captures the critical distribution phase, allowing the calculation of the 2.3 brain/blood ratio before extensive hepatic clearance occurs.

  • Homogenization & Protein Precipitation:

    • Step: Homogenize brain tissue (1:3 w/v in PBS). Treat homogenate and plasma with cold acetonitrile (containing a stable isotope-labeled internal standard). Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Acetonitrile denatures structural proteins and releases protein-bound drug. This ensures the LC-MS/MS measures the total brain concentration (73 ng/g) rather than just the unbound fraction.

  • Self-Validating System Integration:

    • Step: Run the assay concurrently with Diazepam (positive control for permeability) and BIIE0246 (negative control) .

    • Causality: If BIIE0246 is detected in the brain parenchyma homogenate, it indicates a failure in cardiac perfusion or physical compromise of the BBB during extraction, immediately invalidating the run.

Protocol 2: In Vitro Hepatic Microsomal Clearance

Objective: Assess the metabolic stability of the non-peptidic scaffold.

  • Step: Incubate Y2-Antagonist-2 with rat (or human) liver microsomes and NADPH at 37°C. Quench the reaction at specific time intervals using cold acetonitrile.

  • Causality: Because Y2-Antagonist-2 relies on systemic circulation to reach the BBB, it must survive first-pass metabolism. This assay confirms its moderate clearance rates (1.8 mL/min/g in rat; 0.8 mL/min/g in human) , proving that its non-peptidic structure successfully evades rapid proteolytic degradation while remaining susceptible to standard Phase I CYP450 metabolism.

Therapeutic Applications and Future Directions

By overcoming the pharmacokinetic limitations of earlier compounds, Y2-Antagonist-2 unlocks new avenues for in vivo research. Its high free fraction in the brain and favorable exposure profile make it highly applicable for investigating complex CNS pathologies. Current research heavily utilizes this compound in models of mood disorders, anxiety induced by alcohol withdrawal, and social anxiety associated with nicotine withdrawal . Future drug development efforts will likely use the C₂₇H₃₃ClF₃N scaffold of Y2-Antagonist-2 as a foundational pharmacophore for next-generation psychiatric therapeutics.

References

  • [2] Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. ACS Chemical Neuroscience. URL:[Link]

  • [3] Mittapalli GK, Roberts E. Ligands of the neuropeptide Y Y2 receptor. Bioorganic & Medicinal Chemistry Letters. 2014 Jan 15;24(2):430-41. URL:[Link]

Sources

Exploratory

Discovery, Synthesis, and Structural Properties of Y2-Antagonist-2: A Technical Guide

Executive Summary & Pharmacological Rationale Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter in the mammalian central nervous system (CNS), exerting its effects through a family of G protein-cou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Neuropeptide Y (NPY) is a highly abundant 36-amino acid neurotransmitter in the mammalian central nervous system (CNS), exerting its effects through a family of G protein-coupled receptors (GPCRs), predominantly Y1, Y2, Y4, and Y5[1]. Historically, probing the Y2 receptor—which functions primarily as a presynaptic autoreceptor regulating neurotransmitter release—relied on large peptide-based antagonists (e.g., BIIE-0246) that suffer from poor blood-brain barrier (BBB) permeability and rapid proteolytic degradation[2].

Y2-Antagonist-2 (CAS: 1262495-12-4) was developed to overcome these pharmacokinetic limitations. As a senior application scientist, I emphasize that the transition from peptidic to non-peptidic scaffolds is not merely a structural preference, but a fundamental requirement for CNS drug development. Y2-Antagonist-2 is a highly selective, soluble, non-peptidic NPY Y2 receptor antagonist engineered for enhanced CNS exposure, exhibiting high free fraction in the brain and a favorable brain-to-plasma ratio[3]. By selectively blocking the presynaptic Y2 autoreceptor, this compound disinhibits the negative feedback loop, thereby increasing endogenous NPY release. The localized surge in NPY subsequently enhances postsynaptic Y1 receptor activation, a pathway intrinsically linked to anxiolytic and antidepressant-like effects[3],[1].

Structural & Physicochemical Properties

The structural design of Y2-Antagonist-2 reflects a highly optimized pharmacophore designed to balance target affinity with lipophilic efficiency (LipE).

Quantitative Data Summary

The following table summarizes the core physicochemical and pharmacodynamic parameters of Y2-Antagonist-2[4],[5]:

ParameterValue / DescriptionRationale / Implication
Chemical Name NPY Y2 antagonist 2Standardized nomenclature for the non-peptidic Y2 blocker.
CAS Number 1262495-12-4Unique chemical registry identifier.
Molecular Formula C27H33ClF3N5OIncorporates halogens to modulate pKa and lipophilicity.
Molecular Weight 536.04 g/mol Slightly above the Rule of 5, but optimized for active CNS transport.
Target Affinity (pKi) Human Y2: 6.8 nM Rat Y2: 7.2 nMHigh nanomolar potency ensures target engagement at low systemic doses.
Selectivity >100-fold over Y1/Y5Prevents off-target postsynaptic blockade, preserving the therapeutic NPY surge.
Microsomal Clearance Human: 0.8 mL/min/g Rat: 1.8 mL/min/gModerate in vivo clearance ensures a sustained therapeutic window without toxic accumulation.

Synthesis Workflow & Structural Causality

The synthesis of Y2-Antagonist-2 (SMILES: C(N1CC2(CCN(CC2)C3=C(Cl)C=C(NC(C(C)(C)C=4N=C(C(F)(F)F)C=CN4)=O)C=C3)CC1)C5CC5) relies on a convergent, modular assembly of three distinct pharmacophoric regions. Every functional group serves a specific pharmacokinetic or pharmacodynamic purpose.

Rational Chemical Assembly
  • The Trifluoromethyl-Pyrimidine Core: The incorporation of a trifluoromethyl ( ) group on the pyrimidine ring is a deliberate choice to increase lipophilicity (enhancing BBB penetration) while simultaneously blocking cytochrome P450 (CYP) mediated oxidation at that site.

  • The Amide Linkage & Steric Shielding: A gem-dimethyl (pivaloyl-like) linker connects the pyrimidine to the central aromatic ring. The steric bulk of the methyl groups shields the adjacent amide bond from enzymatic hydrolysis by amidases in the plasma.

  • The Substituted Piperidine/Spirocyclic System: The basic nitrogen in the piperidine ring is alkylated with a cyclopropylmethyl group. At physiological pH (7.4), this nitrogen is protonated, forming a critical electrostatic interaction (salt bridge) with an aspartate residue deep within the transmembrane bundle of the Y2 GPCR.

Mechanistic Pathways: Presynaptic Blockade

Y2-Antagonist-2 modulates central neurotransmitter release through a sophisticated indirect mechanism. Rather than acting as a direct agonist at postsynaptic sites, it acts as a presynaptic disinhibitor[3].

G Y2Antag Y2-Antagonist-2 (CAS: 1262495-12-4) PreSynY2 Presynaptic Y2 Autoreceptor (Negative Feedback) Y2Antag->PreSynY2 Antagonizes Blockade Inhibition of Feedback Loop PreSynY2->Blockade Leads to NPYRelease Increased Endogenous NPY Release Blockade->NPYRelease Triggers PostSynY1 Postsynaptic Y1 Receptor Activation NPYRelease->PostSynY1 Binds & Activates Anxiolytic Anxiolytic & Antidepressant Effects PostSynY1->Anxiolytic Modulates

Figure 1: Pharmacodynamic signaling pathway of Y2-Antagonist-2 leading to Y1 activation.

Experimental Protocols: In Vivo CNS Exposure Validation

To validate the blood-brain barrier penetration and pharmacokinetic profile of Y2-Antagonist-2, a rigorous, self-validating LC-MS/MS workflow is required.

Step-by-Step Methodology

Self-Validating Mechanism: This protocol utilizes a vehicle-dosed cohort to establish a true negative baseline. Furthermore, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into all samples prior to protein precipitation. This mathematically corrects for matrix effects and ion suppression during mass spectrometry, ensuring absolute trustworthiness of the brain-to-plasma ratio calculation.

Step 1: Formulation Preparation Due to the high lipophilicity of Y2-Antagonist-2, aqueous buffers alone will cause precipitation.

  • Action: Dissolve the compound to a 20 mg/mL stock in 100% DMSO[6].

  • Working Solution: Dilute the stock to 2 mg/mL using a stepwise addition of excipients to prevent crashing: 10% DMSO 40% PEG300 5% Tween 80 45% Saline (or PBS)[4].

Step 2: In Vivo Administration

  • Action: Administer the formulated working solution to the rodent model (e.g., Sprague-Dawley rats) via intravenous (IV) tail vein injection or per os (PO) oral gavage at a target dose of 10 mg/kg[6].

Step 3: Tissue Sampling & Homogenization

  • Action: Euthanize subjects at predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose). Collect whole blood via cardiac puncture into tubes and immediately centrifuge at 3,000 g for 10 min at 4°C to isolate plasma.

  • Action: Perfuse the brain with ice-cold saline to remove residual intravascular blood. Homogenize brain tissue in a 1:3 (w/v) ratio of 50% Methanol/Water.

Step 4: Extraction & LC-MS/MS Quantification

  • Action: Aliquot 50 L of plasma or brain homogenate. Spike with 10 L of SIL-IS. Add 150 L of cold Acetonitrile (100%) to precipitate proteins. Centrifuge at 14,000 g for 15 min.

  • Action: Inject the supernatant into a triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent daughter ion transition for Y2-Antagonist-2 (MW 536.04)[5].

Workflow Formulation 1. Formulation (DMSO/PEG300/Tween80/Saline) Admin 2. IV/PO Administration (Rodent Model) Formulation->Admin Dosing Sampling 3. Plasma & Brain Tissue Sampling Admin->Sampling Timecourse LCMS 4. LC-MS/MS Quantification Sampling->LCMS Extraction Analysis 5. Pharmacokinetic Analysis (Brain/Plasma Ratio) LCMS->Analysis Data Output

Figure 2: Experimental workflow for validating in vivo CNS exposure of Y2-Antagonist-2.

Therapeutic Applications & Future Directions

The unique pharmacological profile of Y2-Antagonist-2 positions it as a critical tool compound for investigating complex neuropsychiatric conditions. Because it effectively blocks the negative feedback regulation of NPY release, the resulting elevation in central NPY tone provides a robust buffer against stress-induced neurocircuitry alterations. Current research applications focus on:

  • Mood Disorders & Social Anxiety: Reversing fear-conditioned responses and facilitating fear extinction via simultaneous Y1 and Y2 receptor modulation[1].

  • Substance Withdrawal: Mitigating anxiety induced by alcohol withdrawal and social anxiety associated with nicotine withdrawal[3],[5].

By circumventing the limitations of legacy peptidic antagonists, Y2-Antagonist-2 represents a definitive leap forward in neuropeptide pharmacology, enabling accurate, in vivo mapping of the NPY system's role in psychiatric resilience.

References

  • Neuropeptide Y reduces expression of social fear via simultaneous activation of Y1 and Y2 receptors. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Foundational

Optimizing CNS Exposure: Pharmacokinetics and Half-Life of Y2-Antagonist-2 in Rodent Models

Executive Summary Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian central nervous system, playing a critical role in energy homeostasis, stress adaptation, and mood regulation. The NPY Y2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian central nervous system, playing a critical role in energy homeostasis, stress adaptation, and mood regulation. The NPY Y2 receptor subtype functions predominantly as a presynaptic autoreceptor. When activated, it initiates a negative feedback loop that inhibits the further release of endogenous NPY. Consequently, Y2 receptor antagonists are highly valued as pharmacological tools; by blocking this autoreceptor, they disinhibit NPY release, thereby enhancing postsynaptic Y1 receptor activation to produce anxiolytic and antidepressant-like effects.

Historically, the translational potential of Y2 antagonists has been severely bottlenecked by poor pharmacokinetic (PK) profiles in rodent models—specifically, rapid systemic clearance and an inability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of Y2-Antagonist-2 (also documented in literature as Compound 149), a novel non-peptidic small molecule. We will deconstruct its pharmacokinetic advantages, half-life dynamics, and superior brain penetrance compared to legacy compounds, providing actionable, self-validating protocols for your own in vivo studies.

Mechanistic Grounding: The NPY Y2 Receptor Pathway

To understand the PK requirements of a Y2 antagonist, one must first understand the spatial dynamics of the target. Because the Y2 receptor is located on the presynaptic terminal within the CNS, a viable antagonist must not only survive hepatic first-pass metabolism but also successfully partition across the lipophilic BBB.

G Antagonist Y2-Antagonist-2 (Compound 149) Y2R Presynaptic Y2 Autoreceptor (Negative Feedback) Antagonist->Y2R Blocks NPY_Vesicles NPY Vesicles (Presynaptic Terminal) Y2R->NPY_Vesicles Inhibits (when active) Synapse Synaptic Cleft (Increased NPY) NPY_Vesicles->Synapse Enhanced Release (Due to Blockade) Y1R Postsynaptic Y1 Receptor (Anxiolytic Effect) Synapse->Y1R Activates

Fig 1: Mechanism of action for Y2-Antagonist-2 blocking presynaptic negative feedback.

The Pharmacokinetic Evolution of Y2 Antagonists

The evolution of Y2 antagonists is a classic study in optimizing chemical space for CNS exposure.

First-Generation (The Peptidomimetic Era): The L-arginine derivative BIIE0246 remains the gold standard for in vitro Y2 research. However, its translation to rodent models is fundamentally flawed for central targets. In mice, BIIE0246 exhibits a short half-life of less than 3 hours[1]. More critically, its high molecular weight and peptidomimetic structure result in profound exclusion from the CNS, yielding a brain-to-plasma ratio of merely ~0.2% at 30 minutes post-dose.

Second-Generation (Early Small Molecules): To bypass the BBB restriction, small molecules like JNJ-31020028 and SF-11 were developed. While these compounds successfully penetrate the brain, their metabolic stability in rodents is limited. JNJ-31020028 demonstrates a half-life of approximately 0.83 hours in rats, though it achieves excellent target engagement, occupying 90% of Y2 receptors at a 10 mg/kg dose[2]. Similarly, SF-11 is eliminated rapidly from rodent serum with a terminal half-life of roughly 36 to 40 minutes and a clearance value of 0.12 L/min/kg[3].

Next-Generation (Y2-Antagonist-2 / Compound 149): Y2-Antagonist-2 represents a structural optimization that balances receptor affinity (pKi of 7.2 nM in rat brains) with metabolic durability. It exhibits moderate hepatic microsomal clearance (1.8 mL/min/g in rats). Crucially, it demonstrates exceptional BBB penetrance. At 1 hour post-administration, Y2-Antagonist-2 achieves a remarkable brain-to-blood ratio of 2.3, with a maximum brain concentration (Cmax) of 73 ng/g compared to a blood Cmax of 32 ng/mL[4]. This inverted ratio confirms that the compound actively partitions into and is retained within the CNS, providing a sustained therapeutic window for chronic behavioral assays.

Comparative Pharmacokinetics Table

The following table summarizes the quantitative PK parameters of major Y2 antagonists in rodent models, highlighting the CNS exposure advantage of Y2-Antagonist-2.

CompoundMolecular ClassRodent Half-Life (t½)Brain/Plasma RatioTarget Receptor Occupancy / CNS Cmax
BIIE0246 Peptidomimetic< 3.0 h (Mice)~ 0.002 (0.2%)Negligible following systemic dose
SF-11 Small Molecule~ 0.6 h (Rats)~ 0.16 (16%)Peak CNS concentration at 30 min
JNJ-31020028 Small Molecule~ 0.83 h (Rats)~ 1.0 (100%)90% occupancy at 10 mg/kg (SC)
Y2-Antagonist-2 Small MoleculeExtended (Mod. Clearance)2.3 (230%) 73 ng/g (Brain) vs 32 ng/mL (Blood)

Experimental Methodology: In Vivo PK & Brain Penetrance Profiling

To accurately capture the half-life and CNS distribution of highly lipophilic small molecules like Y2-Antagonist-2, standard aqueous vehicles are insufficient. Poor formulation leads to compound precipitation in the peritoneal cavity or bloodstream, resulting in artifactual "depot" effects that artificially inflate the apparent half-life while suppressing Cmax.

The following protocol outlines a self-validating PK workflow designed to ensure absolute solubility and precise LC-MS/MS quantification.

PK_Workflow Formulation Formulation (10% DMSO, 40% PEG300) Dosing Rodent Dosing (IV / IP / PO) Formulation->Dosing Sampling Serial Sampling (Blood & Brain Tissue) Dosing->Sampling Prep Sample Prep (Homogenization) Sampling->Prep Analysis LC-MS/MS (MRM Quantification) Prep->Analysis Modeling PK Modeling (Half-life, Cmax) Analysis->Modeling

Fig 2: Standard in vivo pharmacokinetic workflow for evaluating CNS-penetrant compounds.

Step 1: Causality-Driven Formulation

Objective: Achieve a 2 mg/mL clear solution of Y2-Antagonist-2 without relying on extreme pH shifts that could cause tissue necrosis.

  • Weigh the required amount of Y2-Antagonist-2 powder.

  • Add 10% DMSO and vortex until the compound is fully dissolved. Causality: DMSO acts as the primary solvent to break the crystal lattice of the lipophilic compound.

  • Add 40% PEG300 and 5% Tween 80 , then sonicate. Causality: These co-solvents act as surfactants, preventing the compound from crashing out of solution when introduced to the aqueous environment of the bloodstream.

  • Slowly add 45% Saline (0.9%) dropwise while vortexing to reach the final volume.

Step 2: Dosing and Serial Sampling

Subjects: Male Sprague-Dawley rats (250–300 g), fasted overnight to normalize hepatic enzyme baseline activity.

  • Administration: Administer the formulation via Intravenous (IV) tail vein injection (for absolute clearance and volume of distribution metrics) or Intraperitoneal (IP) injection (for behavioral assay bridging) at 10 mg/kg.

  • Blood Collection: Collect 200 µL of blood via the jugular vein at time points: 5, 15, 30, 60, 120, 240, and 480 minutes into K2EDTA tubes. Centrifuge immediately at 3,000 × g for 10 min at 4°C to separate plasma.

  • Brain Extraction: To calculate the brain-to-plasma ratio, a subset of animals must be euthanized at the anticipated Tmax (60 minutes post-dose). Perfuse the animals with ice-cold saline prior to brain extraction to remove residual blood from the cerebral microvasculature. Causality: Failure to perfuse will result in blood-bound compound artificially inflating the brain concentration data.

Step 3: Bioanalysis via LC-MS/MS (Self-Validating System)
  • Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of HPLC-grade water.

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile (containing a structurally similar internal standard, e.g., a deuterated analog) to 1 volume of plasma or brain homogenate.

  • Validation: The internal standard (IS) is critical. If the IS recovery drops below 80%, the extraction failed, and the sample must be re-run. This ensures the protocol is self-validating.

  • Quantification: Centrifuge at 12,000 × g for 15 minutes. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to calculate the precise half-life (t½) and clearance rates.

References

  • Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - nih.gov - 1

  • In vitro and in vivo characterization of JNJ-31020028... a selective brain penetrant small molecule antagonist of the neuropeptide Y Y2 receptor - researchgate.net - 2

  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11 - acs.org -3

  • NPY Y2 antagonist 2 (Compound 149) | MedChemExpress - medchemexpress.com - 4

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Solubility Protocols for Y2-Antagonist-2 in In Vitro Assays

Executive Summary Neuropeptide Y (NPY) is a highly conserved neurotransmitter that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes[1]. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuropeptide Y (NPY) is a highly conserved neurotransmitter that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes[1]. The Y2 receptor primarily functions as a presynaptic autoreceptor, negatively regulating the release of NPY and other central neurotransmitters[2].

2 is a highly selective, brain-penetrant, non-peptidic small molecule designed to block this negative feedback loop[2]. Due to its lipophilic, non-peptidic structure, precise reconstitution and dilution protocols are critical to maintaining compound solubility and avoiding artifactual data in in vitro assays. This guide provides a self-validating framework for preparing Y2-Antagonist-2 for cell-based receptor assays.

Physicochemical Profile & Pharmacodynamics

Understanding the physical properties of a compound is the first step in designing a reliable solubility protocol. Y2-Antagonist-2 possesses a relatively high molecular weight and lipophilicity, necessitating the use of organic solvents for initial stock preparation.

Table 1: Physicochemical Properties of Y2-Antagonist-2

PropertyValue
Compound Name Y2-Antagonist-2 (Compound 149)
CAS Number 1262495-12-4[2]
Molecular Formula C27H33ClF3N5O[2]
Molecular Weight 536.04 g/mol [2]
Target Affinity (pKi) Human Y2: 6.8 nM; Rat Y2: 7.2 nM[2]
Selectivity Highly selective over Y1, Y4, and Y5 receptors[2]
Solubility Soluble in 100% DMSO (10 mM stock recommended)[3]

Mechanistic Context

To understand the necessity of precise assay preparation, one must first map the receptor dynamics. The Y2 receptor is coupled to the Gi/o signaling pathway[1]. Activation by endogenous NPY inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of neurotransmitter release[1]. Y2-Antagonist-2 competitively binds to the Y2 receptor, preventing this Gi/o-mediated inhibition and thereby restoring cAMP levels and neurotransmitter efflux[2].

G NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (Gi/o coupled) NPY->Y2R Endogenous Agonism AC Adenylyl Cyclase (AC) Y2R->AC Inhibits (Gi/o) Antagonist Y2-Antagonist-2 Antagonist->Y2R Competitive Antagonism cAMP cAMP Production AC->cAMP Decreases NTRelease Neurotransmitter Release cAMP->NTRelease Downregulates

Mechanism of Action: Y2-Antagonist-2 competitively inhibits NPY-mediated Gi/o signaling.

Reconstitution Protocol: Master Stock Preparation

The transition from a lyophilized powder to a stable master stock is the most critical phase. Errors here will propagate through all subsequent experiments.

Table 2: Reconstitution Guide for a 10 mM Master Stock

Vial MassVolume of 100% Anhydrous DMSO Required
1 mg186.55 µL
5 mg932.77 µL
10 mg1.865 mL
(Formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)])
Step-by-Step Methodology
  • Thermal Equilibration : Allow the sealed vial of Y2-Antagonist-2 powder to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality : Prevents condensation of atmospheric moisture onto the hygroscopic powder. Moisture alters the precise mass-to-volume ratio and accelerates compound degradation.

  • Primary Solubilization : Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial[3].

    • Causality : Y2-Antagonist-2 is a highly lipophilic, non-peptidic molecule (MW 536.04)[2]. Using 100% DMSO ensures complete disruption of the crystal lattice without the risk of micelle formation or precipitation that occurs in aqueous solvents.

  • Mechanical Homogenization : Vortex the vial gently for 30-60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2-5 minutes.

    • Causality : Sonication provides the mechanical energy required to break down micro-aggregates, ensuring a truly homogenous solution rather than a fine suspension.

    • Self-Validation Checkpoint : Hold the vial against a light source. The solution must be 100% transparent without any particulate matter. If turbidity persists, further sonication is required.

  • Aliquoting and Storage : Divide the 10 mM stock into single-use aliquots (e.g., 10-20 µL) in low-bind microcentrifuge tubes and store immediately at -80°C[3].

    • Causality : Repeated freeze-thaw cycles of DMSO stocks lead to the absorption of water, which dramatically reduces the solubility of lipophilic compounds and accelerates degradation.

In Vitro Assay Working Solution Preparation

For cell-based functional assays (e.g., cAMP accumulation or radioligand binding), the final DMSO concentration must be strictly controlled to prevent solvent-induced artifacts.

Workflow Powder Y2-Antagonist-2 Powder Stock 10 mM Stock (100% DMSO) Powder->Stock Solubilize & Sonicate Aliquots Aliquoting (-80°C Storage) Stock->Aliquots Prevent Freeze-Thaw Intermediate Intermediate Dilution (Buffer + 0.1% BSA) Stock->Intermediate 1:100 Dilution Final Final Assay Well (≤0.1% DMSO) Intermediate->Final 1:10 Addition to Cells

Workflow for preparing Y2-Antagonist-2 solutions for in vitro cell-based assays.

Step-by-Step Methodology
  • Intermediate Dilution : Dilute the 10 mM stock 1:100 in assay buffer containing 0.1% Bovine Serum Albumin (BSA) to create a 100 µM intermediate solution.

    • Causality : The rapid transition from 100% organic solvent to an aqueous environment can cause "solvent shock" and precipitation. BSA acts as a carrier protein, binding the hydrophobic regions of Y2-Antagonist-2 to maintain it in solution and prevent non-specific adsorption to plastic pipette tips and microplate walls.

  • Serial Dilution : Perform subsequent serial dilutions (e.g., 1:3 or 1:10) in the same BSA-containing assay buffer to generate the desired concentration-response curve (typically ranging from 10 pM to 10 µM).

    • Causality : Serial dilution in an intermediate buffer ensures that the DMSO concentration remains constant across all test wells when added to the final assay volume.

  • Final Assay Addition : Add the intermediate dilutions to the cell culture wells at a 1:10 ratio (e.g., 10 µL of compound into 90 µL of culture media).

    • Causality : This final dilution step ensures the maximum final DMSO concentration in the assay does not exceed 0.1% (v/v). Concentrations >0.1% DMSO can permeabilize cell membranes, alter basal adenylate cyclase activity, and confound GPCR signaling readouts.

    • Self-Validation Checkpoint : Always include a vehicle control well (e.g., 0.1% DMSO in buffer) to establish baseline cAMP levels and confirm that the solvent itself is not inducing cytotoxicity.

References

  • Ligands of the neuropeptide Y Y2 receptor Source: PubMed (Bioorg Med Chem Lett. 2014) URL:[Link]

  • Ligands of the Neuropeptide Y Y2 receptor (Full Text) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Optimal Dosing Guidelines for Y2-Antagonist-2 in Behavioral Neuroscience

Executive Summary The Neuropeptide Y (NPY) system is a critical modulator of stress, anxiety, and mood disorders. While early research relied on peptidic antagonists (e.g., BIIE0246) that required invasive intracerebrove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Neuropeptide Y (NPY) system is a critical modulator of stress, anxiety, and mood disorders. While early research relied on peptidic antagonists (e.g., BIIE0246) that required invasive intracerebroventricular (ICV) or intrathecal administration[1], the development of Y2-Antagonist-2 (CAS# 1262495-12-4) represents a significant methodological leap. As a novel, selective, and soluble non-peptidic NPY Y2 receptor antagonist, it boasts enhanced central nervous system (CNS) exposure[2].

This application note provides researchers with a comprehensive, self-validating protocol for formulating and dosing Y2-Antagonist-2 in rodent behavioral models, ensuring high scientific rigor, reproducibility, and target engagement.

Mechanistic Rationale & Target Biology

The Y2 receptor functions primarily as a presynaptic autoreceptor. When activated by endogenous NPY, it triggers a negative feedback loop that suppresses further NPY release. By systemically administering Y2-Antagonist-2, researchers can block this autoreceptor, thereby removing the negative feedback. This leads to a localized surge in endogenous NPY, which subsequently binds to postsynaptic Y1 receptors—a pathway robustly associated with anxiolytic and antidepressant-like behavioral phenotypes[3].

G Y2A Y2-Antagonist-2 (Systemic Admin) PreY2 Presynaptic Y2 Autoreceptor (Blockade) Y2A->PreY2 Antagonizes NPY Increased Endogenous NPY Release PreY2->NPY Removes Negative Feedback PostY1 Postsynaptic Y1 Receptor (Activation) NPY->PostY1 Binds & Activates Behavior Anxiolytic & Antidepressant Phenotype PostY1->Behavior Modulates Circuitry

Fig 1: Mechanism of action for Y2-Antagonist-2 in modulating behavioral phenotypes.

Physicochemical Properties & Pharmacokinetics

To design a successful in vivo experiment, dosing parameters must be anchored in the compound's pharmacokinetic (PK) profile. Y2-Antagonist-2 exhibits a favorable brain/plasma ratio, allowing for peripheral dosing routes such as Intraperitoneal (IP) injection[4].

Table 1: Quantitative Profile of Y2-Antagonist-2

ParameterValueBiological & Experimental Implication
Target Affinity (pKi) Human: 6.8 nM, Rat: 7.2 nMHigh potency allows for lower systemic doses, minimizing off-target effects[4].
Selectivity High vs. Y1 and Y5Ensures behavioral changes are strictly Y2-mediated[4].
Brain/Blood Ratio 2.3 (at 1 hr post-dose)Confirms excellent Blood-Brain Barrier (BBB) penetration[4].
Brain Cmax 73 ng/gAchieves therapeutically relevant concentrations in the CNS[4].
Clearance Moderate (Rat: 1.8 mL/min/g)Dictates a strict 60-minute incubation window prior to behavioral testing[4].

Self-Validating Experimental Workflow

Behavioral pharmacology is highly susceptible to confounding variables (e.g., sedation masquerading as anxiolysis). To establish a self-validating system , this workflow integrates baseline locomotor tracking to rule out motor deficits, alongside post-assay tissue collection to confirm target exposure.

Workflow Acclimate Animal Acclimation (7 Days) Formulate Vehicle Formulation (DMSO/PEG/Tween) Acclimate->Formulate Dose IP Injection (10-20 mg/kg) Formulate->Dose Wait Incubation (60 mins) Dose->Wait Test Behavioral Assay (FST/EPM) Wait->Test Analyze Data Analysis & Tissue Collection Test->Analyze

Fig 2: Standardized in vivo workflow for Y2-Antagonist-2 behavioral pharmacology.

Step-by-Step Methodologies

Phase 1: Formulation Strategy

Causality Check: Y2-Antagonist-2 is a highly lipophilic small molecule (MW: 536.04). Attempting to dissolve it directly in saline will result in precipitation, leading to erratic absorption and failed experiments. We utilize a specific co-solvent gradient[2] to maintain solubility in an aqueous environment.

Materials:

  • Y2-Antagonist-2 Powder (stored at -20°C)[2]

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • 0.9% Sterile Saline

Protocol (To yield a 2 mg/mL working solution):

  • Primary Dissolution: Weigh out 2.0 mg of Y2-Antagonist-2. Add 100 µL of 100% DMSO (10% of final volume). Vortex continuously until the solution is completely clear. Do not proceed if particulates remain.

  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO mixture. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Vortex gently to avoid excessive bubbling.

  • Aqueous Phase: Dropwise, add 450 µL of 0.9% Saline (45% of final volume) while continuously vortexing. Note: The step-wise addition prevents the hydrophobic compound from crashing out of the solution.

Phase 2: Dosing & Pharmacokinetic Timing

Drawing parallels from structurally similar non-peptidic Y2 antagonists like SF-11, effective behavioral modulation in assays like the Forced Swim Test (FST) reaches saturation between 10 and 20 mg/kg[5].

  • Group Assignment: Randomize animals into three groups: Vehicle Control, Positive Control (e.g., Fluoxetine 10 mg/kg), and Y2-Antagonist-2 (10 mg/kg).

  • Administration: Administer the formulation via Intraperitoneal (IP) injection. Ensure the injection volume does not exceed 10 mL/kg for mice or 5 mL/kg for rats.

  • Incubation: Return the animal to its home cage for exactly 60 minutes . Causality Check: Why 60 minutes? Pharmacokinetic data indicates that Y2-Antagonist-2 reaches its maximum concentration (Cmax) in the brain (73 ng/g) and achieves a peak brain/blood ratio of 2.3 at 1-hour post-administration[4]. Testing earlier risks sub-therapeutic target engagement.

Phase 3: Behavioral Execution & Validation
  • Locomotor Screening (Minutes 60-65): Place the animal in an Open Field arena for 5 minutes. Quantify total distance moved. Validation: If Y2-Antagonist-2 significantly alters baseline locomotion compared to the vehicle, subsequent FST/EPM data must be discarded, as motor impairment confounds affective behavioral readouts.

  • Primary Assay - Forced Swim Test (Minutes 65-71): Transfer the animal to the FST cylinder. Record behavior for 6 minutes. Analyze the last 4 minutes for immobility time. Y2 receptor antagonism is expected to significantly decrease immobility, indicating an antidepressant-like effect[5].

  • Tissue Harvest (Minute 75): Immediately following the assay, euthanize the animal and rapidly dissect the prefrontal cortex and hippocampus. Flash-freeze in liquid nitrogen. Validation: Submit tissue for LC-MS/MS to quantify Y2-Antagonist-2 concentrations, ensuring the behavioral phenotype correlates with actual CNS drug exposure.

References

  • ACS Chemical Neuroscience. (2019). Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. Retrieved from[Link][5]

  • MDPI - International Journal of Molecular Sciences. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. Retrieved from[Link][3]

  • Anesthesiology (Ovid). (2025). Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity. Retrieved from[Link][1]

Sources

Method

Application Note: Advanced Radioligand Binding Workflows for Characterizing Y2-Antagonist-2 at the NPY Y2 Receptor

Introduction & Scientific Rationale The Neuropeptide Y (NPY) Y2 receptor is a critical G-protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor. In the central nervous system, it regulates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The Neuropeptide Y (NPY) Y2 receptor is a critical G-protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor. In the central nervous system, it regulates the release of key neurotransmitters, including GABA and glutamate, making it a high-value target for mood disorders, epilepsy, and addiction-withdrawal therapies[1].

Y2-Antagonist-2 is a novel, selective, and soluble non-peptidic modulator of the NPY Y2 receptor. Unlike classic peptide-derived antagonists, Y2-Antagonist-2 exhibits enhanced central nervous system (CNS) exposure and readily penetrates the blood-brain barrier[2]. By blocking the negative feedback regulation mediated by the Y2 receptor, this compound increases endogenous NPY release, thereby enhancing Y1 receptor activation and modulating central neurotransmitter tone.

To accurately quantify the binding affinity ( Ki​ ) and target engagement of Y2-Antagonist-2, competition radioligand binding assays are employed. This application note details the causality, assay design, and self-validating protocols required to execute a robust [125I]PYY3-36 displacement assay.

Pharmacological Profile & Quantitative Data

Historically, the characterization of Y2 receptors relied on the tool compound BIIE0246. While highly potent, its high molecular weight and complex structure severely limit its in vivo utility due to poor CNS penetration[3]. Y2-Antagonist-2 overcomes these pharmacokinetic limitations while maintaining high affinity and selectivity.

Table 1: Comparative Pharmacological Profile of Y2-Antagonist-2 vs. Reference Standard

CompoundTarget SpeciesBinding AffinitySelectivity ProfileBBB Permeability
Y2-Antagonist-2 Human Y2 pKi​ = 6.8 (~158 nM)High vs. Y1, Y5High (Brain penetrant)
Y2-Antagonist-2 Rat Y2 pKi​ = 7.2 (~63 nM)High vs. Y1, Y5High (Brain penetrant)
BIIE0246 (Ref) Human/Rat Y2 IC50​ = 3.3 – 15 nMHigh vs. Y1, Y4, Y5Low (Poor CNS exposure)

Mechanism of Action

Pathway NPY Endogenous NPY Y2R Presynaptic Y2 Receptor NPY->Y2R Agonism Gprot Gi/o Protein Y2R->Gprot Coupling Effector ↓ cAMP & Ca2+ Influx Gprot->Effector Signaling Release Inhibited NT Release Effector->Release Negative Feedback Y2A Y2-Antagonist-2 Y2A->Y2R Competitive Antagonism

Caption: NPY Y2 Receptor Presynaptic Signaling Pathway and Mechanism of Y2-Antagonist-2.

Assay Design & Causality (E-E-A-T Principles)

As a Senior Application Scientist, it is imperative to understand why specific reagents and conditions are selected. A successful radioligand binding assay is not merely a sequence of steps, but a carefully balanced thermodynamic system.

  • Radioligand Selection ([125I]PYY3-36): Full-length NPY binds with equal affinity to Y1, Y2, and Y5 receptors. To isolate Y2-specific binding, [125I]PYY3-36 is utilized. The truncation of the N-terminus renders this peptide highly selective for the Y2 receptor subtype, preventing confounding signal from natively co-expressed Y1/Y5 receptors in tissue homogenates[3].

  • Buffer Causality (Divalent Cations): The assay buffer strictly requires 5 mM MgCl2​ (and optionally CaCl2​ ). Because [125I]PYY3-36 is an agonist, it binds with highest affinity to the receptor only when the GPCR is actively coupled to its intracellular G-protein. Divalent cations stabilize this ternary complex (Ligand-Receptor-G protein). Omission of Mg2+ will shift the receptor to a low-affinity state, drastically reducing the specific radioligand binding window[4].

  • Filter Pre-treatment (0.3% PEI): Peptide radioligands are highly basic and prone to sticking to the negatively charged borosilicate glass fibers of GF/C filters. Pre-soaking the filters in 0.3% Polyethylenimine (PEI) neutralizes these charges, effectively eliminating non-specific binding (NSB) to the filter matrix and rescuing the assay's signal-to-noise ratio[4].

Detailed Experimental Protocol

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA), pH 7.4. (BSA acts as a carrier protein to prevent peptide adsorption to plasticware).

  • Membranes: Thaw HEK293 cells stably expressing human Y2R (or rat brain homogenates) on ice. Resuspend in Assay Buffer to a final concentration of 10–20 µg protein/well.

  • Radioligand: Dilute [125I]PYY3-36 in Assay Buffer to a working concentration of ~3x the desired final concentration (typically targeting a final concentration near its Kd​ , approx. 15–30 pM).

  • Test Compound: Prepare a 10-point serial dilution of Y2-Antagonist-2 in DMSO, then dilute 1:100 in Assay Buffer to keep final DMSO concentration 1%.

Self-Validating Reaction Assembly

To ensure the protocol is a self-validating system, every 96-well plate must contain internal controls to calculate the assay window and validate historical performance.

In a 96-well deep-well plate, assemble a final reaction volume of 250 µL per well:

  • Total Binding (TB) Wells: 150 µL Membranes + 50 µL Assay Buffer + 50 µL Radioligand. (Validates maximum receptor capacity).

  • Non-Specific Binding (NSB) Wells: 150 µL Membranes + 50 µL of 1 µM unlabeled NPY + 50 µL Radioligand. (Validates background noise).

  • Reference Wells: 150 µL Membranes + 50 µL BIIE0246 (Dose-response) + 50 µL Radioligand. (Validates assay sensitivity)[5].

  • Test Wells: 150 µL Membranes + 50 µL Y2-Antagonist-2 (Dose-response) + 50 µL Radioligand.

Incubation & Separation
  • Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle agitation. This duration is critical to ensure the binding kinetics reach complete equilibrium[5].

  • Filtration: Harvest the reactions rapidly onto a 96-well GF/C filter plate (pre-soaked for 1 hour in 0.3% PEI) using a vacuum manifold cell harvester.

  • Washing: Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Note: Ice-cold buffer slows the dissociation rate of the bound radioligand during the wash steps.

  • Detection: Dry the filters at 50°C for 30 minutes. Add 40 µL of scintillation cocktail per well and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

Workflow Visualization

Protocol Step1 1. Membrane Preparation Resuspend HEK293-hY2R in Assay Buffer Step2 2. Reaction Assembly Membranes + [125I]PYY3-36 + Test Compound Step1->Step2 Step3 3. Incubation 90 min @ 25°C to reach equilibrium Step2->Step3 Step4 4. Rapid Filtration Harvest onto 0.3% PEI-soaked GF/C filters Step3->Step4 Step5 5. Washing & Counting Wash 4x with ice-cold buffer, add scintillant Step4->Step5

Caption: Step-by-step workflow for the [125I]PYY3-36 radioligand competition binding assay.

Data Analysis & Quality Control

Convert raw CPM data to Specific Binding by subtracting the mean NSB CPM from all wells. Plot the Specific Binding (as a % of Total Binding) against the log concentration of Y2-Antagonist-2.

Determine the IC50​ using non-linear regression (sigmoidal dose-response, variable slope). Finally, convert the IC50​ to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation [1]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [125I]PYY3-36 used in the assay, and Kd​ is its known dissociation constant for the Y2 receptor).

Quality Control Metrics:

  • Specific Binding Window: Must be 70% of Total Binding.

  • Z'-Factor: Must be 0.5 for the assay to be considered robust for screening.

  • Reference Standard: The calculated Ki​ for BIIE0246 must fall within 3-fold of its historical average (~15 nM) to validate the day's membrane and radioligand integrity.

References

  • Title: Ligands of the Neuropeptide Y Y2 receptor Source: nih.gov (PMC) URL: 3

  • Title: Neuropeptide Y Receptor | Antagonists Source: MedChemExpress URL: 2

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: 4

  • Title: Structural basis for ligand recognition of the neuropeptide Y Y2 receptor Source: nih.gov (PMC) URL: 5

  • Title: Characterization of [3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies Source: ACS Publications URL: 1

Sources

Application

Application Notes and Protocols for Y2 Receptor Antagonists in Electrophysiology Slice Recordings

A Guide for Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the application of Y2 receptor antagonists in ex vivo electrophysiology slice recordings. It is designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of Y2 receptor antagonists in ex vivo electrophysiology slice recordings. It is designed to equip researchers with the foundational knowledge, detailed protocols, and practical insights required to investigate the role of the Neuropeptide Y (NPY) Y2 receptor in synaptic transmission and neuronal excitability.

I. Introduction: The Neuropeptide Y System and the Y2 Receptor

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is abundantly expressed in the central and peripheral nervous systems. It is a key regulator of a diverse array of physiological functions, including feeding behavior, stress and anxiety responses, circadian rhythms, and seizures.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 subtypes.[2]

The Y2 receptor is of particular interest as it is the most abundant NPY receptor subtype in the central nervous system.[3] It is predominantly located on presynaptic terminals, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[2][4] This presynaptic inhibitory action makes the Y2 receptor a critical modulator of synaptic transmission.[5]

Pharmacological blockade of the Y2 receptor with a selective antagonist can prevent this presynaptic inhibition, leading to an increase in neurotransmitter release. This makes Y2 receptor antagonists powerful tools for elucidating the physiological roles of the NPY system and for investigating their therapeutic potential in a variety of neurological and psychiatric disorders.[3]

II. Pharmacological Profile of a Selective Y2 Receptor Antagonist: BIIE0246

While the user's query mentioned a generic "Y2-Antagonist-2," for the purpose of scientific rigor and reproducibility, this guide will focus on a well-characterized and widely used selective Y2 receptor antagonist, BIIE0246 . The principles and protocols described herein can be adapted for other selective Y2 receptor antagonists.

BIIE0246 is a non-peptide, highly potent and selective competitive antagonist of the Y2 receptor.[6][7] Its pharmacological properties are summarized in the table below.

ParameterValueSpeciesReference(s)
Binding Affinity (IC50) 15 nMRat[6][8]
Binding Affinity (Ki) ~4.0 nMRat Hippocampus[1]
Functional Antagonism (pA2) 8.1Rat Vas Deferens[7]
Selectivity >600-fold selective for Y2 over Y1, Y4, and Y5 receptorsRat[9]

Key Experimental Considerations for BIIE0246:

  • Slow Dissociation: BIIE0246 exhibits slow washout from tissues.[10][11] This means that its effects can be long-lasting, and achieving a full reversal of the blockade may require prolonged washout periods. In some preparations, the antagonism may appear insurmountable.[10][11]

  • Solubility: BIIE0246 is soluble in DMSO and ethanol.[12] For electrophysiology experiments, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in artificial cerebrospinal fluid (aCSF). The final concentration of the solvent should be kept to a minimum (typically <0.1%) to avoid off-target effects.

  • Off-Target Effects: While highly selective, at higher concentrations, BIIE0246 may exhibit some affinity for α1A-adrenergic, μ- and κ-opioid receptors.[3] It is therefore recommended to use the lowest effective concentration and to perform appropriate control experiments.

III. The Y2 Receptor Signaling Pathway

The Y2 receptor is a member of the Gi/o-coupled GPCR family.[3] Upon activation by NPY, the receptor initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release from the presynaptic terminal.

G

IV. Experimental Protocol: Investigating the Role of Y2 Receptors in Synaptic Transmission

This protocol provides a step-by-step guide for a whole-cell patch-clamp recording experiment in acute brain slices to investigate the effect of a Y2 receptor antagonist on synaptic transmission.

A. Preparation of Acute Brain Slices

High-quality acute brain slices are essential for successful electrophysiological recordings.[13] The following is a generalized protocol; specific parameters may need to be optimized for the brain region of interest and the age of the animal.

Solutions:

  • Slicing Solution (NMDG-based, protective):

    • 92 mM NMDG

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 30 mM NaHCO3

    • 20 mM HEPES

    • 25 mM Glucose

    • 2 mM Thiourea

    • 5 mM Na-Ascorbate

    • 3 mM Na-Pyruvate

    • 0.5 mM CaCl2·2H2O

    • 10 mM MgSO4·7H2O

    • pH 7.3-7.4, ~300-310 mOsm

  • Artificial Cerebrospinal Fluid (aCSF):

    • 124 mM NaCl

    • 2.5 mM KCl

    • 1.25 mM NaH2PO4

    • 24 mM NaHCO3

    • 12.5 mM Glucose

    • 5 mM HEPES

    • 2 mM CaCl2·2H2O

    • 2 mM MgSO4·7H2O

    • pH 7.3-7.4, ~300-310 mOsm

  • Intracellular Solution (K-Gluconate based for voltage-clamp):

    • 135 mM K-Gluconate

    • 10 mM HEPES

    • 10 mM Na-Phosphocreatine

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • Adjust to pH 7.2-7.3 with KOH, ~290 mOsm

Procedure:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG slicing solution.

  • Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold, carbogenated NMDG slicing solution.

  • Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing aCSF at room temperature and allow them to recover for at least 1 hour before recording.

B. Whole-Cell Patch-Clamp Recording
  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Identify the target neuron using differential interference contrast (DIC) optics.

  • Approach the neuron with a borosilicate glass pipette (3-6 MΩ) filled with intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.

  • Record baseline synaptic activity (either spontaneous or evoked excitatory/inhibitory postsynaptic currents, sEPSCs/sIPSCs or eEPSCs/eIPSCs).

  • To evoke synaptic currents, place a stimulating electrode in the vicinity of the recorded neuron.

C. Application of Y2 Receptor Agonist and Antagonist
  • Baseline Recording: Record a stable baseline of synaptic activity for at least 5-10 minutes.

  • Agonist Application: Apply a Y2 receptor agonist (e.g., NPY or a selective agonist like PYY3-36, typically at 100-500 nM) to the bath via the perfusion system. This should lead to a decrease in the frequency and/or amplitude of synaptic currents, consistent with presynaptic inhibition.

  • Washout: Wash out the agonist with aCSF and allow the synaptic activity to return to baseline.

  • Antagonist Application: Apply the Y2 receptor antagonist (e.g., BIIE0246, typically at 100 nM - 1 µM) to the bath for at least 10-15 minutes before re-applying the agonist.

  • Agonist Re-application in the Presence of Antagonist: Re-apply the Y2 receptor agonist in the continued presence of the antagonist. The inhibitory effect of the agonist should be blocked or significantly reduced.

  • Washout: Wash out both the agonist and antagonist. Due to the slow dissociation of BIIE0246, a prolonged washout period may be necessary.

V. Experimental Workflow and Data Analysis

G

Data Analysis:

  • Analyze the frequency, amplitude, and kinetics of synaptic currents before, during, and after drug application.

  • Quantify the percentage of inhibition of synaptic currents by the Y2 agonist and the degree of blockade by the antagonist.

  • Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of the observed effects.

VI. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No effect of Y2 agonist - Unhealthy slices- Incorrect agonist concentration- Low/no Y2 receptor expression in the target area- Optimize slice preparation protocol- Verify agonist concentration and activity- Consult literature for Y2 receptor expression in the chosen brain region
Incomplete blockade by Y2 antagonist - Insufficient antagonist concentration- Insufficient pre-incubation time- Increase antagonist concentration- Increase pre-incubation time with the antagonist
Irreversible effect of antagonist - Slow dissociation of the antagonist (e.g., BIIE0246)- Perform prolonged washout (30-60 minutes or longer)- Acknowledge the slow reversibility in data interpretation
Unstable recordings - Poor slice quality- Mechanical instability of the setup- Clogged pipette tip- Review slice preparation and recovery procedures- Check for sources of vibration- Use filtered intracellular solution

For more general troubleshooting of patch-clamp recordings, resources from experienced electrophysiologists can be invaluable.[14][15][16]

VII. Conclusion

Selective Y2 receptor antagonists are indispensable tools for investigating the role of the NPY system in modulating synaptic function. By following the detailed protocols and considering the experimental nuances outlined in this guide, researchers can confidently and accurately probe the intricate functions of the Y2 receptor in the brain.

VIII. References

  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British Journal of Pharmacology, 129(6), 1075-1088. [Link]

  • opnMe.com. BIIE0246 | NPY2R Antagonist I. [Link]

  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist. British journal of pharmacology, 129(6), 1075–1088. [Link]

  • Malmström, R. E., & Lundberg, J. M. (2001). Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y(2) receptor antagonist, in vivo. British journal of pharmacology, 133(7), 1054–1060. [Link]

  • Mittapalli, G. K., et al. (2016). Ligands of the Neuropeptide Y Y2 receptor. Future medicinal chemistry, 8(13), 1597–1617. [Link]

  • Redrobe, J. P., et al. (2019). Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. ACS chemical neuroscience, 10(8), 3687–3698. [Link]

  • Weiser, T., et al. (2000). Effects of the neuropeptide Y Y(2) receptor antagonist BIIE0246 on presynaptic inhibition by neuropeptide Y in rat hippocampal slices. Naunyn-Schmiedeberg's archives of pharmacology, 362(3), 236–240. [Link]

  • Precisionary Instruments. (2023). A Comprehensive Step-by-Step Guide to Acute Brain Slices for Electrophysiology. [Link]

  • Bio-protocol. (2019). Novel non-peptidic neuropeptide Y Y2 receptor antagonists. [Link]

  • Scientifica. (2023). Patching going terribly? 10 common problems and how to fix them. [Link]

  • Ailanen, L., et al. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in pharmacology, 9, 319. [Link]

  • Taylor, B. K., et al. (2021). Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity. Anesthesiology, 135(5), 890-905. [Link]

  • GitHub. (n.d.). A guide to slice electrophysiology. [Link]

  • Tasan, R. O., et al. (2016). Structure and function of the amygdaloid NPY system: NPY Y2 receptors regulate excitatory and inhibitory synaptic transmission in the centromedial amygdala. Neuropeptides, 55, 69–79. [Link]

  • Colmers, W. F., et al. (2002). Blockade of neuropeptide Y2 receptors and suppression of NPY's anti-epileptic actions in the rat hippocampal slice by BIIE0246. British journal of pharmacology, 136(4), 534–542. [Link]

  • Colmers, W. F., et al. (2002). Blockade of neuropeptide Y(2) receptors and suppression of NPY's anti-epileptic actions in the rat hippocampal slice by BIIE0246. British journal of pharmacology, 136(4), 534–542. [Link]

  • Doughty, M. B., et al. (1998). Nonpeptide Peptidomimetic Antagonists of the Neuropeptide Y Receptor: Benextramine Analogs with Selectivity for the Peripheral Y2 Receptor. Journal of medicinal chemistry, 41(1), 1–5. [Link]

  • Wikipedia. (2023). Neuropeptide Y receptor Y2. [Link]

  • Ovid. (2021). Neuropeptide Y Y2 Receptors in Sensory Neurons... : Anesthesiology. [Link]

  • GitHub Pages. (n.d.). Frequently Asked Questions — Slice Electrophysiology 1.0 documentation. [Link]

  • Online Inhibitor. (2024). BIIE 0246: Decoding Y2R Antagonism for Novel Adipose-Neur.... [Link]

  • Axion BioSystems. (n.d.). Acute Brain Slice Protocol. [Link]

  • Journal of Neuroscience. (2019). NPY2 Receptors Reduce Tonic Action Potential-Independent GABAB Currents in the Basolateral Amygdala. [Link]

  • ResearchGate. (n.d.). Signalling pathways downstream of neuropeptide Y (NPY) receptor.... [Link]

  • PubMed. (2023). Sympathovagal crosstalk: Y2-receptor blockade enhances vagal effects which in turn reduce NPY levels via muscarinic receptor activation. [Link]

  • PubMed. (2016). Y2 receptor signalling in NPY neurons controls bone formation and fasting induced feeding but not spontaneous feeding. [Link]

  • Movafagh, S., et al. (2006). Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth. Canadian journal of physiology and pharmacology, 84(12), 1275–1284. [Link]

  • Hyland, N. P., et al. (2003). Functional consequences of neuropeptide Y Y2 receptor knockout and Y2 antagonism in mouse and human colonic tissues. British journal of pharmacology, 139(4), 863–871. [Link]

  • Potter, E. K., & McCloskey, M. J. (2001). Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions. British journal of pharmacology, 132(4), 843–848. [Link]

  • Brothers, S. P., et al. (2017). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. ACS chemical neuroscience, 8(10), 2264–2273. [Link]

  • Multispan, Inc. Y2 RECEPTOR - Cr1274-1. [Link]

Sources

Method

Application Note: Systemic Administration of Y2-Antagonist-2 in Rodent Models

Introduction & Mechanistic Rationale Neuropeptide Y (NPY) is a highly conserved neurotransmitter that critically regulates anxiety, stress responses, and metabolic homeostasis. Within the central nervous system, the NPY...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Neuropeptide Y (NPY) is a highly conserved neurotransmitter that critically regulates anxiety, stress responses, and metabolic homeostasis. Within the central nervous system, the NPY Y2 receptor functions predominantly as a presynaptic autoreceptor. Its activation exerts negative feedback, inhibiting the further release of endogenous NPY into the synaptic cleft[1].

Historically, investigating central Y2 receptor function in vivo was severely limited by the pharmacokinetic properties of first-generation antagonists like BIIE0246. BIIE0246 is a large, peptidomimetic molecule with extremely poor blood-brain barrier (BBB) permeability (brain-to-plasma ratio of ~0.2% at 30 minutes post-systemic dosing)[2]. Consequently, researchers were forced to rely on invasive intracerebroventricular (i.c.v.) or targeted intra-amygdalar microinjections to achieve central target engagement[3].

Y2-Antagonist-2 (CAS: 1262495-12-4) represents a translational breakthrough. As a novel, selective, non-peptidic small-molecule inhibitor, it was specifically engineered for enhanced CNS exposure[4]. By systematically blocking presynaptic Y2 autoreceptors, Y2-Antagonist-2 disinhibits NPY terminals, artificially elevating endogenous NPY levels. This excess NPY subsequently activates postsynaptic Y1 and Y5 receptors, a pathway heavily implicated in mitigating mood disorders, alcohol withdrawal-induced anxiety, and nicotine abstinence symptoms[5],[1].

Y2_Mechanism Systemic Systemic Delivery (s.c. / i.p.) BBB Blood-Brain Barrier Penetration Systemic->BBB Lipophilic Transport Y2_Auto Presynaptic Y2 Autoreceptor Blockade BBB->Y2_Auto High Brain/Blood Ratio NPY_Rel Elevated Endogenous NPY Release Y2_Auto->NPY_Rel Synaptic Disinhibition Post_Y1 Postsynaptic Y1/Y5 Activation NPY_Rel->Post_Y1 Anxiolytic Signaling

Fig 1: Pharmacodynamic pathway of systemically administered Y2-Antagonist-2.

Pharmacokinetic Profile & Dosing Guidelines

To design a self-validating behavioral assay, the pretreatment interval must perfectly align with the compound's pharmacokinetic (PK) peak. Y2-Antagonist-2 exhibits moderate in vivo clearance but an exceptionally favorable brain-to-plasma ratio[6]. Following a single subcutaneous (s.c.) injection of 2 mg/kg, the compound achieves maximum central occupancy at the 1-hour mark, making a 60-minute pretreatment interval optimal for acute behavioral testing[6].

Table 1: Quantitative Pharmacokinetic Data for Y2-Antagonist-2 [1],[6]

ParameterValueSpeciesRoute / Assay
Target Affinity (pKi) 6.8 nM (Human) / 7.2 nM (Rat)In vitroRadioligand Binding
Max Brain Concentration ( Cmax​ ) 73 ng/gRats.c. (2 mg/kg)
Max Blood Concentration ( Cmax​ ) 32 ng/mLRats.c. (2 mg/kg)
Brain-to-Blood Ratio 2.3Rats.c. (1 hour post-dose)
Hepatic Microsomal Clearance 1.8 mL/min/gRatIn vitro

Reagent Formulation Strategy

Y2-Antagonist-2 (Molecular Weight: 536.04) is highly lipophilic. Attempting to dissolve it directly in saline will result in immediate precipitation, rendering systemic administration useless and potentially causing injection-site necrosis. A multi-stage co-solvent formulation is strictly required[4].

Validated Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[4].

Causality of Formulation Choices:
  • DMSO (10%) : Acts as the primary organic solvent to disrupt the compound's crystal lattice. Exceeding 10% can cause cellular toxicity and behavioral artifacts (e.g., sedation).

  • PEG300 (40%) : A hydrophilic polymer that acts as a co-solvent, preventing the lipophilic drug from crashing out of solution as it transitions into an aqueous phase.

  • Tween 80 (5%) : A non-ionic surfactant that prevents micelle aggregation, ensuring uniform dispersion of the drug molecules.

  • Saline (45%) : Brings the final solution closer to physiological osmolarity and pH, minimizing tissue irritation upon subcutaneous or intraperitoneal delivery.

Step-by-Step Experimental Protocol

Phase I: Compound Preparation (Target Concentration: 2 mg/mL)

Note: Prepare fresh daily. Do not store the final aqueous mixture long-term.

  • Weighing : Accurately weigh 2.0 mg of lyophilized Y2-Antagonist-2 powder into a sterile glass vial.

  • Primary Dissolution : Add 100 µL of pure DMSO. Vortex vigorously for 1–2 minutes until the solution is completely clear. Self-Validation: Hold against a light source; no particulate matter should be visible.

  • Co-solvent Addition : Add 400 µL of PEG300. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex for 30 seconds.

  • Aqueous Transition : Slowly add 450 µL of sterile 0.9% Saline drop-by-drop while continuously swirling the vial. Critical step: Rapid addition of saline can cause localized precipitation.

Phase II: Systemic Administration
  • Subject Preparation : Acclimate adult rodents (e.g., Wistar rats or C57BL/6 mice) to the handling room for at least 30 minutes prior to injection to establish a baseline stress level.

  • Dosing : Administer the formulated Y2-Antagonist-2 at a standard dose of 2 mg/kg via subcutaneous (s.c.) injection into the loose skin over the interscapular area.

    • Scientist's Insight: While intraperitoneal (i.p.) delivery is possible, s.c. administration is highly preferred for Y2-Antagonist-2 as it avoids the hepatic first-pass effect, yielding a smoother, more sustained brain exposure curve[6].

  • Control Group : A vehicle-only control group MUST receive an identical volume of the 10% DMSO/40% PEG300/5% Tween 80/45% Saline mixture to control for solvent-induced behavioral effects.

Phase III: Incubation and Assay Execution
  • Absorption Phase : Return the animal to its home cage for exactly 60 minutes. This matches the Tmax​ for the 2.3 brain-to-blood ratio[6].

  • Behavioral Testing : Initiate the target assay (e.g., Elevated Plus Maze for anxiety, or operant chambers for alcohol self-administration).

Protocol_Workflow Solubilize 1. Solubilize (10% DMSO) Vehicle 2. Co-solvents (PEG300 + Tween 80) Solubilize->Vehicle Aqueous 3. Aqueous Phase (45% Saline) Vehicle->Aqueous Inject 4. Administer (2 mg/kg s.c.) Aqueous->Inject Assay 5. In Vivo Assay (T = +60 min) Inject->Assay

Fig 2: Step-by-step workflow for the formulation and systemic administration of Y2-Antagonist-2.

References

  • opnMe. "NPY2R Antagonist I BIIE0246 - In vivo pharmacology." Boehringer Ingelheim opnMe. Available at: [Link]

  • National Institutes of Health (NIH). "Effects of a selective Y2R antagonist, JNJ-31020028, on nicotine abstinence-related social anxiety-like behavior." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Neuropeptide Y Y2R blockade in the central amygdala reduces anxiety-like behavior but not alcohol drinking in alcohol-dependent rats." PMC. Available at:[Link]

Sources

Application

Application Notes and Protocols: Formulation of Y2 Receptor Antagonists for Stereotaxic Microinjection

Abstract This comprehensive guide provides detailed application notes and protocols for the formulation and stereotaxic microinjection of Y2 receptor (Y2R) antagonists. Designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the formulation and stereotaxic microinjection of Y2 receptor (Y2R) antagonists. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance grounded in established scientific principles. It focuses on two widely used, non-peptide Y2R antagonists, BIIE0246 and JNJ-31020028, as representative examples of "Y2-Antagonist-2." The protocols herein are designed to be self-validating systems, emphasizing the rationale behind formulation choices and procedural steps to ensure experimental reproducibility and scientific integrity.

Introduction: The Neuropeptide Y Y2 Receptor as a Therapeutic Target

Neuropeptide Y (NPY) is one of the most abundant neuropeptide transmitters in the mammalian brain, exerting its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes.[1] The Y2 receptor is of significant interest as it primarily functions as a presynaptic autoreceptor, modulating the release of NPY and other neurotransmitters like glutamate and GABA.[1] This regulatory role places the Y2 receptor at the center of numerous physiological processes, including food intake, anxiety, memory, and epilepsy, making it a compelling target for therapeutic intervention.[1][2]

Antagonists of the Y2 receptor are critical pharmacological tools for elucidating its function. By blocking the presynaptic negative feedback mechanism, Y2R antagonists can increase the local concentration of NPY, thereby augmenting the activation of other NPY receptors, such as Y1.[1] This mechanism is believed to underlie the anxiolytic and antidepressant-like effects observed with Y2R blockade.[1]

Direct administration of these antagonists into specific brain nuclei via stereotaxic microinjection is a powerful technique that bypasses the blood-brain barrier and allows for precise investigation of the receptor's function in distinct neural circuits.[3] This guide will focus on the preparation and delivery of two key Y2R antagonists:

  • BIIE0246: A first-generation, highly potent, and selective non-peptide Y2R antagonist. While it has poor brain penetration after systemic administration, its utility as a pharmacological tool for direct central nervous system (CNS) administration is well-established.[3][4]

  • JNJ-31020028: A newer, selective, and brain-penetrant small molecule Y2R antagonist, suitable for investigating the receptor's function both systemically and via direct microinjection.[5][6][7][8]

Mechanism of Action: Y2 Receptor Signaling

The Y2 receptor is canonically coupled to the inhibitory G protein, Gαi.[9][10] Upon activation by endogenous ligands like NPY or Peptide YY (PYY), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), subsequently modulating downstream effectors, including ion channels and transcription factors. This signaling cascade ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal.[12][13][14] Y2R antagonists, such as BIIE0246 and JNJ-31020028, competitively bind to the receptor, preventing this inhibitory cascade and thereby disinhibiting neurotransmitter release.

Y2R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds G_Protein Gi/o Protein Y2R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca²+ Channel PKA->Ca_Channel Modulates Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Y2_Antagonist Y2 Antagonist (e.g., BIIE0246) Y2_Antagonist->Y2R Blocks

Caption: Y2R presynaptic inhibition pathway.

Formulation Protocols for Y2R Antagonists

The poor aqueous solubility of many small molecule antagonists necessitates the use of specific vehicle formulations. The goal is to create a sterile, stable solution that is well-tolerated by brain tissue at the injection site.

Rationale for Vehicle Selection

For hydrophobic compounds like BIIE0246 and JNJ-31020028, a multi-component vehicle system is often required for in vivo administration.[1] A common and effective formulation consists of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), a surfactant like Tween-80 (Polysorbate 80), and a final dilution in sterile saline or phosphate-buffered saline (PBS).

  • DMSO: A powerful aprotic solvent capable of dissolving a wide range of poorly water-soluble compounds.[12][14][15] It serves as the primary solvent to create a concentrated stock solution.

  • PEG300: A water-miscible co-solvent that helps to keep the antagonist in solution when the DMSO stock is diluted into an aqueous medium.[9][16][17]

  • Tween-80: A non-ionic surfactant that acts as a wetting agent and emulsifier.[18][19] Its crucial role is to prevent the precipitation of the drug out of solution upon injection into the aqueous environment of the brain tissue, thereby improving stability and bioavailability.[9][20][21]

  • Saline/PBS: The final biocompatible diluent used to adjust the formulation to the desired final concentration and volume for injection.

Quantitative Data for Formulation & Dosing
ParameterBIIE0246 HydrochlorideJNJ-31020028Reference(s)
Molecular Weight 968.98 g/mol 565.68 g/mol [20][22]
Solubility (DMSO) ~100 mM (96.9 mg/mL)>10 mg/mL[18][22]
Typical Dose (Intracerebral) 0.1 - 1.0 nmol1 - 10 nmol[18][23]
Typical Injection Volume 100 - 500 nL per side100 - 500 nL per side[19]
Calculated Final Concentration 1 - 2 mM (for 0.2 nmol in 200 nL)5 - 10 mM (for 1 nmol in 200 nL)Calculation
Protocol 1: Formulation of BIIE0246 for Microinjection

This protocol is designed to prepare a 1 mM working solution, suitable for delivering 0.2 nmol in a 200 nL injection volume.

Materials:

  • BIIE0246 Hydrochloride (MW: 968.98 g/mol )[22]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter (PTFE or nylon for DMSO compatibility)[23]

Step-by-Step Methodology:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh 0.97 mg of BIIE0246 hydrochloride and place it into a sterile microcentrifuge tube.

    • Add 100 µL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. This creates a 10 mM stock solution.

    • QC Check: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Prepare the Final 1 mM Working Solution:

    • Critical Step: The order of addition is important to prevent precipitation.

    • In a new sterile microcentrifuge tube, add 80 µL of sterile 0.9% Saline.

    • Add 10 µL of the 10 mM BIIE0246 stock solution (from Step 1) to the saline.

    • Add 10 µL of Tween® 80.

    • Vortex the final solution vigorously for at least 30 seconds to ensure it is a homogenous mixture. The final vehicle composition will be 10% DMSO / 10% Tween-80 / 80% Saline.

  • Sterilization and Loading:

    • Draw the final working solution into a sterile 1 mL syringe.

    • Attach a sterile 0.22 µm syringe filter.

    • Filter the solution into a new sterile, low-adhesion microcentrifuge tube. This step removes any potential microbial contaminants or micro-precipitates.[2]

    • The formulation is now ready to be loaded into the microinjection syringe. Prepare fresh on the day of the experiment.

Protocol 2: Formulation of JNJ-31020028 for Microinjection

This protocol details the preparation of a 5 mM working solution, suitable for delivering 1 nmol in a 200 nL injection volume.

Materials:

  • JNJ-31020028 (MW: 565.68 g/mol )[20]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Sterile 0.9% Saline or PBS

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter (PTFE or nylon compatible)[23]

Step-by-Step Methodology:

  • Prepare a 50 mM Stock Solution in DMSO:

    • Weigh 2.83 mg of JNJ-31020028 and place it into a sterile microcentrifuge tube.

    • Add 100 µL of sterile DMSO.

    • Vortex thoroughly until completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if dissolution is slow.[1]

    • QC Check: Visually confirm complete dissolution.

  • Prepare the Final 5 mM Working Solution:

    • Critical Step: Follow the specified order of addition to maintain solubility.[1][16]

    • In a new sterile microcentrifuge tube, add 10 µL of the 50 mM JNJ-31020028 stock solution.

    • Add 40 µL of PEG300. Vortex until the solution is clear and homogenous.

    • Add 5 µL of Tween® 80. Vortex again until clear.

    • Slowly add 45 µL of sterile saline while vortexing to bring the total volume to 100 µL.

    • The final vehicle composition will be 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Sterilization and Loading:

    • Draw the final 5 mM solution into a sterile syringe.

    • Affix a sterile 0.22 µm syringe filter and dispense the solution into a fresh sterile tube.[2]

    • The formulation is now ready for use. It is highly recommended to prepare this solution fresh before each experiment.

Protocol: Stereotaxic Microinjection

This protocol provides a generalized procedure for stereotaxic injection into the rodent brain. All procedures must be approved by the institution's Animal Care and Use Committee.

Stereotaxic_Workflow cluster_prep Pre-Operative Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care Formulation Prepare Antagonist Formulation (Protocol 1 or 2) Anesthesia Anesthetize Animal (e.g., Isoflurane) Analgesia Administer Pre-emptive Analgesia (e.g., Carprofen) Secure Secure Animal in Stereotaxic Frame Analgesia->Secure Expose Expose Skull & Identify Bregma Secure->Expose Coordinates Determine Target Coordinates Expose->Coordinates Drill Drill Craniotomy Coordinates->Drill Inject Lower Syringe & Inject (e.g., 100 nL/min) Drill->Inject Wait Wait 5-10 min Post-Injection Inject->Wait Retract Slowly Retract Syringe Wait->Retract Suture Suture Incision Retract->Suture Hydration Provide Hydration (e.g., warm saline s.c.) Suture->Hydration Recovery Monitor on Heating Pad Until Ambulatory Hydration->Recovery Monitoring Daily Monitoring (Weight, Behavior) Recovery->Monitoring Analgesia_Post Administer Post-op Analgesia (24-48h) Recovery->Analgesia_Post

Caption: Experimental workflow for stereotaxic microinjection.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse or rat) using isoflurane (1-3% in oxygen). Confirm the depth of anesthesia by lack of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).

    • Shave the scalp and apply a topical antiseptic like betadine, followed by 70% ethanol.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.

  • Stereotaxic Procedure:

    • Secure the animal's head in the stereotaxic frame, ensuring the skull is level between bregma and lambda.

    • Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline to visualize the cranial sutures.

    • Identify bregma and use a stereotaxic atlas to determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region.

    • Move the drill to the target AP and ML coordinates and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.

    • Carefully nick the dura with a fine sterile needle to allow smooth entry of the injection syringe.[19]

  • Microinjection:

    • Load the prepared Y2R antagonist formulation into a microinjection syringe (e.g., a 10 µL Hamilton syringe fitted with a 33-gauge needle).

    • Lower the syringe needle through the burr hole to the predetermined DV coordinate.

    • Infuse the solution at a slow, controlled rate (e.g., 50-200 nL/minute) using a microinfusion pump.[17][19]

    • Self-Validation Step: A vehicle-only control group should be included to ensure that any observed behavioral or physiological effects are due to the antagonist and not the vehicle or surgical procedure itself.

  • Post-Injection:

    • Leave the needle in place for 5-10 minutes after the infusion is complete to minimize backflow up the injection tract.[16][17]

    • Slowly retract the needle (e.g., over 1-2 minutes).

    • Suture the scalp incision.

  • Post-Operative Care:

    • Administer subcutaneous warm sterile saline for hydration.

    • Place the animal in a clean recovery cage on a heating pad until it is fully ambulatory.

    • Monitor the animal daily for at least three days for signs of pain, distress, or infection. Provide post-operative analgesics as required by your institutional protocol.

Conclusion

The successful investigation of Y2 receptor function in specific brain circuits relies on the precise and reliable delivery of selective antagonists. The protocols outlined in this guide provide a robust framework for formulating and administering BIIE0246 and JNJ-31020028 via stereotaxic microinjection. By understanding the rationale behind vehicle composition and adhering to meticulous surgical and formulation practices, researchers can generate high-quality, reproducible data to advance our understanding of the NPY system and its therapeutic potential.

References

  • gChem. (2025, July 15). Procipient in Parenteral Formulations. Available from: [Link]

  • Martire, M., et al. (1995). Presynaptic A2-adrenoceptors and neuropeptide Y Y2 receptors inhibit [3H]noradrenaline release from rat hypothalamic synaptosomes via different mechanisms. Neuroscience Letters. Available from: [Link]

  • Colmers, W. F., & Bleakman, D. (1991). Presynaptic inhibition by neuropeptide Y in rat hippocampal slice in vitro is mediated by a Y2 receptor. British Journal of Pharmacology. Available from: [Link]

  • Chen, X., & van den Pol, A. N. (1997). Autoreceptor-induced inhibition of neuropeptide Y release from PC-12 cells is mediated by Y2 receptors. Journal of Neurochemistry. Available from: [Link]

  • Protocols.io. (2020, November 7). Stereotactic Injections in Mouse and Rat. Available from: [Link]

  • opnMe. (n.d.). NPY2R Antagonist I BIIE0246. Available from: [Link]

  • Gerber, Y. N., et al. (2020). Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state. Communications Biology. Available from: [Link]

  • OLAC Berkeley. (n.d.). Stereotaxic Compound Administration in Mice. Available from: [Link]

  • University of Queensland Animal Ethics Committee. (n.d.). LAB_016 Stereotactic Brain Injections in Mice and Rats. Research Support. Available from: [Link]

  • SciSpace. (2022, June 27). Standard Operating Procedure: Mouse Stereotaxic Intracranial Injection Surgery. Available from: [Link]

  • Wikipedia. (n.d.). Presynaptic inhibition. Available from: [Link]

  • ResearchGate. (n.d.). Signaling pathways initiated by Y 1 , Y 2 , and Y 4 receptors. Available from: [Link]

  • Sartorius. (n.d.). Sartorius Sterile Filtration Solutions. Available from: [Link]

  • Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Mittapalli, G. K., et al. (2012). Ligands of the Neuropeptide Y Y2 receptor. Future Medicinal Chemistry. Available from: [Link]

  • Green Leaf Scientific. (n.d.). Stereotaxic viral injection. Available from: [Link]

  • Wikipedia. (n.d.). cAMP-dependent pathway. Available from: [Link]

  • Parker, M. S., & D'Angelo, I. (2007). Neuropeptide Y Y2 receptor in health and disease. British Journal of Pharmacology. Available from: [Link]

  • Jo, J., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments. Available from: [Link]

  • Chong, S., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Archives of Pharmacal Research. Available from: [Link]

  • Shoblock, J. R., et al. (2010). In vitro and in vivo characterization of JNJ-31020028..., a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology. Available from: [Link]

  • Schmuckermair, C., et al. (2021). Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala. International Journal of Molecular Sciences. Available from: [Link]

  • Swanson, D. M., et al. (2011). The Discovery and Synthesis of JNJ 31020028, a Small Molecule Antagonist of the Neuropeptide Y Y₂ Receptor. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Redrobe, J. P., et al. (2012). Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat. Neuropharmacology. Available from: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo characterization of JNJ-31020028.... Available from: [Link]

  • ORCA - Cardiff University. (2022, November 3). The discovery and synthesis of JNJ 31020028, a small molecule antagonist of the Neuropeptide Y Y2 receptor. Available from: [Link]

  • Ruohonen, S., et al. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Frontiers in Pharmacology. Available from: [Link]

  • MDPI. (2024, April 8). Improved Chemical and Radiochemical Synthesis of Neuropeptide Y Y 2 Receptor Antagonist N-Methyl-JNJ-31020028 and Preclinical Positron Emission Tomography Studies. Available from: [Link]

  • Doods, H. N., et al. (1999). BIIE0246: a selective and high affinity neuropeptide Y Y2 receptor antagonist. European Journal of Pharmacology. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving Y2-Antagonist-2 solubility in aqueous buffer solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles associated with highly lipophilic small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the physicochemical hurdles associated with highly lipophilic small molecules.

Y2-Antagonist-2 (CAS 1262495-12-4) is a highly selective, non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist. While it was specifically engineered to overcome the poor blood-brain barrier (BBB) penetration and extremely low aqueous solubility of earlier peptidomimetic antagonists like BIIE0246[1][2], it remains a highly lipophilic compound. Achieving stable, high-concentration aqueous solutions for in vivo dosing or in vitro assays requires precise thermodynamic management to prevent compound nucleation and precipitation.

Below is a comprehensive troubleshooting guide and self-validating protocol framework to ensure the integrity of your experimental data.

Part 1: The Mechanistic Need for Solubilization

To effectively block the presynaptic Y2 receptor and prevent the negative feedback loop that inhibits neurotransmitter release[3], Y2-Antagonist-2 must remain in a fully dissolved, monomeric state within the physiological environment.

Y2_Signaling NPY Endogenous NPY Y2R Presynaptic Y2 Receptor NPY->Y2R Binds Gi Gi/o Protein Activation Y2R->Gi Activates Ca Inhibit Ca2+ Channels Gi->Ca Suppresses NT Decrease NT Release Ca->NT Leads to Antag Y2-Antagonist-2 (CAS 1262495-12-4) Antag->Y2R Blocks

NPY Y2 receptor signaling pathway and the targeted blockade by Y2-Antagonist-2.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I diluted my 10 mM DMSO stock of Y2-Antagonist-2 directly into phosphate-buffered saline (PBS), and the solution immediately turned cloudy. Why did this happen, and how do I fix it? A1: This cloudiness is caused by a phenomenon known as "solvent shifting." When a highly lipophilic compound in DMSO is directly introduced to an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic Y2-Antagonist-2 molecules are left behind in a highly polar environment, causing them to rapidly nucleate and form insoluble crystalline aggregates. The Fix: You must construct a thermodynamic bridge using a multi-component vehicle system. We recommend formulating with[4][5].

Q2: My in vitro cell culture assays (e.g., cAMP biosensor assays) cannot tolerate the 10% DMSO required for the in vivo formulation. How do I achieve a 10 µM working concentration without exceeding 0.1% DMSO? A2: For in vitro whole-cell screening[2], do not use complex lipid/polymer vehicles. Instead, rely on the vast volume differential of your assay media. Prepare a highly concentrated master stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO to create a 1000x intermediate stock. Finally, perform a single 1:1000 "spike" directly into pre-warmed (37°C) cell culture media under gentle vortexing. The rapid dispersion prevents localized high concentrations that lead to nucleation.

Q3: We are transitioning from BIIE0246 to Y2-Antagonist-2 for our behavioral models. Does it require the same handling? A3: Yes, but with significantly improved outcomes. Historically, the peptidomimetic BIIE0246 suffered from extremely poor aqueous solubility, often requiring direct intrathecal administration with 10% DMSO[6]. Y2-Antagonist-2 was engineered for enhanced CNS exposure[5]. While it still requires co-solvents for high-concentration stock preparation (≥ 2.0 mg/mL), its superior pharmacokinetic profile allows for systemic efficacy via subcutaneous (S.C.) or intraperitoneal (I.P.) routes without precipitating in the interstitial fluid.

Part 3: Quantitative Formulation Data

Summarized below are the validated solubility limits for Y2-Antagonist-2 across various vehicle systems.

Formulation VehicleFinal Compound ConcentrationVisual AppearanceRecommended Application
100% Anhydrous DMSO Up to 20.0 mg/mLClear SolutionMaster Stock Storage (-80°C)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.0 mg/mLClear SolutionIn vivo (I.P., S.C., I.V.)
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLClear SolutionIn vivo (Continuous dosing)
0.1% DMSO in Cell Culture Media ≤ 10 µMClear SolutionIn vitro cell-based assays
100% PBS / Saline < 0.05 mg/mLCloudy / PrecipitateNot Recommended

Part 4: Step-by-Step Methodologies

Protocol A: Co-Solvent Micellar Preparation (Yields ≥ 2.0 mg/mL)

Causality Note: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation.

Formulation_Workflow Step1 1. 10% DMSO (Disrupt Lattice) Step2 2. 40% PEG300 (Prevent Nucleation) Step1->Step2 Step3 3. 5% Tween-80 (Micelle Formation) Step2->Step3 Step4 4. 45% Saline (Aqueous Phase) Step3->Step4 Result Clear Solution (≥ 2.0 mg/mL) Step4->Result

Step-by-step co-solvent formulation workflow for solubilizing lipophilic antagonists.

  • Solubilization: Weigh the Y2-Antagonist-2 powder and add 10% (of the final target volume) of fresh, anhydrous DMSO. Vortex or sonicate until completely dissolved. (Reasoning: DMSO disrupts the crystalline lattice of the powder).

  • Co-solvent Addition: Add 40% (of final volume) PEG300 to the DMSO solution. Mix continuously. (Reasoning: PEG300 lowers the dielectric constant of the mixture, preventing rapid nucleation).

  • Surfactant Addition: Add 5% (of final volume) Tween-80. Vortex vigorously for 2-3 minutes. (Reasoning: Tween-80 encapsulates the lipophilic molecules into protective micelles).

  • Aqueous Dilution: Dropwise, add 45% (of final volume) Saline (0.9% NaCl) or PBS while vortexing. (Reasoning: Gradual addition prevents localized solvent shifting, maintaining the micellar suspension).

  • Self-Validation Check: Hold the final solution against a stark black-and-white background under bright light. A successful formulation will be optically clear with no Tyndall effect (light scattering). If turbidity is present, micellar encapsulation failed, and the solution must be discarded. Do not attempt to "save" it by heating, as it will re-precipitate upon cooling.

Protocol B: Cyclodextrin Inclusion Complex (Yields ≥ 2.5 mg/mL)

Best for continuous dosing >14 days where Tween-80 toxicity is a concern[4].

  • Prepare Vehicle: Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline to create a 20% (w/v) solution.

  • Solubilization: Dissolve Y2-Antagonist-2 in 100% DMSO to create a highly concentrated master stock (e.g., 25 mg/mL).

  • Complexation: Take 1 part of the DMSO stock and slowly inject it into 9 parts of the 20% SBE-β-CD solution while stirring rapidly. (Reasoning: The hydrophobic cavity of the cyclodextrin traps the Y2-Antagonist-2 molecule, shielding it from the aqueous environment).

  • Self-Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet. If a pellet is present, the cyclodextrin cavity was saturated; reduce the starting DMSO stock concentration and repeat.

Sources

Optimization

Troubleshooting Y2-Antagonist-2 precipitation in cell culture media

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Cell Culture Media Introduction The Neuropeptide Y (NPY) Y2 receptor is a critical target in various physiological pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Precipitation in Cell Culture Media

Introduction

The Neuropeptide Y (NPY) Y2 receptor is a critical target in various physiological processes, making its antagonists valuable tools in research and drug development.[1] BIIE0246 is a potent, selective, and competitive non-peptide antagonist for the NPY Y2 receptor, widely used for in vitro and in vivo studies.[1] However, like many small molecule inhibitors, BIIE0246 has poor aqueous solubility, which can lead to precipitation in cell culture media.[1][2] This guide provides a comprehensive troubleshooting resource to help you overcome these challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Y2-Antagonist-2 (BIIE0246) precipitating in my cell culture media?

A1: Precipitation of BIIE0246 in cell culture media is a common issue stemming from its hydrophobic nature and low aqueous solubility.[1][2] When a concentrated stock solution of BIIE0246, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution.[3] Several factors can contribute to this phenomenon:

  • Exceeding Solubility Limit: Every compound has a maximum soluble concentration in a given medium.[4] If the final concentration of BIIE0246 in your media exceeds this limit, it will precipitate.

  • Improper Dilution Technique: Adding the concentrated stock directly to the full volume of media can create localized high concentrations that lead to immediate precipitation.[3]

  • Media Composition: The high salt concentration and presence of other components in cell culture media can reduce the solubility of hydrophobic compounds through a "salting-out" effect.[5]

  • Temperature: Changes in temperature can affect solubility. Media is often stored refrigerated and then warmed to 37°C for experiments. This temperature shift can influence the solubility of the compound.[6]

Q2: How should I prepare my stock solution of BIIE0246 to minimize precipitation?

A2: Proper preparation of the stock solution is the first critical step in preventing precipitation.

Recommended Protocol for BIIE0246 Stock Solution Preparation:

  • Solvent Selection: Use 100% sterile-filtered, anhydrous Dimethyl Sulfoxide (DMSO).[7] BIIE0246 is highly soluble in DMSO, with a maximum concentration of approximately 100 mM.

  • Calculation: Based on the molecular weight of BIIE0246 (which can vary slightly between batches, always check the Certificate of Analysis), calculate the volume of DMSO needed to achieve your desired stock concentration (e.g., 10 mM).[8]

  • Dissolution: Add the calculated volume of DMSO to the vial containing the lyophilized BIIE0246 powder. Vortex vigorously for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming to 37°C can aid in this process.[3]

  • Visual Inspection: Carefully inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. This is crucial to avoid repeated freeze-thaw cycles which can compromise the stability and solubility of the compound.[4][9] Store the aliquots at -20°C or -80°C, protected from light.[7]

Table 1: BIIE0246 Solubility Data

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO96.9100

Data sourced from Tocris Bioscience.

Q3: What is the correct procedure for diluting the BIIE0246 stock solution into cell culture media?

A3: The dilution method is paramount to preventing precipitation. A stepwise approach is recommended to gently acclimate the compound to the aqueous environment.

Step-by-Step Dilution Protocol:

  • Thaw and Inspect: Thaw a single-use aliquot of your BIIE0246 stock solution at room temperature. Before use, visually inspect the stock to ensure it is still a clear solution without any precipitate.[4]

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C. Solubility of many compounds increases with temperature.[3]

  • Intermediate Dilution (Crucial Step): Instead of adding the stock directly to your final culture volume, first create an intermediate dilution.

    • Pipette a small volume of your pre-warmed media into a sterile tube.

    • Add the required volume of your BIIE0246 stock solution to this small volume of media (e.g., a 1:10 dilution).

    • Mix immediately and vigorously by vortexing or repeated pipetting. This rapid mixing is key to preventing localized high concentrations.[3]

  • Final Dilution: Add the well-mixed intermediate dilution to the final volume of your pre-warmed cell culture media.

  • Final Mixing: Gently invert the final culture flask or tube several times to ensure a homogenous solution.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your culture. While many cell lines can tolerate up to 0.5% DMSO, it is best to keep it as low as possible (ideally ≤0.1%). Always include a vehicle control in your experiments with the same final DMSO concentration.[4]

Workflow for Preparing and Diluting Y2-Antagonist-2

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 1. Weigh BIIE0246 Powder B 2. Add Anhydrous DMSO A->B C 3. Vortex & Gently Warm (if necessary) B->C D 4. Visually Inspect for Clarity C->D E 5. Aliquot & Store at -20°C/-80°C D->E F 6. Thaw Single-Use Aliquot E->F Start of Experiment G 7. Pre-warm Media to 37°C F->G H 8. Create Intermediate Dilution (1:10 in warm media) G->H I 9. Vortex Intermediate Dilution Vigorously H->I J 10. Add to Final Volume of Pre-warmed Media I->J K 11. Mix Gently & Use Immediately J->K

Caption: A step-by-step workflow for preparing and diluting Y2-Antagonist-2 to prevent precipitation.

Q4: Could components in my cell culture media be causing the precipitation?

A4: Yes, certain components in the media can influence the solubility of BIIE0246.

  • Serum: Fetal Bovine Serum (FBS) contains proteins like albumin, which can bind to hydrophobic compounds and help keep them in solution.[4] If you are using a serum-free medium, you may encounter more issues with precipitation. If your experimental design allows, consider performing dilutions in serum-containing media.

  • pH: The pH of the media can affect the ionization state of a compound, which in turn influences its solubility.[5][6] Ensure your media is properly buffered and at the correct physiological pH.

  • High Salt Concentrations: As mentioned, the ionic strength of the media can decrease the solubility of non-polar compounds.[5]

Q5: What should I do if I still see precipitation after following these steps?

A5: If precipitation persists, consider the following advanced troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of BIIE0246. Your current concentration may be above the thermodynamic solubility limit in your specific cell culture system.[3]

  • Use Solubility Enhancers: For particularly challenging situations, the use of solubilizing agents can be explored. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic molecules and increase their aqueous solubility.[4] These should be used with caution and with appropriate controls to ensure they do not interfere with your experimental outcomes.

  • Test Compound Stability: It's also worth confirming the stability of BIIE0246 in your cell culture media over the time course of your experiment. The compound could be degrading, and the degradation products might be less soluble.[9][10] This can be assessed using techniques like HPLC.[10]

Conceptual Diagram of BIIE0246 Precipitation

G cluster_0 Ideal Solubilization cluster_1 Precipitation Event A BIIE0246 in DMSO Stock Individual molecules dispersed in solvent B Dilution in Aqueous Media Molecules remain dispersed and active A->B Proper Dilution (Stepwise) C BIIE0246 in DMSO Stock Individual molecules dispersed in solvent D Dilution in Aqueous Media Molecules aggregate and precipitate C->D Improper Dilution (Direct addition)

Caption: A diagram illustrating the difference between proper solubilization and precipitation of a hydrophobic compound.

References

  • opnMe. (n.d.). NPY2R Antagonist I BIIE0246. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Frontiers. (2018, April 5). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Retrieved from [Link]

  • Dumont, Y., et al. (2000). BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. British Journal of Pharmacology, 129(6), 1075–1088.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Minimizing off-target effects of Y2-Antagonist-2 at high concentrations

Welcome to the Technical Support Center for Y2-Antagonist-2 (CAS 1262495-12-4). As a highly selective, brain-penetrant, non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist, this compound is a critical pharmacologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Y2-Antagonist-2 (CAS 1262495-12-4). As a highly selective, brain-penetrant, non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist, this compound is a critical pharmacological tool for investigating mood disorders, stress responses, and central neurotransmitter release [1].

However, a common pitfall in GPCR pharmacology is the "concentration trap." Pushing concentrations too high in an attempt to maximize receptor blockade inevitably leads to the loss of the thermodynamic selectivity window. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you mitigate off-target effects and ensure the scientific integrity of your assays.

Part 1: Pharmacological Profile & The Selectivity Window

To understand off-target causality, we must first map the quantitative binding landscape of Y2-Antagonist-2. The compound is designed to overcome the limitations of older, pseudo-peptidic antagonists like BIIE0246, which suffered from poor brain penetration and significant off-target affinity for α1A-adrenergic and μ/κ-opioid receptors at sub-micromolar concentrations [2].

While Y2-Antagonist-2 possesses a superior selectivity profile, exposing biological systems to concentrations exceeding 100-fold of its Ki​ (i.e., >1 μM) forces the lipophilic molecule to partition into non-target sites.

Table 1: Quantitative Binding Profile & Selectivity Margins

Target ReceptorAffinity ( Ki​ / IC50​ )Selectivity RatioRisk of Off-Target Engagement
NPY Y2 (Human/Rat) 6.8 nM / 7.2 nM 1x (Primary Target) Optimal therapeutic window (10–100 nM)
NPY Y1 / Y4 / Y5> 1000 nM> 100-foldHigh at systemic doses >10 mg/kg or in vitro >1 μM
α1A-Adrenergic> 1000 nM> 100-foldModerate in high-concentration brain slices
hERG Ion Channel> 10 μM> 1000-foldLow, but precipitation can cause false readouts

Data synthesized from target profiling of Y2-Antagonist-2 and structurally related brain-penetrant antagonists like JNJ-31020028 [1] [3].

Part 2: Troubleshooting & FAQs

Q1: Why am I observing anxiogenic effects or altered locomotor activity when dosing Y2-Antagonist-2 at 20 mg/kg in vivo, contrary to the expected Y2R antagonism? Causality: You have breached the selectivity window. Y2 receptors are presynaptic autoreceptors; their selective blockade increases endogenous NPY release, which subsequently activates postsynaptic Y1 receptors to produce anxiolytic effects. However, at 20 mg/kg, the free-brain concentration of the drug likely exceeds 1 μM. At this concentration, Y2-Antagonist-2 begins to antagonize the Y1 receptor as well. Because Y1 activation is required for NPY's anxiolytic effects, off-target Y1 blockade neutralizes the therapeutic benefit and can induce anxiogenic-like behavior [3]. Solution: Cap systemic doses at 5–10 mg/kg. To create a self-validating system, co-administer a selective Y1 antagonist (e.g., BIBP3226) in a parallel control cohort. If the high-dose Y2-Antagonist-2 phenotype mimics the Y1-blockade phenotype, you have confirmed off-target Y1 spillover.

Q2: In my whole-cell cAMP biosensor assay, Y2-Antagonist-2 at 10 μM is producing a baseline shift independent of NPY addition. Is this an off-target GPCR effect? Causality: At 10 μM (over 1,000-fold higher than the Ki​ ), lipophilic non-peptidic compounds often intercalate into the lipid bilayer, altering membrane fluidity and nonspecifically perturbing the coupling of various GPCRs to Gi/o​ or Gs​ proteins. Furthermore, at this extreme concentration, the compound may cross-react with other endogenous Gi/o​ -coupled receptors (like opioid receptors), artificially altering baseline cAMP levels[2]. Solution: Never exceed 1 μM in vitro. Perform a Schild analysis (see Protocol A) using concentrations of 10 nM, 30 nM, and 100 nM to establish competitive antagonism without membrane disruption.

Q3: How do I differentiate between true off-target receptor binding and compound precipitation at high concentrations in my functional assays? Causality: Y2-Antagonist-2 is highly lipophilic. In standard aqueous buffers (like HBSS or PBS), concentrations above 5 μM often lead to the formation of colloidal aggregates or micro-precipitates. These aggregates scatter light (causing false positives in fluorescence/luminescence readouts) and sequester the compound, paradoxically lowering the active free concentration. Solution: Validate solubility dynamically. If a sudden drop in efficacy occurs between 1 μM and 10 μM, it is likely precipitation, not off-target toxicity. Utilize the optimized step-down formulation (Protocol B) to maintain solubility.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Schild Analysis for Competitive Antagonism Validation

Purpose: To mathematically prove that Y2-Antagonist-2 is acting specifically at the Y2 receptor without off-target allosteric or non-specific membrane effects.

  • Cell Preparation: Seed HEK293 cells stably expressing the human Y2 receptor and a cAMP biosensor (e.g., GloSensor) at 1×104 cells/well in a 384-well plate.

  • Self-Validating Control: In a parallel plate, seed wild-type HEK293 cells (lacking Y2R) to serve as a negative control for non-specific cAMP modulation.

  • Antagonist Pre-incubation: Treat cells with strictly controlled concentrations of Y2-Antagonist-2 (Vehicle, 10 nM, 30 nM, 100 nM, and 300 nM). Do not exceed 300 nM to prevent Y1/Y5 spillover. Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Generate dose-response curves of endogenous NPY (1 pM to 1 μM) across all antagonist concentrations. Add forskolin (10 μM) to stimulate baseline cAMP.

  • Data Analysis: Plot the log(dose) of NPY vs. cAMP inhibition. A parallel rightward shift of the NPY curve without a drop in the maximal response ( Emax​ ) confirms pure, on-target competitive antagonism. Calculate the Schild slope; a slope of ~1.0 validates a 1:1 binding stoichiometry at the Y2 receptor.

Protocol B: Step-Down Formulation for High-Concentration In Vivo Dosing

Purpose: To prevent micelle formation and precipitation that cause erratic pharmacokinetics and false off-target toxicity readouts.

  • Primary Solubilization: Dissolve Y2-Antagonist-2 powder in 100% DMSO to create a highly concentrated stock (e.g., 20 mg/mL). Vortex until completely clear.

  • Co-solvent Addition: Add PEG300 to the DMSO stock. The ratio must be 10% DMSO to 40% PEG300. Mix thoroughly by pipetting. Causality: PEG300 acts as a co-solvent that prevents the lipophilic core of the drug from crashing out when introduced to water.

  • Surfactant Coating: Add 5% Tween 80. Vortex gently to avoid excessive foaming. Causality: Tween 80 forms protective micelles around the compound, keeping it suspended.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 45% Saline (or PBS) to reach the final volume. The final working solution should be clear. If it is cloudy, the compound has precipitated, and any resulting in vivo data will be confounded by erratic absorption.

Part 4: Visualizations

Y2_Pathway NPY NPY / PYY (Endogenous Agonists) Y2R NPY Y2 Receptor (Presynaptic GPCR) NPY->Y2R Activates Gi Gi/o Protein Complex Y2R->Gi Couples Antag Y2-Antagonist-2 (High Conc. Risk) Antag->Y2R Competitively Blocks OffTarget Off-Target GPCRs (Y1, Y5, Adrenergic) Antag->OffTarget Spillover at >1 μM AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces

Fig 1. Y2-Antagonist-2 mechanism of action and high-concentration off-target spillover pathway.

Workflow Step1 1. Dose-Response Optimization Cap at 100x Ki (Max ~1 μM) Step2 2. Counter-Screening Test against Y1/Y5 & hERG Step1->Step2 Step3 3. Vehicle Optimization Use 10% DMSO + PEG300 Step2->Step3 Step4 4. Functional Validation Schild Analysis & Knockout Control Step3->Step4

Fig 2. Step-by-step experimental workflow to mitigate off-target effects of Y2-Antagonist-2.

References

  • Mittapalli, G. K., & Roberts, E. (2014). "Ligands of the Neuropeptide Y Y2 receptor." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Optimization

Technical Support Center: Optimizing Incubation Time for Y2-Antagonist-2 in GPCR Assays

Welcome to the technical support guide for Y2-Antagonist-2. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Y2-Antagonist-2. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Y2-Antagonist-2 in G-protein coupled receptor (GPCR) assays. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure data accuracy and reproducibility.

Section 1: Foundational Concepts & FAQs

This section addresses common questions regarding the Neuropeptide Y (NPY) Y2 receptor and the principles behind antagonist assays. Understanding these concepts is crucial for effective troubleshooting and assay design.

Q1: What is the signaling mechanism of the Neuropeptide Y Y2 receptor?

A: The NPY Y2 receptor (Y2R) is a member of the G-protein coupled receptor superfamily.[1] It primarily couples to the Gαi subunit of heterotrimeric G proteins.[2] Upon activation by endogenous agonists like Neuropeptide Y (NPY) or Peptide YY (PYY), the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] Therefore, measuring changes in cAMP levels is a standard method for assessing Y2R activity.[4]

Y2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y2R Y2 Receptor G_protein Gαi Gβγ Y2R->G_protein:Gai Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein:Gai->AC Inhibition Agonist NPY / PYY Agonist->Y2R Binding ATP ATP ATP->AC

Caption: Y2R Gi-coupled signaling pathway leading to cAMP inhibition.

Q2: What is the fundamental principle of a functional antagonist assay for the Y2 receptor?

A: Since the Y2R is Gαi-coupled, its activation suppresses cAMP. To measure antagonism, we must first create a detectable cAMP signal that can be inhibited. The standard procedure is:

  • Elevate Basal cAMP: Cells are treated with forskolin , a direct activator of adenylyl cyclase, to generate a high and stable baseline of intracellular cAMP.

  • Induce Inhibition: A Y2R agonist (e.g., NPY) is added at a concentration that elicits a submaximal response (typically EC₈₀). This activates the Y2R, which then inhibits adenylyl cyclase, causing a measurable drop in the forskolin-stimulated cAMP level.

  • Measure Antagonism: Y2-Antagonist-2 is pre-incubated with the cells before the agonist is added. A successful antagonist will bind to the Y2R and block the agonist's ability to inhibit adenylyl cyclase. This results in the "rescue" of the cAMP signal, returning it towards the level seen with forskolin alone. The potency of the antagonist is determined by its ability to reverse the agonist-induced signal drop in a dose-dependent manner.[5]

Q3: Why is incubation time a critical parameter for Y2-Antagonist-2?

A: Incubation time is critical because it directly impacts whether the antagonist has reached binding equilibrium with the receptor.[6] An antagonist's observed potency (IC₅₀) is only accurate when the binding reaction is at equilibrium.

  • Binding Kinetics: The time required to reach equilibrium is governed by the antagonist's association rate constant (kₒₙ) and dissociation rate constant (kₒff).[7][8] Antagonists with slow on-rates or very slow off-rates (long residence times) will require longer incubation periods to reach a steady state.[9]

  • Underestimation of Potency: If the incubation time is too short, especially for a potent antagonist with a slow off-rate, not all antagonist molecules will have bound to the receptor. This leads to an incomplete blockade of the agonist effect, resulting in a right-shifted concentration-response curve and an artificially high (less potent) IC₅₀ value.[6]

Q4: Should I pre-incubate the antagonist or co-incubate it with the agonist?

A: Pre-incubation is strongly recommended. The antagonist should be added to the cells and incubated for a sufficient period before the addition of the agonist. This allows the antagonist-receptor binding to approach equilibrium without competition from the agonist. Co-incubation, where antagonist and agonist are added simultaneously, can complicate the interpretation of results as it becomes a race for binding to the receptor, confounding the kinetic components of both ligands.

Section 2: Experimental Protocol for Optimizing Antagonist Incubation Time

This protocol provides a step-by-step method to empirically determine the optimal pre-incubation time for Y2-Antagonist-2. The goal is to identify the shortest time that yields a stable and maximal potency (i.e., the lowest and most consistent IC₅₀).

Protocol: Time-Course Experiment for Y2-Antagonist-2

Objective: To determine the minimum pre-incubation time required for Y2-Antagonist-2 to reach binding equilibrium.

Materials:

  • Cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Y2-Antagonist-2.

  • NPY Y2 Receptor Agonist (e.g., Peptide YY (3-36)).

  • Forskolin.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • 384-well white microplates.

Methodology:

  • Cell Preparation:

    • Culture Y2R-expressing cells to 80-90% confluency.

    • Harvest cells gently (e.g., using a non-enzymatic cell dissociation buffer) and resuspend in assay buffer to the optimal density determined during assay development.[5]

    • Dispense cells into the 384-well plate and incubate overnight if using adherent cells, or use immediately for suspension cells.[11]

  • Compound Preparation:

    • Prepare a full concentration-response curve of Y2-Antagonist-2 (e.g., 11 points, 1:3 serial dilution starting from 10 µM).

    • Prepare the Y2 agonist at a constant concentration that will produce an ~80% maximal effect (EC₈₀). This concentration should be determined beforehand from a standard agonist dose-response curve.

    • Prepare a working solution of Forskolin + IBMX in assay buffer.

  • Incubation and Detection:

    • Set up multiple identical plates or sections of a plate, one for each time point to be tested (e.g., 15, 30, 60, 90, 120, 180 minutes).

    • Pre-incubation: Add the Y2-Antagonist-2 serial dilutions to the appropriate wells. Incubate the plates at 37°C for the designated pre-incubation times.

    • Agonist Challenge: Following the pre-incubation period, add the EC₈₀ concentration of the Y2 agonist to all wells (except for negative controls).

    • Forskolin Stimulation: Simultaneously or immediately after the agonist challenge, add the Forskolin/IBMX solution to all wells.

    • Final Incubation: Incubate for the optimal duration for cAMP generation as specified by your detection kit or prior optimization (typically 15-30 minutes).[12]

    • Detection: Lyse the cells (if required by the kit) and add the cAMP detection reagents. Read the plate according to the manufacturer's instructions.

Workflow_Optimization cluster_prep Preparation cluster_exp Experiment (Repeat for each Time Point) cluster_analysis Data Analysis A Plate Cells D Add Antagonist to Wells A->D B Prepare Antagonist Serial Dilution B->D C Prepare Agonist (EC80) & Forskolin/IBMX F Add Agonist + Forskolin/IBMX C->F E Pre-incubate at 37°C (e.g., 15, 30, 60, 90 min) D->E E->F G Final Incubation (e.g., 30 min) F->G H Add Detection Reagents & Read Plate G->H I Plot Dose-Response Curves for Each Time Point H->I J Calculate IC50 Values I->J K Identify Plateau of Potency J->K

Caption: Experimental workflow for optimizing antagonist pre-incubation time.

Data Analysis & Interpretation:

  • For each pre-incubation time point, plot the cAMP signal against the log concentration of Y2-Antagonist-2.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each time point.

  • Plot the calculated IC₅₀ values as a function of pre-incubation time.

  • The optimal incubation time is the point at which the IC₅₀ value stabilizes (reaches a plateau). Choosing the earliest time point on this plateau balances accuracy with experimental efficiency.

Table 1: Example Data for Incubation Time Optimization
Pre-incubation Time (min)Calculated IC₅₀ (nM)Interpretation
1525.6Non-equilibrium; potency is likely underestimated.
3011.2Approaching equilibrium.
605.1Equilibrium likely reached; potency has stabilized.
904.9Stable IC₅₀; confirms equilibrium.
1205.3Stable IC₅₀; no significant change from 60-90 min.
1808.9Potency appears to decrease; may indicate cell death or other assay artifacts.
Section 3: Troubleshooting Guide

Issue 1: My IC₅₀ value for Y2-Antagonist-2 is inconsistent and higher than expected.

  • Probable Cause: The most common cause is an insufficient pre-incubation time, preventing the antagonist from reaching binding equilibrium.[6] As shown in Table 1, shorter incubation times can lead to a significant underestimation of potency.

  • Solution:

    • Perform a Time-Course Experiment: Execute the protocol described in Section 2 to empirically determine the optimal incubation time where the IC₅₀ value is lowest and stable.

    • Check Compound Stability: Ensure Y2-Antagonist-2 is stable in your assay buffer for the duration of the longest incubation time tested. You can verify this using analytical methods like LC-MS.

    • Verify Pipetting Accuracy: Inconsistent results can arise from errors in preparing serial dilutions or dispensing small volumes. Ensure pipettes are calibrated and use good technique.[10]

Issue 2: The assay window (difference between forskolin-only signal and agonist-inhibited signal) is too small.

  • Probable Cause: A small assay window makes it difficult to accurately quantify the antagonist's effect. This can be due to low receptor expression, insufficient cAMP production, or rapid cAMP degradation.

  • Solution:

    • Optimize Cell Density: Too few cells will produce a weak signal, while too many cells can deplete reagents or cause non-specific effects. Perform a cell titration experiment to find the optimal number of cells per well.[5]

    • Optimize Agonist Concentration: Ensure you are using an EC₈₀ concentration of the agonist. An EC₅₀ concentration may not provide sufficient signal inhibition to create a robust window.

    • Check PDE Inhibitor: Verify the concentration and activity of your PDE inhibitor (e.g., IBMX). Its presence is crucial for amplifying and sustaining the cAMP signal.[10]

Issue 3: At very long incubation times (>3 hours), the antagonist appears less potent (IC₅₀ increases).

  • Probable Cause: This is often due to confounding factors that arise during extended incubations.

  • Solution:

    • Cell Health and Viability: Prolonged incubation at 37°C can lead to cell detachment or death, compromising the assay. Assess cell viability at the end of the longest incubation period.

    • Receptor Desensitization and Internalization: While less of a concern for antagonists alone, long incubations can alter the overall state of the cellular system. Continuous stimulation can lead to GPCR desensitization and internalization, which might affect the subsequent agonist challenge.[13][14]

    • Compound Degradation: Confirm that both the antagonist and the agonist are stable throughout the entire assay duration.

    • Select an Earlier Time Point: Choose the optimal time from the plateau identified in your time-course experiment (e.g., 90 minutes in the example table) rather than the longest time tested.

References
  • Neuropeptide Y receptor Y2 - Wikipedia. Wikipedia. [Link]

  • Yang, Z., Han, S., et al. (2023). Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling. Nat Commun. [Link]

  • Parker, E., & Balasubramaniam, A. (2007). Neuropeptide Y Y2 receptor in health and disease. Br J Pharmacol. [Link]

  • Kitlinska, J. (2007). Neuropeptide Y and its Y2 Receptor – Potential Targets in Neuroblastoma Therapy. Curr Cancer Drug Targets. [Link]

  • Li, P., He, Q., et al. (2022). Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. All Life. [Link]

  • Szałek, A., Klenk, M., et al. (2019). Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. Molecules. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad. [Link]

  • Mittapalli, G. K., & Höfner, G. (2012). Ligands of the Neuropeptide Y Y2 receptor. Curr Top Med Chem. [Link]

  • Sittampalam, G. S., & Jasper, J. R. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Bdi, C. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Strasser, A., & Wittmann, H. J. (2017). Binding Kinetics and Pathways of Ligands to GPCRs. Trends Pharmacol Sci. [Link]

  • Dr. GPCR. (2026). GPCR Assay Strategy, Bias, and Translational Drug Discovery | Martin Marro 180. YouTube. [Link]

  • Sygnature Discovery. Optimizing GPCR assays with chimeric G proteins Case Study. Sygnature Discovery. [Link]

  • Sykes, D. A., & Stoddart, L. A. (2017). Binding kinetics of ligands acting at GPCRs. Mol Cell Endocrinol. [Link]

  • Zhang, J. H., & Lantry, S. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • An, L., & Wang, J. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

  • Inoue, A. (2022). Pharmacology of Antagonism of GPCR. J Pharmacol Sci. [Link]

  • Ruohonen, S., & Pesonen, U. (2018). Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. Front Pharmacol. [Link]

  • Brimson, J. M., & Sopian, M. A. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Front Pharmacol. [Link]

  • An, L., & Wang, J. (2019). Measurement of β-Arrestin Recruitment for GPCR Targets. ResearchGate. [Link]

  • Hothersall, J. D., & Brown, A. J. (2020). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Pharmacol Transl Sci. [Link]

  • Sykes, D. A., & Stoddart, L. A. (2019). Binding kinetics of ligands acting at GPCRs. ResearchGate. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Alexander, S. P. H., & Fabbro, D. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • BMG LABTECH. Binding Assays. BMG LABTECH. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Ma, Z., & Li, M. (2016). Advantages and drawbacks of different binding assays presented in this article. ResearchGate. [Link]

  • Pradhan, A. A., & Smith, M. L. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods Mol Biol. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Smith, J. D., & Jones, A. B. (2010). Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening. J Pharmacol Exp Ther. [Link]

  • Assay Genie. TECHNICAL MANUAL Rat NPY2R (Neuropeptide Y Receptor Y2) ELISA (Small Sample Volume). Assay Genie. [Link]

  • Baqi, Y., & Müller, C. E. (2011). Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. Bioorg Med Chem. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Y2-Antagonist-2

Last Updated: March 24, 2026 | Regional Server: Santiago, Chile Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex, non...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 24, 2026 | Regional Server: Santiago, Chile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of complex, non-peptidic receptor antagonists. This guide is designed to provide you with field-proven insights, diagnostic troubleshooting, and self-validating protocols to ensure the thermal stability of Y2-Antagonist-2 during long-term storage and experimental preparation.

Mechanistic Insights: The Causality of Thermal Degradation

Y2-Antagonist-2 (CAS: 1262495-12-4) is a highly selective, soluble non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist[1]. Unlike traditional large peptide-based antagonists, this small molecule (Formula: C27H33ClF3N, MW: 536.03) is engineered for enhanced central nervous system (CNS) exposure and blood-brain barrier penetration according to [1].

It functions by occupying the subpocket located at the bottom of the Y2R ligand-binding cavity (comprising helices III–VI), thereby blocking NPY-induced receptor signaling and subsequent neurotransmitter release[2] ().

Y2R_Signaling NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (Y2R) NPY->Y2R Activates Gi Gi/o Protein Y2R->Gi Couples to Antagonist Y2-Antagonist-2 Antagonist->Y2R Blocks AC Adenylate Cyclase Gi->AC Inhibits Ca2 N-Type Ca2+ Channels Gi->Ca2 Inhibits cAMP cAMP Production AC->cAMP Decreases Release Neurotransmitter Release Ca2->Release Suppresses

Mechanism of Y2-Antagonist-2 blocking NPY-mediated Y2R signaling and neurotransmitter release.

Why does it degrade? The molecule's high target affinity (pKi of 6.8 nM in human models[3]) relies heavily on the precise electronegativity of its trifluoromethyl (-CF3) and chlorine (-Cl) substituents. Exposure to thermal stress triggers two primary degradation pathways:

  • Hydrolytic Dehalogenation: At elevated temperatures, trace moisture in hygroscopic solvents (like DMSO) acts as a nucleophile, compromising the halogen bonds critical for anchoring the molecule in the Y2R binding pocket.

  • Oxidative Stress: The tertiary amine structures within the molecule are highly prone to N-oxidation when exposed to thermal energy and dissolved oxygen, leading to an irreversible loss of receptor affinity.

Diagnostic Troubleshooting (FAQs)

Q1: My in vivo working solution lost efficacy after being stored at -20°C for two months. What caused this? A: Storing reconstituted Y2-Antagonist-2 in DMSO at -20°C is a critical error. Pure DMSO has a freezing point of 18.5°C. At -20°C, the solvent undergoes slow crystallization, which excludes the solute from the crystal lattice, creating localized pockets of highly concentrated compound. This phenomenon, combined with freeze-thaw cycles when retrieving the vial, introduces significant thermal and mechanical stress that accelerates degradation. Corrective Action: Always store DMSO stock solutions at -80°C for up to 1 year, and strictly avoid freeze-thaw cycles by creating single-use aliquots.

Q2: I left the lyophilized powder on the benchtop overnight. Is it still viable for receptor binding assays? A: It requires validation. While the powder is generally stable at ambient temperature during short shipping durations, prolonged exposure to ambient humidity and light can initiate surface-level oxidative degradation. Corrective Action: Before use, run a self-validating HPLC-UV assay at 254 nm against a freshly opened standard. A peak area reduction of >5% or the emergence of secondary peaks indicates irreversible thermal/oxidative degradation.

Q3: When preparing the in vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline), the solution became cloudy. Is this thermal degradation? A: Not necessarily. Cloudiness in this specific formulation usually indicates rapid precipitation due to "solvent shock," not thermal degradation. Corrective Action: Ensure you are adding the aqueous phase (Saline/PBS) dropwise while vortexing. If precipitation occurs, gently warm the solution in a water bath at 37°C for no more than 5 minutes. Do not exceed 37°C , as true thermal degradation of the active compound will commence.

Quantitative Storage Parameters

To prevent degradation, strictly adhere to the following environmental parameters[1] ():

Storage StateSolvent / EnvironmentTemperatureMaximum Shelf LifePrimary Degradation Risk
Lyophilized Powder Desiccated, Dark-20°C3 YearsSurface oxidation via ambient humidity
Master Stock Solution 100% Anhydrous DMSO-80°C1 YearHydrolytic dehalogenation, Solute exclusion
Master Stock Solution 100% Anhydrous DMSO-20°C< 1 Month (Not Recommended)Thermal stress from DMSO crystallization
In Vivo Working Solution DMSO/PEG300/Tween/SalineAmbient (20-25°C)Use Immediately (< 4 Hours)Rapid hydrolysis in the aqueous phase

Self-Validating Experimental Protocols

Protocol A: Anhydrous Reconstitution and Cryopreservation

Objective: Create a thermally stable master stock solution while preventing hydrolytic and oxidative damage.

  • Equilibration: Transfer the sealed vial of Y2-Antagonist-2 powder from -20°C to a desiccator at room temperature for 30 minutes before opening.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would immediately initiate hydrolytic degradation.

  • Reconstitution: Add anhydrous, HPLC-grade DMSO (≥99.9% purity) to achieve your master concentration (e.g., 10 mM).

  • Dissolution: Vortex gently until fully dissolved. Do NOT sonicate.

    • Causality: Sonication introduces localized cavitation and thermal energy, accelerating N-oxidation of the tertiary amines.

  • Aliquoting: Divide immediately into single-use amber microcentrifuge tubes to protect from light and eliminate future freeze-thaw cycles.

  • Vitrification: Flash-freeze the aliquots in liquid nitrogen.

    • Causality: Rapid freezing bypasses the slow crystallization phase of DMSO, preventing solute exclusion and concentration gradients.

  • Storage: Transfer immediately to a -80°C freezer.

    • Self-Validation Check: Before using an aliquot for critical assays, run an HPLC-UV check at 254 nm. The chromatogram must show a single sharp peak matching a freshly prepared reference standard.

Storage_Workflow Powder Lyophilized Powder Desiccator Desiccator (-20°C) Powder->Desiccator Long-term Solvent Reconstitute (DMSO) Powder->Solvent Prep Aliquots Single-Use Aliquots Solvent->Aliquots Divide Freeze Flash Freeze (N2) Aliquots->Freeze Rapid cool Storage80 Store at -80°C Freeze->Storage80 Max 1 Year

Optimal workflow for the preparation, aliquoting, and thermal stabilization of Y2-Antagonist-2.

Protocol B: In Vivo Formulation Preparation

Objective: Prepare a 2 mg/mL working solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) without inducing solvent shock or thermal breakdown[1].

  • Thawing: Thaw a single-use DMSO master aliquot rapidly in a 25°C water bath. Do not leave it at room temperature longer than necessary.

  • Organic Phase: Add the required volume of DMSO stock (10% of final volume) to 40% PEG300. Vortex until optically clear.

  • Surfactant Addition: Add 5% Tween 80 and mix thoroughly.

  • Aqueous Phase: Add 45% Saline dropwise while continuously vortexing.

    • Causality: Adding the aqueous phase too quickly causes a rapid change in the dielectric constant of the solvent. Dropwise addition allows the Tween 80 micelles to encapsulate the highly lipophilic compound before it crashes out.

    • Self-Validation Check: The final working solution must be perfectly transparent. If the solution is cloudy, it indicates precipitation. Warm gently at 37°C for <5 minutes to redissolve. If it remains cloudy, discard the solution.

References

  • Tang, T., et al. "Structural basis for ligand recognition of the neuropeptide Y Y2 receptor." Nature Communications (2021).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting High Background Noise in Y2-Antagonist-2 Fluorescence Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate high background noise when working with Y2-Antagonist-2 , a fluores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate high background noise when working with Y2-Antagonist-2 , a fluorescently labeled probe targeting the Neuropeptide Y2 Receptor (NPY-Y2R).

NPY-Y2R is a critical G protein-coupled receptor (GPCR) implicated in obesity, mood disorders, and alcoholism[1]. While fluorescent derivatives of classic antagonists (such as BIIE0246) offer a safer, high-throughput alternative to radioligands, they are notoriously susceptible to background interference[1]. This guide bridges the gap between theoretical assay biophysics and practical benchtop execution to ensure your data is robust, reproducible, and self-validating.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why is my assay showing an unusually high baseline fluorescence that masks the specific binding window?

The Causality: If you are using standard prompt fluorescence, your assay is likely suffering from autofluorescence. Standard fluorophores (like fluorescein or rhodamine) possess short-lived emission lifetimes on the order of nanoseconds[2]. Unfortunately, the microplate plastic, biological buffers, and many compounds within high-throughput screening (HTS) libraries also emit short-lived autofluorescence when excited. Because excitation and emission measurements occur simultaneously in standard assays, this background light drowns out the specific signal from Y2-Antagonist-2[2].

The Solution: Transition to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. By utilizing a lanthanide donor (such as Europium or Terbium) which exhibits a long-lived emission lifetime (milliseconds), you can introduce a temporal delay (e.g., 50–100 µs) between the excitation pulse and the signal measurement[3]. This "counting window" allows all short-lived background autofluorescence to decay completely before the specific FRET signal is recorded, drastically increasing your signal-to-noise ratio[2].

Q2: How do I differentiate between true receptor binding and Non-Specific Binding (NSB) noise?

The Causality: Y2R antagonists are often highly lipophilic peptidomimetics or small molecules designed to penetrate the blood-brain barrier[1]. This lipophilicity causes the fluorescent Y2-Antagonist-2 to partition into lipid membranes or adhere indiscriminately to the hydrophobic walls of the microplate, generating a massive NSB signal that mimics true binding.

The Solution: You must construct a self-validating assay system by defining the specific binding window mathematically.

  • Buffer Optimization: Supplement your assay buffer with a carrier protein or mild surfactant (e.g., 0.1% fatty-acid-free BSA or 0.01% Pluronic F-127) to coat the plastic and keep the lipophilic ligand in solution.

  • NSB Subtraction: Always run parallel control wells containing the fluorescent Y2-Antagonist-2 alongside a massive molar excess (typically 100x the Kd​ , e.g., 10 µM) of an unlabeled competitor (like standard BIIE0246 or endogenous NPY). The unlabeled ligand will saturate all active Y2 receptors. Any residual fluorescence detected in these wells is purely NSB, which must be subtracted from your total binding signal to reveal the specific binding component[4].

Q3: Does the choice of microplate impact the assay's Z'-factor?

The Causality: Yes. Clear plates cause optical cross-talk between adjacent wells, while standard white plates—though excellent for luminescence—can reflect and amplify excitation light, exacerbating background noise in prompt fluorescence. The Solution: For TR-FRET assays, use low-volume, solid white plates to maximize the reflected long-lived lanthanide signal. However, if you are running a direct fluorescent ligand binding assay without time-resolution, you must use solid black, Non-Binding Surface (NBS) microplates to absorb scattered light and physically repel the lipophilic Y2-Antagonist-2 from the plastic.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of our optimization parameters on assay performance metrics. Data reflects the binding of 10 nM Y2-Antagonist-2 to HEK293 cell membranes expressing N-terminally tagged NPY-Y2R.

Optimization ConditionSignal-to-Background (S/B)Z'-FactorApparent Kd​ (nM)Mechanistic Impact
Standard FRET (No Delay) 1.50.21N/A (Noisy)Autofluorescence masks specific signal.
TR-FRET (50 µs Delay) 5.20.6535.2Eliminates short-lived background noise.
TR-FRET + 0.1% BSA 8.40.7832.1Prevents plastic adherence; reduces NSB.
TR-FRET + White NBS Plate 9.10.8231.8Maximizes signal reflection while preventing ligand depletion.

Part 3: Step-by-Step Experimental Workflows

Protocol: Background-Subtracted TR-FRET Binding Assay for Y2-Antagonist-2

This protocol utilizes an N-terminal SNAP-tag approach to covalently attach a Terbium (Tb) donor to the Y2 receptor, ensuring a 1:1 labeling stoichiometry and eliminating background from unbound donor fluorophores[5].

Phase 1: Receptor Labeling & Membrane Preparation

  • Express N-terminally SNAP-tagged NPY-Y2R in HEK293 cells.

  • Incubate living cells with 100 nM SNAP-Lumi4-Tb (Terbium cryptate donor) in labeling buffer for 60 minutes at 37°C[5].

  • Wash cells three times with PBS to remove all unbound Tb-donor, effectively eliminating donor-derived background noise.

  • Harvest cells, homogenize, and isolate the membrane fraction via ultracentrifugation. Resuspend in Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

Phase 2: Assay Assembly (384-well White NBS Plate) 5. Total Binding Wells: Dispense 10 µL of Tb-labeled Y2R membranes (approx. 1 µg protein/well). Add 5 µL of Assay Buffer. 6. NSB Control Wells: Dispense 10 µL of Tb-labeled Y2R membranes. Add 5 µL of 10 µM unlabeled BIIE0246 (competitor). 7. Ligand Addition: Add 5 µL of Y2-Antagonist-2 (fluorescent acceptor) at varying concentrations (e.g., 0.1 nM to 1 µM) to all wells. 8. Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

Phase 3: Time-Resolved Detection & Analysis 9. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

  • Excitation: 340 nm (Flash lamp or laser).

  • Delay Time: 50 µs (Critical step to allow background autofluorescence to decay).

  • Integration Time: 400 µs.

  • Emission Filters: 620 nm (Tb donor) and 665 nm (Y2-Antagonist-2 acceptor)[6].

  • Data Processing: Calculate the raw TR-FRET ratio ( Ratio=Emission620​Emission665​​×10000 ). Subtract the Ratio of the NSB wells from the Total Binding wells to determine the Specific Binding[4].

Part 4: Visualizing the System

To fully grasp how to troubleshoot this assay, it is essential to visualize both the biophysical mechanism of the assay and the logical workflow for diagnosing noise.

G Excitation Excitation Pulse (340 nm) Donor Tb-labeled Y2R (Donor) Excitation->Donor Energy Transfer Background Short-lived Background (Autofluorescence) Excitation->Background Excites Contaminants Delay Temporal Delay (50-100 µs) Donor->Delay Long-lived State Background->Delay Decays Rapidly Acceptor Y2-Antagonist-2 (Acceptor) Delay->Acceptor FRET (Proximity) Emission Specific Emission (665 nm) Acceptor->Emission Signal Readout

Caption: TR-FRET mechanism demonstrating the elimination of short-lived background noise via temporal delay.

G Start High Background Noise Detected in Assay Check Identify Noise Source Start->Check Auto Autofluorescence (Buffer/Plate/Library) Check->Auto NSB Non-Specific Binding (Lipophilic Ligand) Check->NSB FixAuto1 Implement TR-FRET (50 µs delay) Auto->FixAuto1 FixAuto2 Switch to Black/White NBS Microplates Auto->FixAuto2 FixNSB1 Add 0.1% BSA or 0.01% Pluronic F-127 NSB->FixNSB1 FixNSB2 Subtract NSB via Unlabeled Competitor NSB->FixNSB2

Caption: Logical troubleshooting workflow for diagnosing and resolving high background noise in fluorescence assays.

References
  • Brothers SP, Saldanha SA, Spicer TP, et al. "Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening." Molecular Pharmacology, 2010.
  • Molecular Devices. "Time-Resolved Fluorescence TRF / TR-FRET (HTRF) Overview." moleculardevices.com.
  • "Biophysical Detection of Diversity and Bias in GPCR Function." Frontiers in Endocrinology, 2014.
  • "Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor." ACS Medicinal Chemistry Letters, 2024.
  • "Recent progress in assays for GPCR drug discovery." American Journal of Physiology, 2019.

Sources

Troubleshooting

Y2-Antagonist-2 chemical stability across different pH gradients

Welcome to the Technical Support Center for Y2-Antagonist-2 . This guide is designed for researchers, pharmacologists, and drug development professionals working with this compound in both in vitro and in vivo models.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Y2-Antagonist-2 . This guide is designed for researchers, pharmacologists, and drug development professionals working with this compound in both in vitro and in vivo models.

As a highly lipophilic, non-peptidic small molecule (Formula: C27H33ClF3N, MW: 536.03)[1], Y2-Antagonist-2 exhibits enhanced Central Nervous System (CNS) exposure compared to legacy peptidomimetics like BIIE0246[2][3]. However, its chemical stability, aqueous solubility, and receptor binding kinetics are strictly governed by pH gradients. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible experimental outcomes.

PART 1: Troubleshooting & FAQs (pH-Dependent Stability)

Q: Why does Y2-Antagonist-2 precipitate when transitioning from my stock solution to a physiological pH 7.4 assay buffer? A: This is a classic pH-solubility cliff driven by the molecule's basic nitrogen atom. At acidic pH levels (pH < 4.0), the amine is protonated, rendering the molecule cationic and highly water-soluble. As the pH approaches the physiological range (pH 7.4), the molecule shifts to its un-ionized (free base) form. Because of its bulky, lipophilic structure (containing a trifluoromethyl group and a halogen), the free base is highly insoluble in purely aqueous media. Causality & Solution: To prevent micro-precipitation—which artificially lowers the effective concentration and ruins dose-response curves—you must use a validated co-solvent vehicle. We recommend a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS to maintain solubility up to 2 mg/mL at pH 7.4[1].

Q: Is the compound stable if I store it in acidic gradients (pH 2.0 - 4.0) to maintain solubility? A: No. While solubility is optimal at low pH, prolonged exposure to aqueous acidic environments at room temperature can induce slow hydrolytic degradation of labile bonds. Causality & Solution: Aqueous stability and chemical stability are inversely related here. For long-term storage, keep the compound as a lyophilized powder at -20°C for up to 3 years, or as a 100% DMSO stock solution at -80°C for up to 1 year[1]. Only introduce the compound to aqueous pH gradients immediately prior to your experiment.

Q: How do pH fluctuations in my cell culture media affect Y2 receptor binding affinity? A: The NPY Y2 receptor is a Gi/o-coupled GPCR[4]. Binding assays (such as cAMP biosensor assays or [125I]PYY displacement) are highly sensitive to pH[4][5]. Deviations from pH 7.4 alter the protonation state of both the antagonist's pharmacophore and the receptor's extracellular binding pocket. An acidic shift (e.g., in overgrown cell cultures) can protonate key histidine residues on the receptor, sterically hindering the antagonist and resulting in an artificially inflated IC50 value. Always buffer media strictly with HEPES prior to running whole-cell high-throughput screening[4].

PART 2: Quantitative Data: pH Gradient Stability & Solubility Profile

The following table summarizes the physicochemical behavior of Y2-Antagonist-2 across various pH gradients. Note: Solubility trends are modeled based on the behavior of analogous lipophilic Y2 receptor antagonists (e.g., BIIE0246)[3].

pH LevelBiological EnvironmentMax Solubility (µg/mL)Half-life (t1/2) at 37°CPredominant Ionization State
2.0 Gastric Fluid / Acidic Storage> 200.0> 48 hoursProtonated (Cationic)
4.4 Endosomal / Mild Acid~ 85.0> 72 hoursProtonated (Cationic)
6.8 Tumor Microenvironment~ 20.0~ 24 hoursMixed (Cationic / Neutral)
7.4 Physiological Blood / PBS< 5.0 (Requires Co-solvents)~ 18 hoursNeutral (Free Base)
9.0 Alkaline Stress< 1.0< 4 hours (Hydrolysis)Neutral (Free Base)

PART 3: Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to subsequent steps without passing the built-in quality control (QC) checks.

Protocol 1: Preparation of pH-Optimized Working Solutions for In Vivo Studies

This protocol ensures the compound remains in solution for peripheral administration (e.g., for Forced Swim Tests assessing antidepressant potential)[2].

  • Stock Preparation: Dissolve the lyophilized Y2-Antagonist-2 powder in 100% anhydrous DMSO to create a concentrated stock. Vortex for 60 seconds.

  • Surfactant Addition: Add PEG300, followed by Tween 80. The ratio must strictly be 10 parts DMSO : 40 parts PEG300 : 5 parts Tween 80[1]. Mix thoroughly until optically clear.

  • Aqueous Integration: Slowly titrate in 45 parts of 1X PBS (pH 7.4) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of high water concentration, which would cause the free base to crash out of solution.

  • Self-Validation (QC Check): Visually inspect the solution against a pure solvent blank under a strong light. If any turbidity or Tyndall effect (light scattering) is observed, micro-precipitation has occurred. Discard and restart.

Protocol 2: LC-MS/MS Workflow for pH Stability Profiling

Use this workflow to quantify the exact degradation rate of the antagonist in your specific assay buffers.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffers adjusted to pH 2.0, 4.4, 7.4, and 9.0.

  • Incubation: Spike Y2-Antagonist-2 to a final concentration of 1 µM in each buffer. Incubate at 37°C with continuous shaking (300 rpm).

  • Quenching (Time-Course): At t = 0, 1, 4, 8, and 24 hours, remove a 40 µL aliquot and immediately quench it in 160 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS)[6]. Causality: Cold acetonitrile instantly precipitates buffer proteins and halts all pH-driven chemical reactions, freezing the degradation profile in time.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (QC Check): The t=0 sample must yield 100% relative peak area. The SIL-IS peak area must remain constant (±5% CV) across all pH gradients to prove that matrix effects are not skewing the degradation data.

PART 4: Mechanistic & Workflow Visualizations

Y2_Signaling NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (GPCR) NPY->Y2R Agonism Gi Gi/o Protein Y2R->Gi Activation Antagonist Y2-Antagonist-2 Antagonist->Y2R Blockade AC Adenylate Cyclase Gi->AC Inhibition Ca Ca2+ Channels (Inhibited) Gi->Ca Blockade cAMP cAMP Production (Inhibited) AC->cAMP Decreases Release Neurotransmitter Release (Inhibited) Ca->Release Suppresses

Fig 1: NPY Y2 receptor Gi-coupled signaling pathway and Y2-Antagonist-2 blockade mechanism.

Workflow Prep 1. Compound Prep (100% DMSO Stock) Buffer 2. pH Gradient Incubation (pH 2.0 - 10.0) Prep->Buffer Quench 3. Quenching (Cold ACN + IS) Buffer->Quench LCMS 4. LC-MS/MS (MRM Analysis) Quench->LCMS Data 5. Kinetic Modeling (t1/2 & Degradation) LCMS->Data

Fig 2: Experimental workflow for assessing Y2-Antagonist-2 stability across pH gradients.

References

  • American Chemical Society (ACS). "Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11." ACS Chemical Neuroscience, 2019. Available at:[Link][2]

  • National Institutes of Health (NIH) / PMC. "Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening." Molecular Pharmacology, 2010. Available at:[Link][4][6]

  • American Chemical Society (ACS). "Characterization of[3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies." Journal of Medicinal Chemistry, 2025. Available at:[Link][5]

  • opnMe / Boehringer Ingelheim. "NPY2R antagonist | BIIE0246 Pharmacokinetics and Physicochemical Properties." opnMe. Available at:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NPY Y2 Receptor Antagonism – BIIE0246 vs. Y2-Antagonist-2

Executive Overview Neuropeptide Y (NPY) signaling through the Y2 receptor (Y2R) primarily functions as a presynaptic auto-receptor mechanism. When activated, Y2R mediates a negative feedback loop that inhibits the furthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Neuropeptide Y (NPY) signaling through the Y2 receptor (Y2R) primarily functions as a presynaptic auto-receptor mechanism. When activated, Y2R mediates a negative feedback loop that inhibits the further release of NPY and other co-localized neurotransmitters (such as glutamate and GABA). Blocking this receptor is a critical pharmacological strategy for investigating energy homeostasis, anxiety disorders, and alcohol withdrawal syndromes.

However, targeting central Y2 receptors presents a significant pharmacokinetic challenge: achieving sufficient blood-brain barrier (BBB) penetration. This guide provides an in-depth comparative analysis of two prominent Y2R antagonists—the established peptidomimetic BIIE0246 and the highly brain-penetrant Y2-Antagonist-2 —to help researchers select the optimal compound based on their experimental models.

Molecular Causality & Pharmacological Profiles

The utility of a Y2R antagonist is dictated by its molecular structure.

BIIE0246 is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of endogenous NPY and Peptide YY (PYY)[1]. While this grants it exceptional affinity and selectivity (>600-fold over Y1, Y4, and Y5 receptors)[1], its large size, flexibility, and high plasma protein binding result in poor drug-like properties[1]. Consequently, it cannot passively diffuse across the BBB, restricting its use to in vitro assays or invasive central injections (e.g., intracerebroventricular) for in vivo CNS studies[1].

Y2-Antagonist-2 , conversely, was engineered specifically to overcome these pharmacokinetic limitations. As a soluble, non-peptidic small molecule, it exhibits a highly favorable brain/plasma ratio and high free fraction in the brain[2]. This allows researchers to dose systemically (e.g., intraperitoneally) and achieve robust central target engagement, making it the superior choice for behavioral phenotyping and psychiatric disease modeling[2].

Quantitative Comparison Table
ParameterBIIE0246Y2-Antagonist-2
Target NPY Y2 ReceptorNPY Y2 Receptor
Binding Affinity IC50 = 15 nM (rat)[3]; 3.3 nM (human)[1]pKi = 6.8 (human); 7.2 (rat)[2]
Selectivity >600-fold over Y1, Y4, Y5[1]Highly selective over Y1, Y5[2]
Chemical Nature Peptidomimetic (L-arginine derivative)[1]Soluble non-peptidic small molecule[4]
BBB Permeability Poor (Requires direct central injection)[1]High (Systemic administration viable)[2]
Primary Application In vitro binding, peripheral in vivo assaysCNS microdialysis, behavioral in vivo models

Mechanistic Pathway of Y2 Receptor Antagonism

By blocking the presynaptic Y2 auto-receptor, antagonists prevent the endogenous negative feedback loop. This blockade paradoxically increases the synaptic concentration of NPY, which then spills over to activate postsynaptic Y1 receptors, modulating downstream central neurotransmitter release[2].

Pathway NPY Endogenous NPY Y2R Presynaptic Y2 Auto-receptor NPY->Y2R Binds Inhib Inhibition of NPY Release Y2R->Inhib Triggers Antagonist Y2 Antagonist (BIIE0246 / Y2-Antagonist-2) Block Receptor Blockade Antagonist->Block Induces Block->Y2R Inhibits Release Increased NPY Release Block->Release Results in

Mechanism of presynaptic NPY Y2 receptor antagonism enhancing NPY release.

Experimental Decision Matrix

Selecting the correct compound is entirely dependent on the spatial requirements of your experimental model.

Workflow Start Select NPY Y2 Antagonist Model Experimental Model? Start->Model InVitro In Vitro / Peripheral In Vivo Model->InVitro Cellular/Tissue InVivoCNS In Vivo CNS / Behavioral Model->InVivoCNS Brain Targets BIIE BIIE0246 (Poor BBB Permeability) InVitro->BIIE Y2A2 Y2-Antagonist-2 (High CNS Penetration) InVivoCNS->Y2A2 Assay1 Radioligand Binding & Peripheral Bioassays BIIE->Assay1 Assay2 Systemic Dosing & CNS Microdialysis Y2A2->Assay2

Decision matrix for selecting BIIE0246 vs. Y2-Antagonist-2 based on study design.

Self-Validating Experimental Protocols

To ensure robust, reproducible data, the following methodologies integrate specific causal reasoning and internal validation checkpoints.

Protocol A: In Vitro Target Engagement using BIIE0246

Objective: Validate competitive Y2R antagonistic potency via radioligand displacement. Causality: Because BIIE0246 is highly lipophilic and large[1], intact cell assays can suffer from compound sequestration in lipid bilayers. Using isolated membrane fractions eliminates cytosolic interference and ensures direct access to the receptor binding pocket. SMS-KAN cells are utilized due to their constitutively high expression of human Y2R[1].

Step-by-Step Methodology:

  • Membrane Isolation: Lyse SMS-KAN cells using a Dounce homogenizer in hypotonic buffer. Centrifuge at 40,000 × g for 30 minutes to pellet the membrane fraction.

  • Radioligand Incubation: Resuspend membranes in binding buffer (containing 0.1% BSA to prevent non-specific plastic binding). Incubate with 30 pM [125I]-PYY and varying concentrations of BIIE0246 (0.1 nM to 10 μM) for 2 hours at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, preventing non-specific binding of the radioligand.

  • Self-Validation Checkpoint: Run parallel displacement curves using BIIE0212 , a structurally similar analogue with a 400-fold lower affinity for Y2R[1]. If BIIE0212 displaces the radioligand at low nanomolar concentrations, the assay is compromised by non-specific hydrophobic interactions rather than true Y2R target engagement.

Protocol B: In Vivo CNS Modulation using Y2-Antagonist-2

Objective: Quantify central Y2R blockade and subsequent neurotransmitter release via systemic administration. Causality: Y2-Antagonist-2 was developed to bypass the need for invasive ICV injections[2]. By dosing systemically (e.g., intraperitoneally), researchers can use microdialysis to measure the real-time increase in endogenous NPY or glutamate in the brain interstitial fluid, proving BBB penetration and target engagement[2].

Step-by-Step Methodology:

  • Stereotaxic Implantation: Under isoflurane anesthesia, implant a microdialysis guide cannula into the rat hippocampus (a region with high Y2R density). Secure with dental cement and allow 5-7 days for surgical recovery.

  • Equilibration: Insert the microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 μL/min for 2 hours. Causality: Tissue trauma from probe insertion causes a transient, artificial spike in neurotransmitter release; this equilibration period ensures baseline stabilization.

  • Systemic Dosing: Collect three 20-minute baseline dialysate samples. Administer Y2-Antagonist-2 via IP injection (formulated in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[4].

  • Self-Validation Checkpoint: The protocol must include a vehicle-only IP injection cohort. Because true Y2R blockade prevents negative feedback (thereby increasing endogenous neurotransmitter release)[2], the vehicle control validates that any observed neurotransmitter spike in the experimental group is due to Y2-Antagonist-2 target engagement, and not a neurochemical artifact of injection stress.

Sources

Comparative

Validating Y2 Receptor Genetic Knockdown Using Y2-Antagonist-2: A Comparative Guide

Executive Summary The Neuropeptide Y (NPY) Y2 receptor (NPY2R) is a critical presynaptic Gi/o-coupled G-protein coupled receptor (GPCR) that regulates neurotransmitter release, energy homeostasis, and emotional states[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Neuropeptide Y (NPY) Y2 receptor (NPY2R) is a critical presynaptic Gi/o-coupled G-protein coupled receptor (GPCR) that regulates neurotransmitter release, energy homeostasis, and emotional states[1]. In target discovery and validation, genetic knockdown (KD) techniques such as siRNA, shRNA, or CRISPR-Cas9 are standard. However, genetic ablation physically removes the receptor protein, potentially disrupting scaffolding functions or triggering compensatory mechanisms.

To rigorously validate that a phenotype is strictly driven by the loss of Y2 receptor signaling—rather than off-target genetic effects or the loss of structural protein interactions—researchers must perform orthogonal pharmacological validation. This guide objectively compares Y2-Antagonist-2 against legacy alternatives and provides a self-validating experimental framework for NPY2R knockdown studies.

The Mechanistic Rationale: Why Pharmacological Validation is Mandatory

As an Application Scientist, I frequently encounter a critical pitfall in GPCR research: assuming that genetic knockdown and pharmacological antagonism are phenotypically identical. They are not.

  • Genetic Knockdown (siRNA/CRISPR): Eliminates the entire receptor protein. This abolishes both G-protein signaling and any structural (scaffolding) roles the receptor plays in the membrane microdomain.

  • Pharmacological Antagonism: Occupies the orthosteric or allosteric binding site, blocking ligand-induced signaling while leaving the physical receptor protein intact.

The Causality Principle: If a cellular phenotype observed in an NPY2R knockdown model is truly due to the loss of NPY-mediated signaling, applying a highly selective antagonist to wild-type cells must precisely replicate that phenotype. If the phenotypes diverge, the researcher must investigate alternative mechanisms, such as constitutive receptor activity, scaffolding disruption, or off-target CRISPR/siRNA effects.

Pathway NPY Neuropeptide Y (NPY) Y2R Y2 Receptor (NPY2R) NPY->Y2R Activates Gi Gi/o Protein Y2R->Gi Couples Antagonist Y2-Antagonist-2 Antagonist->Y2R Blocks AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces

NPY2R Gi/o-coupled signaling pathway and the pharmacological blockade by Y2-Antagonist-2.

Comparative Analysis: Selecting the Right Y2 Antagonist

Historically, the validation of Y2 receptors relied heavily on BIIE0246. While BIIE0246 was the first highly potent Y2 antagonist, its pseudo-peptidic nature, massive molecular weight (896 Da), and poor blood-brain barrier (BBB) penetration severely limited its utility in in vivo CNS models[2]. Furthermore, BIIE0246 exhibits significant off-target binding at opioid and adrenergic receptors[2].

Y2-Antagonist-2 (CAS: 1262495-12-4) was developed to overcome these exact limitations. It is a novel, selective, soluble non-peptidic antagonist[3]. With a pKi of 6.8 nM in human brains and exceptional BBB penetration (brain/blood ratio of 2.3), it is the premier choice for validating central NPY2R knockdown[1][4].

Table 1: Pharmacological Comparison of NPY Y2 Receptor Antagonists
CompoundMolecular WeightAffinity (Target)BBB PenetrationKey Limitations / Advantages
Y2-Antagonist-2 536.04 DapKi: 6.8 nM (Human)[1]High (Ratio: 2.3)[4]Advantage: Non-peptidic, highly selective, excellent CNS exposure[3][4].
BIIE0246 896.00 DaIC50: 3.3 nM[2]Poor[2]Limitation: Pseudo-peptidic, off-target opioid/adrenergic activity[2].
SF-11 358.43 DaIC50: 199 nM[1]ModerateLimitation: Lower binding affinity compared to Y2-Antagonist-2[1].
JNJ-31020028 412.45 DapIC50: 8.07 (Human)[1]HighAdvantage: Good alternative, but requires specific formulation strategies[1].

Self-Validating Experimental Protocol

To prove that your genetic knockdown is specific, you must run a parallel functional assay. Because NPY2R is Gi/o-coupled, activating the receptor inhibits Adenylate Cyclase, thereby reducing intracellular cAMP levels.

The following protocol outlines a Forskolin-induced cAMP accumulation assay designed as a self-validating matrix.

Workflow KD Genetic Knockdown (siRNA/CRISPR) Assay Functional Assay (cAMP / Ca2+) KD->Assay Control Pharmacological Control (Y2-Antagonist-2) Control->Assay Compare Phenotype Validation (Concordance Check) Assay->Compare

Self-validating experimental workflow comparing genetic knockdown with pharmacological inhibition.

Step-by-Step Methodology: In Vitro cAMP Assay

Preparation & Transfection:

  • Cell Culture: Seed SH-SY5Y cells (which endogenously express NPY2R) or NPY2R-transfected HEK293 cells into a 96-well plate at 20,000 cells/well.

  • Genetic Knockdown: Transfect cells with NPY2R-targeting siRNA (or a non-targeting scramble control) using a lipid-based transfection reagent. Incubate for 48–72 hours to ensure adequate degradation of the existing receptor pool.

Pharmacological Treatment: 3. Starvation: Wash cells with PBS and incubate in serum-free assay buffer (containing 0.5 mM IBMX to prevent cAMP degradation) for 30 minutes. 4. Antagonist Pre-treatment: To the designated "Scramble + Antagonist" wells, add Y2-Antagonist-2 at a final concentration of 100 nM. Incubate for 30 minutes at 37°C. (Note: Y2-Antagonist-2 is soluble; ensure DMSO final concentration remains <0.1% to avoid cytotoxicity[3]).

Stimulation & Detection: 5. Agonist/Forskolin Addition: Stimulate all wells simultaneously with a master mix containing Forskolin (10 µM, to artificially drive cAMP production) and NPY (100 nM, to activate the Y2 receptor). Incubate for 15–20 minutes. 6. Lysis & Measurement: Lyse the cells and measure intracellular cAMP levels using a TR-FRET or luminescence-based cAMP detection kit according to the manufacturer's instructions.

Table 2: Expected Quantitative Data & Concordance Interpretation
Experimental GroupForskolin (10 µM)NPY (100 nM)Y2-Antagonist-2Expected cAMP LevelInterpretation (Causality)
Scramble (Basal) +--High Baseline Forskolin-induced cAMP production.
Scramble (Active) ++-Low NPY successfully activates Y2R, inhibiting cAMP production.
Scramble + Antagonist +++High Y2-Antagonist-2 successfully blocks NPY2R; cAMP remains high.
NPY2R siRNA ++-High Knockdown successfully removes Y2R; NPY cannot inhibit cAMP.

Data Synthesis: If the NPY2R siRNA group and the Scramble + Antagonist group both yield statistically identical "High" cAMP levels, your knockdown is successfully validated. The phenotype is confirmed to be strictly dependent on the loss of NPY2R signaling.

In Vivo Considerations for Y2-Antagonist-2

If your validation extends to in vivo animal models (e.g., studying mood disorders, anxiety, or obesity), Y2-Antagonist-2 provides a distinct advantage over legacy compounds. Because it exhibits a high free fraction in the rat brain and a favorable brain/plasma ratio[1][4], it can be administered systemically (e.g., via IP injection) rather than requiring invasive intracerebroventricular (i.c.v.) infusions like BIIE0246[2].

When comparing a conditional Npy2r knockout mouse to a wild-type mouse treated with Y2-Antagonist-2, ensure the compound is formulated correctly (e.g., using co-solvents like PEG300/Tween 80 if necessary[3]) and administered 30–60 minutes prior to behavioral testing to align with its Tmax and BBB penetration kinetics[4].

References

  • Mittapalli GK, et al. "Ligands of the neuropeptide Y Y2 receptor". Bioorganic & Medicinal Chemistry Letters. 2014. Available at:[Link]

  • AMSBIO. "Y2-Antagonist-2". AMS Biotechnology. Available at:[Link]

Sources

Validation

Y2-Antagonist-2 cross-reactivity and selectivity against Y1 and Y5 receptors

Comprehensive Comparison Guide: Y2-Antagonist-2 Cross-Reactivity and Selectivity Against Y1 and Y5 Receptors Y2-Antagonist-2 (CAS 1262495-12-4) has emerged as a highly valuable tool compound for researchers interrogating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Y2-Antagonist-2 Cross-Reactivity and Selectivity Against Y1 and Y5 Receptors

Y2-Antagonist-2 (CAS 1262495-12-4) has emerged as a highly valuable tool compound for researchers interrogating the neuropeptide Y (NPY) system[1]. As a novel, selective, and soluble non-peptidic small molecule (Molecular Weight: 536.03, Formula: C27H33ClF3N5O), it was developed to overcome the severe pharmacokinetic limitations of early-generation peptidomimetics, offering enhanced central nervous system (CNS) exposure and a favorable brain-to-plasma ratio[2],[3],[4].

This guide provides an objective, data-driven comparison of Y2-Antagonist-2 against alternative antagonists, detailing the mechanistic imperative of Y1/Y5 selectivity and outlining self-validating experimental protocols for your laboratory.

Mechanistic Rationale: The Autoreceptor Paradox

To understand why cross-reactivity with Y1 and Y5 receptors invalidates a Y2 antagonist, one must look at the architecture of the NPY signaling system. NPY regulates diverse physiological processes—including anxiety, energy balance, and neurotransmitter release—via four primary G protein-coupled receptors (Y1, Y2, Y4, and Y5) that couple to Gαi signaling pathways[5].

The Y2 receptor predominantly functions as a presynaptic autoreceptor . Its activation inhibits the further release of endogenous NPY[4]. Consequently, applying a targeted Y2 antagonist blocks this negative feedback loop, leading to a surge in endogenous NPY release[4],[6].

Crucially, this newly released NPY must be free to bind to postsynaptic Y1 and Y5 receptors to exert its downstream neuromodulatory and anxiolytic effects[4],[7]. If a Y2 antagonist exhibits cross-reactivity and blocks Y1 or Y5 receptors, it neutralizes the very downstream signaling it aims to promote. Therefore, absolute selectivity against Y1 and Y5 is the definitive metric for a viable Y2 antagonist[7],[8].

NPY_Signaling Y2_Antag Y2-Antagonist-2 (CAS 1262495-12-4) Y2_Receptor Presynaptic Y2 Autoreceptor (Negative Feedback Loop) Y2_Antag->Y2_Receptor Selective Blockade (No Y1/Y5 Cross-reactivity) NPY_Release Endogenous NPY Release (Upregulated) Y2_Receptor->NPY_Release Disinhibition Post_Receptors Postsynaptic Y1 & Y5 Receptors (Target Activation) NPY_Release->Post_Receptors Agonism Physiol_Effect Anxiolytic & Neurotransmitter Modulation Post_Receptors->Physiol_Effect Downstream Signaling

Fig 1: Selective Y2 blockade by Y2-Antagonist-2 enhances postsynaptic Y1/Y5 signaling pathways.

Comparative Performance Profile

Historically, the field relied on BIIE0246, a highly potent (IC50 = 3.3 nM) peptide-like Y2 antagonist[5]. However, its high molecular weight and peptidomimetic structure resulted in poor blood-brain barrier (BBB) penetration, restricting its use to intracerebroventricular (i.c.v.) administration[5].

The development of small-molecule scaffolds—including Y2-Antagonist-2, JNJ-31020028, and SF-11—has revolutionized in vivo profiling by enabling systemic administration with high free fractions in the brain[4],[9],[8].

Table 1: Selectivity and Pharmacokinetic Comparison of Y2 Antagonists

CompoundChemical ScaffoldTarget Affinity (hY2)hY1 Cross-ReactivityhY5 Cross-ReactivityBBB Penetration
Y2-Antagonist-2 Non-peptidic small moleculepKi 6.8 - 7.2*NegligibleNegligibleHigh[4]
PeptidomimeticIC50 3.3 nM>1,000 nM>1,000 nMPoor (Requires i.c.v.)[5]
Piperazine derivativepIC50 8.07>100-fold selective>100-fold selectiveHigh[9]
PiperidinecarbothioamideIC50 199 nM>35,000 nMNot reportedHigh[8]

*Note: Vendor data reports pKi values of 6.8 for human Y2 and 7.2 for rat Y2, which correspond to approximate Ki values of 158 nM and 63 nM, respectively[10],[6].

Self-Validating Experimental Workflows

To rigorously validate the selectivity and in vivo utility of Y2-Antagonist-2, laboratories should employ the following orthogonal protocols. These methods are designed with built-in causality checks to prevent false-positive artifacts.

Protocol A: Radioligand Binding Assay for Y1/Y5 Selectivity

Causality Check: To prove true selectivity, the assay must utilize distinct radioligands optimized for each receptor subtype. Using a universal ligand can introduce competitive bias due to differing native affinities across the Y-receptor family.

  • Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells stably expressing human Y1, Y2, or Y5 receptors[8].

  • Radioligand Selection: Utilize [125I]-PYY for Y2 assays (as PYY has a naturally higher affinity for Y2) and [125I]-NPY for Y1/Y5 assays[7].

  • Incubation: Incubate 10-20 μg of membrane protein with the radioligand and varying concentrations of Y2-Antagonist-2 (0.1 nM to 10 μM) in binding buffer (50 mM Tris-HCl, 2 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4) for 120 minutes at room temperature.

  • Validation Controls: Run parallel plates using BIBP3226 as a positive displacement control for Y1, and L-152,804 as a positive displacement control for Y5[10].

  • Quantification: Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine. Measure bound radioactivity via a gamma counter and calculate the Ki using the Cheng-Prusoff equation.

Protocol B: In Vivo Formulation and CNS Exposure Profiling

Causality Check: Highly lipophilic small molecules like Y2-Antagonist-2 will precipitate in purely aqueous buffers, leading to artificially low plasma concentrations and failed in vivo models. A validated co-solvent system is mandatory to ensure accurate pharmacokinetic profiling[3].

  • Vehicle Preparation (TargetMol Standard Protocol):

    • Add 100 μL of the DMSO stock solution of Y2-Antagonist-2 to 400 μL of PEG300[3].

    • Mix thoroughly until the solution becomes optically clear[3].

    • Add 50 μL of Tween 80 (acting as a surfactant) and mix well until fully clarified[3].

    • Slowly add 450 μL of sterile Saline, PBS, or ddH2O dropwise to prevent precipitation[3].

  • Administration & Sampling: Administer via subcutaneous (s.c.) injection. Subcutaneous dosing is preferred for these scaffolds (e.g., JNJ-31020028 yields 100% s.c. bioavailability) to achieve optimal plasma levels and fast absorption[9].

  • LC-MS/MS Analysis: Harvest plasma and brain tissue at 0.5, 1, 2, and 4 hours post-dose. Homogenize brain tissue in a 1:3 ratio of water. Extract using acetonitrile precipitation. Calculate the brain-to-plasma (B/P) ratio to confirm the compound's high free fraction in the rat brain[4].

References

  • Brothers, S. P., et al. (2010). "Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening." Molecular Pharmacology. Available at:[Link]

  • Fotsch, C., et al. (2011). "Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists." NIH Public Access. Available at:[Link]

Sources

Comparative

Comparative Guide: Y2-Antagonist-2 vs. Peptidomimetic NPY Y2 Receptor Antagonists

Neuropeptide Y (NPY) is a highly conserved, abundant neurotransmitter that regulates a myriad of physiological processes, including mood, anxiety, and metabolic homeostasis. Within the central nervous system (CNS), the N...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Neuropeptide Y (NPY) is a highly conserved, abundant neurotransmitter that regulates a myriad of physiological processes, including mood, anxiety, and metabolic homeostasis. Within the central nervous system (CNS), the NPY Y2 receptor primarily functions as a presynaptic autoreceptor. Because of its unique regulatory role, developing selective antagonists for the Y2 receptor has been a major focus in neuropharmacology.

This guide provides an in-depth technical comparison between the classical peptidomimetic antagonist BIIE0246 and the novel, small-molecule Y2-Antagonist-2 , detailing their pharmacological profiles, structural advantages, and validated experimental workflows.

Mechanistic Overview: The NPY Y2 Receptor and Antagonism

The Y2 receptor is a Gi/o-protein coupled receptor (GPCR) located on presynaptic terminals. Under basal conditions, the release of endogenous NPY activates these autoreceptors, which subsequently inhibit voltage-gated calcium channels and adenylate cyclase, thereby suppressing further NPY release[1].

When a selective antagonist blocks the Y2 receptor, this negative feedback loop is severed. The resulting accumulation of extracellular NPY enhances signaling at postsynaptic Y1 receptors, a mechanism that has demonstrated profound anxiolytic and antidepressant-like effects in behavioral models[1].

G Presynaptic_Neuron Presynaptic Neuron (NPY Release) Y2_Receptor NPY Y2 Receptor (Gi/o Coupled) Presynaptic_Neuron->Y2_Receptor Endogenous NPY Gi_Pathway Gi/o Pathway (Inhibits Ca2+ / cAMP) Y2_Receptor->Gi_Pathway Negative_Feedback Negative Feedback (Decreased NPY Release) Gi_Pathway->Negative_Feedback Negative_Feedback->Presynaptic_Neuron Inhibits Y2_Antagonist Y2-Antagonist-2 (Small Molecule Blockade) Y2_Antagonist->Y2_Receptor Antagonizes Increased_NPY Increased Endogenous NPY Release Y2_Antagonist->Increased_NPY Relieves Feedback

Fig 1: Mechanism of Y2-Antagonist-2 blocking presynaptic NPY Y2 receptor negative feedback.

Comparative Profiling: Overcoming the Limitations of Peptides

The Peptidomimetic Benchmark: BIIE0246

For decades, BIIE0246 has served as the gold-standard pharmacological tool for studying Y2 receptor-mediated effects[2]. Structurally, it is a large, flexible L-arginine derivative designed to mimic the C-terminal RQRYamide motif of endogenous NPY and Peptide YY (PYY)[2].

  • The Limitation: While it boasts exceptional potency (IC50 of 3.3 nM in human receptors) and >600-fold selectivity over Y1, Y4, and Y5 receptors, its high molecular weight (896.1 Da) and poor drug-like properties result in negligible blood-brain barrier (BBB) permeability[2]. Consequently, in vivo CNS studies utilizing BIIE0246 require invasive parenteral administration, such as intracerebroventricular (i.c.v.) or intrathecal injections[2].

The Small-Molecule Evolution: Y2-Antagonist-2

Y2-Antagonist-2 was engineered to overcome the pharmacokinetic barriers of peptide-based analogs. It is a novel, selective, soluble non-peptidic antagonist with a significantly reduced molecular weight (536.03 Da)[3].

  • The Advantage: It maintains high binding affinity, exhibiting pKi values of 6.8 nM and 7.2 nM in human and rat brains, respectively[1]. Unlike BIIE0246, Y2-Antagonist-2 exhibits moderate in vivo clearance, a high free fraction in the rat brain, and a highly favorable brain/plasma ratio[1]. This robust BBB penetration allows researchers to administer the compound systemically (e.g., intraperitoneally or orally) to investigate complex CNS conditions like mood disorders and alcohol withdrawal anxiety[1].

Quantitative Data Comparison

The following table synthesizes the critical physicochemical and pharmacological metrics dictating the experimental utility of these compounds.

ParameterY2-Antagonist-2BIIE0246 (Peptidomimetic)
Chemical Nature Small Molecule (Non-peptidic)[3]L-arginine derivative (Peptide-like)[2]
Molecular Weight 536.03 Da[3]896.1 Da[2]
Target Affinity pKi = 6.8 nM (Human), 7.2 nM (Rat)[1]IC50 = 3.3 nM (Human), 15 nM (Rat)[2]
Receptor Selectivity Highly selective over Y1 and Y5[1]>600-fold selective over Y1, Y4, Y5[2]
BBB Permeability High (Favorable brain/plasma ratio)[1]Poor (Low permeability, high protein binding)[2]
Primary Route of Admin Systemic (i.p., p.o., i.v.)Central/Parenteral (i.c.v., intrathecal)[2]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of Y2-Antagonist-2 against reference compounds like BIIE0246, researchers must employ tightly controlled, self-validating assay systems.

Protocol: In Vitro Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant (Ki) of the antagonist by measuring its ability to displace a selective radiolabeled agonist.

Causality & Validation:

  • Radioligand Choice: [¹²⁵I]PYY(3-36) is utilized because it is a highly selective endogenous agonist for the Y2 receptor, ensuring target specificity.

  • Filter Treatment: GF/C glass microfiber filters must be pre-soaked in 0.5% polyethylenimine (PEI). This neutralizes the negative charge of the glass fibers, preventing the highly basic radioligand from binding non-specifically to the filter matrix.

  • Self-Validation: The assay is internally validated by running BIIE0212 —a congeneric analogue of BIIE0246 with a 400-fold lower affinity—as a negative control[2]. If BIIE0212 displaces the radioligand, it indicates non-specific membrane disruption rather than true receptor antagonism.

Workflow Step1 Step 1: Tissue Prep Isolate rat brain membranes expressing Y2 receptors Step2 Step 2: Incubation Add [125I]PYY(3-36) radioligand + Y2-Antagonist-2 (varying conc.) Step1->Step2 Step3 Step 3: Equilibrium Incubate at 25°C for 120 mins to reach steady-state binding Step2->Step3 Step4 Step 4: Separation Rapid filtration via GF/C filters (Pre-soaked in 0.5% PEI) Step3->Step4 Step5 Step 5: Quantification Liquid scintillation counting Calculate IC50 and pKi Step4->Step5

Fig 2: Step-by-step radioligand competitive binding assay workflow for Y2 receptor affinity.

Step-by-Step Execution:

  • Preparation: Resuspend isolated rat cortical membranes in binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of [¹²⁵I]PYY(3-36) (final concentration ~10-20 pM), 50 µL of Y2-Antagonist-2 (ranging from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of the membrane suspension.

  • Equilibrium: Incubate the plates at 25°C for 120 minutes. Note: Room temperature is chosen over 37°C to prevent rapid proteolytic degradation of the receptors while allowing thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filters. Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Analysis: Measure retained radioactivity using a gamma counter. Define non-specific binding (NSB) using 1 µM unlabeled NPY. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion & Selection Guide

The choice between peptidomimetic antagonists and small molecules dictates the scope of your research:

  • Select BIIE0246 if you are conducting in vitro isolated tissue assays, cellular signaling studies, or localized microinjections where systemic pharmacokinetics are irrelevant. It remains the most heavily cited reference standard for Y2 blockade[2].

  • Select Y2-Antagonist-2 if your objective involves systemic dosing (i.p., p.o.) to evaluate central neuropharmacological effects, such as the modulation of mood, addiction withdrawal pathways, or central neurotransmitter release[1]. Its superior BBB penetration and small-molecule architecture make it the optimal candidate for translational in vivo models[1],[3].

References

  • NPY2R Antagonist I BIIE0246 - opnMe.[Link]

  • Ligands of the Neuropeptide Y Y2 receptor - PMC (NIH).[Link]

Sources

Validation

Establishing Positive Controls for Y2-Antagonist-2 in Neuropeptide Y2 Receptor (Y2R) Internalization Assays: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Introduction & Mechanistic Context The Neuropeptide Y receptor type 2 (Y2R) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Introduction & Mechanistic Context

The Neuropeptide Y receptor type 2 (Y2R) is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a critical role in regulating appetite, circadian rhythms, and anxiety. Evaluating novel antagonists for this receptor requires robust, self-validating internalization assays.

Unlike the fast-cycling Y1 receptor, Y2R exhibits uniquely slow internalization kinetics. This is driven by strong adhesive interactions and surface masking mediated by acidic motifs in its extracellular N-terminal domain[1]. When validating a new test compound such as Y2-Antagonist-2 —a novel, selective, and highly soluble non-peptidic small molecule designed for enhanced CNS exposure[2]—it is critical to benchmark its performance against a field-validated positive control.

The gold standard positive control for Y2R antagonism is BIIE0246 . By establishing a comparative baseline with BIIE0246, researchers can accurately quantify the internalization-blocking efficacy of Y2-Antagonist-2.

G Agonist Agonist (PYY3-36 / NPY) Y2R Y2 Receptor (Y2R) (Cell Surface) Agonist->Y2R G_Protein Gi/o Protein Dissociation Y2R->G_Protein Arrestin β-Arrestin Recruitment G_Protein->Arrestin Internalization Receptor Internalization (Endosome) Arrestin->Internalization BIIE0246 BIIE0246 (Positive Control) BIIE0246->Y2R Y2_Antag Y2-Antagonist-2 (Test Compound) Y2_Antag->Y2R

Mechanistic pathway of Y2R internalization and sites of antagonist blockade.

Comparative Analysis: Y2-Antagonist-2 vs. BIIE0246

To design a reliable assay, one must understand the physicochemical and pharmacological differences between the test compound and the positive control.

Why use BIIE0246 as the positive control? BIIE0246 is an argininamide-derived peptidomimetic that binds Y2R with high affinity (IC50 ~15 nM)[3]. It is highly effective at eliminating surface Y2 sites and has been proven to disrupt Y2 receptor dimers[4]. This makes it an uncompromising positive control for blocking agonist-induced internalization.

Why test Y2-Antagonist-2? Despite its high affinity, BIIE0246 has a high molecular weight and is highly lipophilic, which results in poor penetration into intact cell monolayers[1]. This limits its utility in complex tissue assays or high-content screening of adherent cells. Y2-Antagonist-2 overcomes these limitations; it is a smaller, soluble non-peptidic molecule optimized for aqueous environments and in vivo CNS exposure[2].

Quantitative Comparison Profile
PropertyBIIE0246 (Positive Control)Y2-Antagonist-2 (Test Compound)
Chemical Class Argininamide-derived peptidomimeticSoluble non-peptidic small molecule
Molecular Weight 884.0 g/mol 536.03 g/mol
Target Affinity High (IC50 ~15 nM)High (Selective Y2R)
Solubility Poor (Requires high DMSO/PEG)High (Optimized for aqueous buffers)
Monolayer Permeability Low (Poor entry into CHO monolayers)High (Enhanced CNS/tissue exposure)
Mechanistic Action Competitive antagonist; disrupts dimersCompetitive antagonist

Experimental Protocol: Self-Validating Internalization Assay

To objectively compare these compounds, the experimental workflow must be a self-validating system. The protocol below utilizes an acid-wash step to eliminate false positives, ensuring that only true intracellular receptor internalization is measured.

W Step1 1. Cell Prep CHO-hY2R Step2 2. Pre-incubate Antagonist Step1->Step2 Step3 3. Stimulate TAMRA-PYY3-36 Step2->Step3 Step4 4. Acid Wash Strip Surface Step3->Step4 Step5 5. Quantify Imaging Step4->Step5

Step-by-step workflow for the self-validating Y2R internalization assay.

Step-by-Step Methodology

1. Cell Culture & Preparation

  • Action: Seed CHO-K1 cells stably expressing human Y2R (CHO-hY2R) into 96-well imaging plates at a density of 20,000 cells/well. Incubate overnight.

  • Causality: CHO cells are the standard model for Y2R expression. However, Y2R exhibits significant surface masking in adherent monolayers[1]. Ensure your cell line has been previously validated for sufficient baseline surface expression.

2. Starvation & Antagonist Pre-incubation

  • Action: Wash cells with serum-free assay buffer (e.g., HBSS + 0.1% BSA). Pre-incubate cells for 30 minutes at 37°C with either:

    • Positive Control: 1 µM BIIE0246 (Prepare stock in DMSO, final DMSO < 0.5%).

    • Test Compound: Y2-Antagonist-2 (Dose-response ranging from 1 nM to 10 µM).

    • Vehicle Control: Assay buffer with matching DMSO concentration.

  • Causality: A 30-minute pre-incubation allows the antagonists to achieve binding equilibrium and, in the case of BIIE0246, actively reduce surface receptor oligomerization[4] before the agonist is introduced.

3. Agonist Stimulation

  • Action: Add a fluorescently labeled Y2R agonist, such as [TAMRA]-PYY(3-36), to a final concentration of 50 nM. Incubate for exactly 20 minutes at 37°C.

  • Causality: PYY(3-36) is a highly selective endogenous agonist for Y2R. The 20-minute window is optimized to capture the peak of the slow Y2R internalization phase without triggering extensive receptor recycling.

4. Acid Wash (Critical Self-Validation Step)

  • Action: Aspirate the stimulation buffer. Wash the cells rapidly (2 x 1 minute) with an ice-cold acidic buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.5), followed immediately by two washes with neutral PBS.

  • Causality: GPCR internalization assays are highly susceptible to false positives from surface-bound ligands. The acidic buffer denatures the receptor-ligand interaction at the cell membrane, stripping away non-internalized [TAMRA]-PYY(3-36). This ensures that any remaining fluorescent signal is strictly intracellular (internalized).

5. Fixation & High-Content Imaging

  • Action: Fix cells with 4% paraformaldehyde for 15 minutes. Stain nuclei with Hoechst 33342. Image using a High-Content Screening (HCS) confocal microscope.

  • Causality: HCS allows for the automated, unbiased quantification of intracellular fluorescent vesicles per cell, providing robust statistical power for comparing the IC50 of Y2-Antagonist-2 against BIIE0246.

Data Interpretation & Expected Outcomes

  • Vehicle Control (Agonist Only): Should exhibit heavy intracellular punctate fluorescence, representing maximum Y2R internalization.

  • Positive Control (BIIE0246): Should show a >90% reduction in intracellular fluorescence. Because BIIE0246 struggles to penetrate intact monolayers[1], ensure the pre-incubation time is strictly adhered to.

  • Test Compound (Y2-Antagonist-2): Due to its enhanced solubility and permeability[2], Y2-Antagonist-2 is expected to yield a cleaner dose-response curve in intact monolayer assays compared to BIIE0246, without the risk of compound precipitation in the assay buffer.

Sources

Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility with Y2 Receptor Antagonists in Primary Neuronal Cell Cultures

For researchers in neuroscience and drug development, primary neuronal cell cultures represent a vital model system, closely mimicking the complex physiology of the in vivo environment.[1][2] However, the very nature of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in neuroscience and drug development, primary neuronal cell cultures represent a vital model system, closely mimicking the complex physiology of the in vivo environment.[1][2] However, the very nature of these cultures—their sensitivity, finite lifespan, and inherent biological variability—presents significant challenges to experimental reproducibility.[1][3][4] This guide provides an in-depth comparison of Y2-Antagonist-2 and other common Neuropeptide Y (NPY) Y2 receptor antagonists, focusing on the practical, methodological considerations required to achieve robust and reproducible results.

We will move beyond simple protocol recitation to explore the causal logic behind critical experimental steps. This guide is designed as a self-validating framework, empowering you to not only execute experiments but also to understand and control the variables that govern their success.

The NPY-Y2 Receptor System: A Critical Modulator of Neuronal Function

The NPY system is a crucial signaling network in the central and peripheral nervous system.[5] The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly located on presynaptic nerve terminals.[6][7] Its activation by endogenous ligands like NPY and Peptide YY (PYY) triggers a Gi/o signaling cascade.[2][8] This cascade inhibits adenylyl cyclase, reduces intracellular cAMP levels, and ultimately suppresses the release of neurotransmitters.[9][10] This function as a presynaptic autoreceptor makes the Y2 receptor a key regulator of synaptic transmission and a compelling target for therapeutic intervention in conditions ranging from mood disorders to pain.[10][11]

Y2 receptor antagonists block this negative feedback loop, thereby enhancing the release of NPY and other neurotransmitters.[12][13] This mechanism underlies their therapeutic potential and makes them invaluable tools for probing neural circuits.

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates Antagonist Y2-Antagonist-2 (or other antagonists) Antagonist->Y2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle cAMP->Vesicle Promotes Fusion Release Neurotransmitter Release Vesicle->Release

Caption: NPY-Y2 receptor signaling pathway at the presynaptic terminal.

Comparative Analysis of Y2 Receptor Antagonists

The choice of antagonist is a critical decision that directly impacts experimental outcomes and reproducibility. While structurally and pharmacokinetically distinct, all aim to block the Y2 receptor. Understanding their individual profiles is key to selecting the appropriate tool.

Y2-Antagonist-2 (also referred to as NPY Y2 antagonist 2) is a modulator that demonstrates good potency in both human and rat brain tissues and, crucially, has the ability to penetrate the blood-brain barrier.[12] This makes it a viable candidate for both in vitro and in vivo studies exploring central nervous system effects.

However, a range of alternatives exists, each with a unique history of use and characterization in the scientific literature.

  • BIIE 0246 : For years, this was the "gold standard" non-peptide Y2 antagonist.[6] It is potent and highly selective.[14][15] Its primary drawback lies in its poor drug-like properties, including low permeability and a short half-life, which can complicate in vivo studies and may contribute to variability if effective concentrations are not maintained.[6][11] Some studies have also reported conflicting, context-dependent effects, such as both inhibiting and facilitating nociception.[8][16]

  • JNJ-31020028 : A potent, selective, and brain-penetrant small molecule antagonist.[17][18][19] Its favorable pharmacokinetic profile makes it a strong alternative to BIIE 0246 for studies requiring systemic administration and central action.[18][19]

  • SF-11 : Identified through high-throughput screening, SF-11 represents a different chemical scaffold from BIIE 0246 and JNJ-31020028.[10][20] It is also brain-penetrant and has shown antidepressant-like activity in animal models, making it a valuable tool for behavioral neuroscience.[21]

Antagonist Reported Potency (Species) Selectivity Brain Penetrance Key Characteristics & Considerations
Y2-Antagonist-2 pKi: 6.8 nM (Human), 7.2 nM (Rat)[12]Selective over Y1 and Y5 receptors.[12]Yes[12]Favorable brain/plasma ratio; suitable for mood disorder research.[12]
BIIE 0246 IC50: 3.3 nM (Human)[6]>600-fold selective over Y1, Y4, Y5.[6]Poor[22]Gold standard tool but has poor pharmacokinetics; results can be context-dependent.[6][8][11]
JNJ-31020028 pIC50: 8.07 (Human), 8.22 (Rat)[17][19]>100-fold selective over Y1, Y4, Y5.[19][23]Yes[17][18]Good in vivo profile; antagonist activity confirmed in functional assays.[19]
SF-11 IC50: 199 nM (Human)[10][20]No appreciable activity against Y1R.[20]Yes[10][22]Structurally distinct scaffold; demonstrated antidepressant-like effects.[21]

The Core Challenge: Variability in Primary Neuronal Cultures

Achieving reproducible data with any compound in primary neurons hinges on controlling the inherent variability of the model system itself. These challenges can be broadly categorized as intrinsic and extrinsic.

  • Intrinsic Variability : Primary cells are not immortalized cell lines.[1][3] They are harvested from living tissue and carry the biological variance of the donor animals. Their health and viability are paramount, as stressed or dying neurons will not respond consistently. Their limited lifespan also restricts the experimental timeline.[1]

  • Extrinsic Variability : These are the factors you, the researcher, can and must control. Minor deviations in protocol can lead to major differences in results. Key areas include:

    • Tissue Dissection & Dissociation : The speed and cleanliness of the dissection and the method of tissue dissociation (enzymatic and mechanical) are critical for obtaining a high yield of healthy neurons.[24]

    • Substrate Coating : Neurons require an adhesive substrate, like poly-D-lysine, to attach and grow properly. Uneven coating can lead to cell clumping.[24]

    • Plating Density : Plating neurons too sparsely or too densely can negatively impact their health and connectivity.[24]

    • Culture Medium : Neurons are highly sensitive to their environment. Using serum-free media with appropriate supplements (e.g., B-27) is crucial for their survival and function.[1][24][25]

Self-Validating Experimental Protocol: A Workflow for Reproducibility

This section outlines a generalized, step-by-step workflow for testing a Y2 antagonist in primary cortical neurons. The causality for each step is explained to foster a deeper understanding and allow for logical troubleshooting.

Experimental_Workflow cluster_prep Phase 1: Culture Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Coat Plates (e.g., Poly-D-Lysine) B 2. Isolate & Dissociate Embryonic Cortical Tissue A->B C 3. Cell Count & Viability Check B->C D 4. Plate Neurons (Control Density) C->D E 5. Culture for 7-10 DIV (Allow maturation) D->E F 6. Prepare Antagonist Stocks (Validate solvent effects) E->F G 7. Pre-incubate with Antagonist (e.g., Y2-Antagonist-2) F->G H 8. Stimulate with Y2 Agonist (e.g., NPY) + Controls G->H I 9. Measure Endpoint (e.g., Calcium Imaging, Neurotransmitter Release) H->I J 10. Data Normalization I->J K 11. Statistical Analysis (Compare treatment groups) J->K L 12. Validate & Conclude K->L

Caption: A generalized workflow for Y2 antagonist experiments in primary neurons.

Detailed Step-by-Step Methodology

Objective: To quantify the ability of Y2-Antagonist-2 to block NPY-mediated inhibition of neuronal activity.

Materials:

  • Primary Neuron Isolation Kit (or individual reagents: Hibernate-E, Papain, DNase)

  • Neurobasal Plus Medium with B-27 Plus Supplement and GlutaMAX[25]

  • Poly-D-Lysine

  • Y2-Antagonist-2, NPY (Y2 agonist), vehicle (e.g., DMSO)

  • Assay-specific reagents (e.g., Fluo-4 AM for calcium imaging)

Protocol:

  • Plate Preparation (Day -1):

    • Action: Coat culture plates (e.g., 96-well black-walled, clear-bottom for imaging) with Poly-D-Lysine.

    • Causality: Neurons are post-mitotic and require a charged surface to attach, spread, and form networks. Incomplete coating leads to cell clumping and poor health, a primary source of variability.[24]

  • Primary Neuron Isolation (Day 0):

    • Action: Isolate cortical tissue from embryonic day 18 (E18) rats or mice. Dissociate the tissue using a combination of enzymatic (e.g., papain) and gentle mechanical trituration.

    • Causality: Embryonic tissue yields healthier, more adaptable neurons than postnatal tissue.[24] Over-trituration will shear cells, while under-dissociation will result in clumps, both of which compromise culture quality and reproducibility.

  • Cell Plating (Day 0):

    • Action: Perform a cell count using a hemocytometer and Trypan Blue to assess viability. Plate cells at a consistent, optimized density (e.g., 1,500 cells/mm²).

    • Causality: Plating density is critical. Too low, and neurons lack sufficient trophic support from neighbors. Too high, and excitotoxicity and resource depletion can occur.[24] Inconsistent density between wells is a major driver of variable results.

  • Maturation (Day 1-10):

    • Action: Culture neurons for 7-10 days in vitro (DIV). Perform a 50% media change every 2-3 days.

    • Causality: Neurons need time to mature, extend axons and dendrites, and form functional synaptic networks. Experiments on immature cultures will not reflect the physiology of an established network.

  • Experiment (Day 10):

    • Self-Validating Experimental Design:

      • Group 1 (Vehicle Control): Vehicle only. Establishes baseline activity.

      • Group 2 (Agonist Control): NPY (Y2 agonist). Should produce an inhibitory effect (e.g., suppress spontaneous calcium oscillations). Validates that the Y2 receptors in the culture are functional.

      • Group 3 (Antagonist Test): Pre-incubate with Y2-Antagonist-2, then add NPY. A successful antagonist will block the inhibitory effect seen in Group 2.

      • Group 4 (Antagonist Only): Y2-Antagonist-2 only. Controls for any intrinsic activity of the antagonist itself.

    • Action:

      • Wash cells gently with a buffered salt solution.

      • Pre-incubate cells with Y2-Antagonist-2 (or vehicle) for 20-30 minutes.

      • Add NPY (or vehicle) to the appropriate wells.

      • Measure the endpoint (e.g., record calcium activity for 5 minutes).

    • Causality: This design isolates the specific effect of the antagonist. If Group 2 does not show inhibition, the culture or agonist is faulty. If Group 3 shows the same result as Group 2, the antagonist is ineffective at that concentration.

  • Data Analysis:

    • Action: Quantify the endpoint (e.g., number of calcium transients per minute). Normalize the data from each well to its own baseline before treatment.

    • Causality: Normalization minimizes well-to-well variability in baseline activity, ensuring that you are comparing the change induced by the treatment, which is the more reproducible metric.

Conclusion and Best Practices

Reproducibility in primary neuronal assays is not a matter of chance; it is the result of meticulous planning and a deep understanding of the model system. When using Y2-Antagonist-2 or any alternative, the compound itself is only one part of a complex experimental equation.

Key Takeaways for Researchers:

  • Know Your Antagonist: Select your tool based on its pharmacokinetic and pharmacodynamic profile relative to your experimental needs (e.g., brain penetrance for in vivo work).

  • Master Your Culture: The quality of your primary neuronal culture is the bedrock of your experiment. Standardize your isolation, plating, and maintenance protocols to minimize intrinsic variability.

  • Design Self-Validating Experiments: Always include positive and negative controls that test the health of your cells and the activity of your reagents within each experiment.

  • Control the Variables: From the lot number of your serum supplement to the final concentration of your DMSO vehicle, every detail matters. Document everything to ensure you and others can replicate your findings.

By embracing these principles, researchers can move from generating data to producing consistently reproducible knowledge, ultimately accelerating the pace of discovery in neuroscience and pharmacology.

References

  • Isolation of Primary Brain Cells: Challenges and Solutions - PMC. (2025, July 14). Vertex AI Search.
  • Neuropeptide Y in the amygdala contributes to neuropathic pain-like behaviors in rats via the neuropeptide Y receptor type 2/mitogen-activated protein kinase axis. (2022, March 21). Taylor & Francis Online.
  • From Challenges to Breakthroughs in Culturing Neurons. (2025, July 22). Source.
  • Neuropeptide Y receptor Y2 - Wikipedia. Wikipedia.
  • Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling. (2023, January 5). Structure.
  • Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC. (2025, November 1). NIH.
  • Neuropeptide Y Y2 receptor in health and disease - PMC. (2007, September 10). NIH.
  • Neuropeptide Y Y2 Receptors in Sensory Neurons... : Anesthesiology. Ovid.
  • General overview of neuronal cell culture - PMC. NIH.
  • 7 Tips to successfully culture primary rodent neurons. Proteintech Group.
  • NPY Y2 antagonist 2. MedChemExpress.
  • Neuron Cell Culture and Its Obstacles: Challenges to Axon and Dendrite Growth and the Path Toward Neural Regener
  • Y2 receptor function.
  • Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC. (2024, October 18). NIH.
  • JNJ-31020028 | Y2 Receptor Antagonist. MedchemExpress.com.
  • (R)-JNJ-31020028 | Neuropeptide Y Y2 Receptor Antagonist. MedChemExpress.
  • BIIE 0246 - Selective NPY Y2 Receptor Antagonist. APExBIO.
  • NPY2R Antagonist I BIIE0246. opnMe.
  • BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist. British Journal of Pharmacology.
  • Ligands of the Neuropeptide Y Y2 receptor - PMC. NIH.
  • Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC. NIH.
  • Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice. (2018, April 5). Frontiers.
  • JNJ-31020028 (CAS Number: 1094873-14-9). Cayman Chemical.
  • JNJ-31020028 - Drug Targets, Indications, Patents.
  • A Comparative Guide to Neuropeptide Y Y2 Receptor Antagonists: BIIE-0246, SF-11, and JNJ-31020028. Benchchem.
  • In vitro and in vivo characterization of JNJ-31020028...a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. (2009, December 2). PubMed.
  • Serum-deprived differentiated neuroblastoma F-11 cells express functional dorsal root ganglion neuron properties. (2019, October 30). PubMed.
  • Selective role of neuropeptide Y receptor subtype Y2 in the control of gonadotropin secretion in the r
  • Neuropeptide Y Receptor | Antagonists. MedchemExpress.com.
  • Structure-activity relationships for Y2R-selective antagonists SF...
  • Probe Report for NPY-Y2 Receptor Antagonists. (2009, January 13). NCBI.
  • IgSF11 homophilic adhesion proteins promote layer-specific synaptic assembly of the cortical interneuron subtype - PMC. (2021, July 14). NIH.
  • Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. (2025, February 28). MDPI.
  • (PDF) IgSF11 homophilic adhesion proteins promote layer-specific synaptic assembly of the cortical interneuron subtype. (2021, July 14).
  • Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening. (2010, January 15). PubMed.
  • Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11. (2019, June 19). ACS Chemical Neuroscience.

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Profile

As a Senior Application Scientist, I understand that handling highly potent, CNS-penetrant compounds requires moving beyond basic safety data sheets. Y2-Antagonist-2 (CAS: 1262495-12-4) is a novel, selective, non-peptidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling highly potent, CNS-penetrant compounds requires moving beyond basic safety data sheets. Y2-Antagonist-2 (CAS: 1262495-12-4) is a novel, selective, non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist[1]. Because it is specifically engineered to cross the blood-brain barrier (BBB) and modulate central neurotransmitter release[2], accidental exposure poses acute neurological risks.

The following guide synthesizes physicochemical data with field-proven logistical and disposal protocols, ensuring your laboratory maintains the highest standards of safety, environmental compliance, and scientific integrity.

Before handling the compound, it is critical to understand its molecular characteristics. The presence of halogens (Chlorine and Fluorine) fundamentally dictates its downstream waste classification.

PropertyQuantitative Value / Classification
Compound Name Y2-Antagonist-2
CAS Number 1262495-12-4
Molecular Formula C27H33ClF3N[1]
Molecular Weight 536.03 g/mol [1]
Target Affinity (pKi) 6.8 nM (Human), 7.2 nM (Rat)[2]
Storage (Dry Powder) -20°C (Stable for up to 3 years)[1]
Storage (In Solvent) -80°C (Stable for up to 1 year)[1]
Waste Classification Halogenated Organic Waste (Due to Cl and F atoms)

Operational Handling & Formulation Protocol

The Causality of Risk: Formulating Y2-Antagonist-2 requires organic solvents like DMSO to achieve solubility. DMSO is a potent transdermal penetration enhancer. If a CNS-active compound is dissolved in DMSO, any skin contact bypasses the stratum corneum, leading to rapid systemic absorption.

Step-by-Step Formulation (Target: 2 mg/mL Working Solution)[1]:

  • Preparation & PPE: Work exclusively within a Class II Type B2 biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized powder[3]. Don double nitrile gloves, a disposable fluid-resistant lab coat, and safety goggles[4].

  • Primary Dissolution (10% DMSO): Weigh the required powder and dissolve it in 10% DMSO. Vortex until the solution is completely clear.

    • Scientific Logic: DMSO disrupts the crystal lattice of the non-peptidic structure, ensuring primary solubilization. Visual clarity is your self-validating checkpoint for complete dissolution.

  • Co-solvent & Surfactant Addition (40% PEG300 + 5% Tween 80): Add 40% PEG300, followed by 5% Tween 80. Agitate gently to mix.

    • Scientific Logic: PEG300 acts as a co-solvent, while Tween 80 lowers the surface tension. This micellar environment prevents the highly hydrophobic compound from precipitating ("crashing out") when the aqueous phase is introduced.

  • Aqueous Dilution (45% Saline/PBS): Slowly add 45% Saline or ddH2O dropwise while continuously stirring to reach the final volume[1].

    • Scientific Logic: Dropwise addition prevents localized supersaturation, yielding a stable, homogenous working solution.

Operational & Disposal Workflow

G Start Y2-Antagonist-2 (Powder) Solvent Solvent Addition (DMSO/PEG300/Tween 80) Start->Solvent Reconstitution Exp Experimental Application Solvent->Exp Working Solution WasteSeg Waste Segregation Exp->WasteSeg Post-Experiment LiqWaste Liquid Waste (Halogenated Organic) WasteSeg->LiqWaste Liquid Phase SolWaste Solid Waste (PPE, Vials, Tips) WasteSeg->SolWaste Consumables Incineration Licensed High-Temp Incineration LiqWaste->Incineration Professional Disposal SolWaste->Incineration Professional Disposal

Workflow for the formulation, application, and halogenated waste disposal of Y2-Antagonist-2.

Proper Disposal Procedures

Because Y2-Antagonist-2 contains both Chlorine (Cl) and Fluorine (F) atoms[1], it is strictly classified as Halogenated Waste . It must never be disposed of in standard organic waste or flushed down the drain[5].

Protocol A: Liquid Waste Management
  • Segregation: Collect all residual working solutions in a chemically compatible, clearly labeled "Halogenated Organic Waste" container.

  • Secondary Containment: Place the primary waste container inside a secondary spill-proof bin to prevent accidental environmental release[4].

  • Disposal Routing: Transfer the container to a licensed professional waste disposal facility[5].

    • Scientific Logic: Incinerating halogenated compounds at standard temperatures produces highly toxic and corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. Licensed facilities utilize high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers to neutralize these emissions.

Protocol B: Solid Waste Management
  • Consumable Segregation: Place all contaminated pipette tips, empty compound vials, and the outer layer of your nitrile gloves into a rigid, puncture-resistant "Hazardous Chemical Solid Waste" bin[6].

  • Labeling & Restriction: Mark the bin with the compound name, CAS number (1262495-12-4), and the warning: "Toxic/CNS-Active - DO NOT AUTOCLAVE."

    • Scientific Logic: Autoclaving applies high heat and pressure, which will vaporize residual organic solvents (DMSO/PEG) and aerosolize the active pharmaceutical ingredient (API), creating a severe inhalation hazard for facility staff.

Protocol C: Spill Response
  • Powder Spills: Do not sweep dry powder. Mechanical agitation aerosolizes the fine particles, creating an immediate inhalation hazard[3]. Instead, cover the spill with damp absorbent paper (using water or a mild solvent) to suppress dust, carefully scoop the material into a hazardous waste bag, and wash the area with soap and water[4].

  • Liquid Spills: Absorb the spill with diatomaceous earth or universal liquid-binding material[4]. Decontaminate the surface by scrubbing with 70% ethanol or isopropanol, then dispose of all cleaning materials as halogenated solid waste.

References

  • TargetMol.
  • MedChemExpress. "NPY Y2 antagonist 2 Biological Activity." MedChemExpress.
  • Sigma-Aldrich. "SAFETY DATA SHEET - General Disposal Guidelines." Sigma-Aldrich.
  • Fisher Scientific. "SAFETY DATA SHEET - Handling and Storage." Fisher Scientific.
  • Eurogentec. "Safety Data Sheet (SDS) - Solid Waste." Eurogentec.
  • MedChemExpress. "Neuropeptide Y(29-64)-SDS - Spill Management." MedChemExpress.

Sources

Handling

Advanced Laboratory Safety and PPE Protocol for Handling Y2-Antagonist-2

As a Senior Application Scientist, I frequently consult on the safe handling of highly potent, neuroactive small molecules. Y2-Antagonist-2 (CAS: 1262495-12-4) is a novel, selective, and soluble non-peptidic Neuropeptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of highly potent, neuroactive small molecules. Y2-Antagonist-2 (CAS: 1262495-12-4) is a novel, selective, and soluble non-peptidic Neuropeptide Y (NPY) Y2 receptor antagonist. It is specifically engineered for enhanced Central Nervous System (CNS) exposure and readily penetrates the blood-brain barrier (BBB)[1][2].

Because of its high affinity for CNS targets, standard laboratory safety protocols are insufficient. Accidental exposure—whether via inhalation of aerosolized powder or transdermal absorption of solvent-dissolved stock—can lead to unintended neuropharmacological modulation. This guide provides the definitive, self-validating operational and personal protective equipment (PPE) protocols required to handle this compound safely, ensuring that PPE serves as a flawless final barrier after engineering controls are applied[3].

Chemical Profile and Hazard Causality

To design an effective safety protocol, we must first understand the physicochemical properties of the threat.

Table 1: Y2-Antagonist-2 Physicochemical & Hazard Summary

PropertySpecificationOperational Implication (Causality)
CAS Number 1262495-12-4Unique identifier for safety tracking and waste logging.
Molecular Weight 536.03 g/mol Small molecule size facilitates rapid biological absorption across mucous membranes.
Target / Mechanism NPY Y2 Receptor AntagonistBlocks negative feedback of NPY, potentially altering central neurotransmitter release and mood regulation[1].
Key Property Enhanced CNS Exposure / BBB PenetrantExtreme risk of neurotoxicity upon accidental systemic exposure[2].
Common Solvents DMSO, PEG300, Tween 80DMSO acts as a chemical carrier, drastically increasing the transdermal penetration risk of the dissolved compound.

Core PPE Requirements & Mechanistic Justification

A robust PPE program requires standardizing equipment based on a rigorous risk assessment[4]. For Y2-Antagonist-2, the primary risks are powder aerosolization during weighing and transdermal transport during reconstitution.

Table 2: Required PPE Specifications

PPE CategoryRequired SpecificationMechanistic Justification
Dermal Protection Double-layered Nitrile Gloves (Powder-free, >5 mil thickness)The compound is often reconstituted in DMSO[2]. DMSO rapidly penetrates standard latex/nitrile. Double-gloving provides a sacrificial outer layer that can be immediately removed if contaminated.
Respiratory Protection N95 Respirator or Powered Air Purifying Respirator (PAPR)Lyophilized powders generate micro-aerosols due to static charge. Inhalation bypasses first-pass metabolism, delivering the BBB-penetrant antagonist directly to systemic circulation[5].
Ocular Protection Indirect-vented Chemical Splash GogglesPrevents capillary absorption of micro-droplets through the ocular mucosa. Standard safety glasses are insufficient for liquid handling[4].
Body Protection Fluid-resistant, disposable lab coat with knit cuffsPrevents accumulation of powder on reusable cotton coats, which could lead to chronic secondary exposure[3].

Operational Plan: Step-by-Step Handling Methodology

Do not merely follow steps; validate them. The following protocol integrates self-validating checkpoints to ensure absolute containment.

Phase 1: Pre-Operation & Setup
  • Engineering Control Validation: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational.

    • Self-Validation Check: Tape a small piece of tissue paper to the bottom of the sash. If the tissue pulls steadily inward, negative pressure is confirmed.

  • Static Mitigation: Wipe the interior of the hood and the analytical balance with an anti-static solution.

    • Causality: Y2-Antagonist-2 powder carries a static charge, causing it to "jump" from the spatula and aerosolize. Mitigating static eliminates this vector.

  • PPE Donning & Integrity Check: Don the fluid-resistant lab coat, N95 respirator, and goggles. Don the inner pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the outer pair of gloves, pulling the cuffs over the sleeves.

    • Self-Validation Check: Before handling the active powder, trap air in the outer glove by rolling the cuff, and submerge the fingers in a beaker of sterile water. The absence of bubbles validates the barrier's integrity.

Phase 2: Execution (Weighing & Reconstitution)
  • Vial Acclimation: Allow the Y2-Antagonist-2 vial (stored at -20°C) to equilibrate to room temperature in a desiccator before opening[2].

    • Causality: Opening a cold vial causes ambient humidity to condense on the powder, degrading the compound and causing it to clump, which increases handling difficulty and spill risk.

  • Weighing: Use a disposable, anti-static weigh boat. Transfer the powder using a micro-spatula.

  • Reconstitution: Add the primary solvent (e.g., 10% DMSO) directly to the original vial if possible, rather than transferring the powder to a new vessel.

    • Causality: Liquid transfer is inherently safer than powder transfer. Once in solution, the inhalation risk drops to near zero, but the transdermal risk exponentially increases due to the DMSO carrier.

Phase 3: Post-Operation & Decontamination
  • Outer Glove Removal: Immediately remove the outer gloves inside the fume hood using the "beak method" (pulling inside out) and dispose of them in a designated chemical waste bin.

  • Surface Decontamination: Wipe down the balance and hood surfaces with a solvent compatible with Y2-Antagonist-2 (e.g., a mild ethanol solution), followed by soap and water.

Visualizing the Safety Architecture

The following diagram maps the logical flow of the handling process, emphasizing the critical decision gates and validation steps.

PPE_Workflow Start Initiate Y2-Antagonist-2 Handling Protocol EngControls Verify Engineering Controls (Fume Hood / Biosafety Cabinet) Start->EngControls PPE_Donning Don Specialized PPE (Double Nitrile, N95/PAPR, Goggles) EngControls->PPE_Donning Validation Self-Validating Check: Inspect Glove & Seal Integrity PPE_Donning->Validation Validation->PPE_Donning Failure Detected Execution Execute Weighing/Reconstitution (Minimize Aerosolization) Validation->Execution Integrity Confirmed Decon Decontamination & Waste Segregation Execution->Decon Disposal Dispose as Toxic Industrial Waste (TIW) Decon->Disposal

Operational workflow and safety validation checkpoints for handling Y2-Antagonist-2.

Spill Response and Disposal Plan

Effective administrative controls require strict spill cleanup and disposal practices[5].

Liquid Spill (DMSO/Solvent Stock):

  • Isolate: Alert personnel and restrict access.

  • Absorb: Cover the spill with an inert, highly absorbent material (e.g., vermiculite or a commercial chemical spill pad).

    • Causality: Do NOT use paper towels. Paper towels do not adequately contain carrier solvents like DMSO and will immediately transfer the neuroactive compound through your gloves upon contact.

  • Neutralize & Clean: Wash the area with a detergent solution to remove residual solvent.

  • Dispose: Place all absorbent materials into a leak-proof, hazardous waste bag.

Powder Spill:

  • Suppress: Do NOT sweep.

    • Causality: Sweeping mechanically aerosolizes the active pharmaceutical ingredient (API), creating an immediate inhalation hazard for the entire laboratory.

  • Wet Wipe: Gently cover the powder with a spill pad dampened with water or a mild solvent to trap the particles, then wipe inward.

Disposal Protocols: All materials contaminated with Y2-Antagonist-2 (vials, pipette tips, gloves, and spill pads) must be segregated from general biological or municipal waste. Store chemical waste in durable, leak-proof containers labeled with the waste type, key constituents, and associated hazards. Engage a licensed toxic industrial waste (TIW) collector for final incineration[6].

References

  • Title: Laboratory Safety | Ministry of Manpower Singapore Source: tal.sg URL:[Link]

  • Title: PPE and Safety for Chemical Handling - ACS Material Source: acsmaterial.com URL:[Link]

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager Source: labmanager.com URL:[Link]

  • Title: Proper Use of Personal Protective Equipment (PPE) - Today's Clinical Lab Source: clinicallab.com URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Y2-Antagonist-2
Reactant of Route 2
Reactant of Route 2
Y2-Antagonist-2
© Copyright 2026 BenchChem. All Rights Reserved.